molecular formula C15H15FN4O4S B12372951 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2

8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2

Cat. No.: B12372951
M. Wt: 368.36 g/mol
InChI Key: LOASVMSZPWJMRK-ZDOIIHCHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2 is a useful research compound. Its molecular formula is C15H15FN4O4S and its molecular weight is 368.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H15FN4O4S

Molecular Weight

368.36 g/mol

IUPAC Name

9-[(2-fluorophenyl)methyl]-1,3-di((113C)methyl)-8-methylsulfonylpurine-2,6-dione

InChI

InChI=1S/C15H15FN4O4S/c1-18-12-11(13(21)19(2)15(18)22)17-14(25(3,23)24)20(12)8-9-6-4-5-7-10(9)16/h4-7H,8H2,1-3H3/i1+1,2+1

InChI Key

LOASVMSZPWJMRK-ZDOIIHCHSA-N

Isomeric SMILES

CS(=O)(=O)C1=NC2=C(N1CC3=CC=CC=C3F)N(C(=O)N(C2=O)[13CH3])[13CH3]

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N=C(N2CC3=CC=CC=C3F)S(=O)(=O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Isotopically Labeled 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Role of Isotopic Labeling in Advanced Drug Development

Theophylline, a methylxanthine derivative, has been a cornerstone in the treatment of respiratory diseases like asthma and COPD for decades.[1][2] Its therapeutic action, primarily as a bronchodilator and anti-inflammatory agent, is well-documented.[2][3] In modern drug development, enhancing the therapeutic profile of established drugs involves creating derivatives that offer improved efficacy, selectivity, and pharmacokinetic properties. The 8-position of the theophylline scaffold is a common site for substitution to modulate pharmacological activity.[4][5][6]

To rigorously evaluate the metabolic fate and pharmacokinetic profiles of new drug candidates, stable isotope labeling is an indispensable tool.[7] Incorporating heavy isotopes, such as Carbon-13 (¹³C), creates a molecular tracer that is chemically identical to the parent drug but physically distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR).[] This allows for precise tracking of the drug and its metabolites through complex biological systems, eliminating interference from endogenous molecules and providing unequivocal data on absorption, distribution, metabolism, and excretion (ADME).[]

This guide provides a comprehensive technical overview of the synthesis and characterization of 8-(o-Fluoro-benzyl)-7-(2-(methylsulfonyl)ethyl-1,2-¹³C₂)-theophylline , an isotopically labeled derivative designed for advanced metabolic research. The specific placement of the o-fluorobenzyl group at the 8-position and the labeled methylsulfonyl ethyl chain at the N7-position creates a novel entity for investigation. We will detail the strategic rationale behind the synthetic pathway, provide step-by-step protocols, and outline the analytical techniques required to verify its structure, purity, and isotopic incorporation.

Synthetic Strategy and Rationale

The synthesis of the target molecule is approached through a convergent strategy, which involves preparing a core heterocyclic scaffold and a labeled sidechain separately before their final coupling. This approach is advantageous as it allows for the purification of intermediates and maximizes the overall yield, which is particularly crucial when working with expensive isotopically labeled materials.

Retrosynthetic Analysis

The target molecule can be disconnected at the N7-C bond, yielding the core scaffold, 8-(o-fluoro-benzyl)theophylline, and the labeled alkylating agent, 2-(methylsulfonyl)ethyl-1,2-¹³C₂ bromide. The core scaffold is further derived from 8-bromotheophylline and o-fluorobenzyl bromide. The labeled sidechain can be built up from a commercially available ¹³C₂ starting material, such as ¹³C₂-ethylene glycol or a related two-carbon synthon.

G Target Target Molecule 8-(o-Fluoro-benzyl)-7-(2-(methylsulfonyl)ethyl-1,2-¹³C₂)-theophylline Scaffold Scaffold 8-(o-Fluoro-benzyl)theophylline Target->Scaffold N7-C Disconnection Sidechain Labeled Sidechain Br-¹³CH₂-¹³CH₂-SO₂-CH₃ Target->Sidechain Theophylline 8-Bromotheophylline Scaffold->Theophylline C8-C Disconnection Benzyl o-Fluorobenzyl bromide Scaffold->Benzyl C2_Source ¹³C₂ Synthon (e.g., ¹³C₂-Ethylene glycol) Sidechain->C2_Source Sulfone_Source Methanethiol & Oxidation Reagents Sidechain->Sulfone_Source

Caption: Retrosynthetic analysis of the target molecule.

Part A: Synthesis of the Core Scaffold: 8-(o-Fluoro-benzyl)theophylline

The synthesis begins by coupling a commercially available halogenated xanthine with an appropriate benzyl halide. 8-Bromotheophylline is the ideal starting material due to the reactivity of the bromine atom at the C8 position, which is susceptible to nucleophilic substitution by a suitable carbanion or through a palladium-catalyzed cross-coupling reaction. For this synthesis, a more direct alkylation approach is proposed. However, a more common and reliable method involves the reaction of theophylline with o-fluorobenzaldehyde to form a Schiff base, followed by reduction. A well-established method is the direct alkylation of 8-chlorotheophylline.

Rationale for Experimental Choices:

  • Starting Material: 8-Chlorotheophylline is chosen for its commercial availability and the reactivity of the C8-Cl bond.[9]

  • Reagent: o-Fluorobenzyl bromide is the alkylating agent. The fluorine substituent is chosen to introduce a metabolic block or to act as a probe for spectroscopic analysis.

  • Base and Solvent: A non-nucleophilic base like potassium carbonate or cesium carbonate is used to deprotonate the imidazole N7-H, facilitating the alkylation reaction. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of Sₙ2 reaction, as it effectively solvates the cation of the base while leaving the nucleophile reactive.

Part B: Synthesis of the Labeled Sidechain: 2-(Methylsulfonyl)ethyl-1,2-¹³C₂ Bromide

This is the most critical part of the synthesis, as it introduces the stable isotope labels. The synthesis must be efficient to conserve the expensive labeled material.

Rationale for Experimental Choices:

  • ¹³C Source: 1,2-¹³C₂-Dibromoethane is a suitable and commercially available starting material.

  • Sulfone Formation: The reaction of 1,2-¹³C₂-dibromoethane with sodium methanethiolate will form the corresponding thioether. Subsequent oxidation with an agent like hydrogen peroxide or m-CPBA will yield the desired sulfone. This two-step process is reliable and generally high-yielding.

  • Final Bromination: The resulting 2-(methylsulfonyl)ethyl-1,2-¹³C₂ alcohol (after hydrolysis of the initial bromide) can be converted back to the bromide using a standard reagent like phosphorus tribromide (PBr₃) for the final coupling step.

Part C: Final Convergent Coupling

The final step involves the N-alkylation of the 8-(o-fluoro-benzyl)theophylline scaffold with the labeled sidechain. The N7 position of the theophylline ring is the most nucleophilic nitrogen after the N1 and N3 positions are methylated, making it the primary site for alkylation under basic conditions.

Rationale for Experimental Choices:

  • Reaction Type: This is a classic Sₙ2 reaction where the deprotonated N7 atom of the theophylline scaffold acts as the nucleophile.

  • Base: Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the N7-H without causing unwanted side reactions.

  • Solvent: DMF is again the solvent of choice to facilitate the reaction, ensuring both reactants are fully dissolved and the nucleophile is highly reactive.

G cluster_0 Part A: Scaffold Synthesis cluster_1 Part B: Labeled Sidechain Synthesis cluster_2 Part C: Final Coupling A1 8-Bromotheophylline A_React Reaction 1 (Alkylation at C8) A1->A_React A2 o-Fluorobenzyl bromide A2->A_React A_Prod 8-(o-Fluoro-benzyl)theophylline A_React->A_Prod C_React Reaction 3 (N7-Alkylation) A_Prod->C_React B1 Br-¹³CH₂-¹³CH₂-Br B_React Reaction 2 (Sulfone Formation) B1->B_React B2 1. NaSMe 2. [O] (e.g., H₂O₂) 3. PBr₃ B2->B_React B_Prod Br-¹³CH₂-¹³CH₂-SO₂-CH₃ B_React->B_Prod B_Prod->C_React Final_Product Target Molecule C_React->Final_Product

Caption: Overall synthetic workflow for the target molecule.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained professionals in a properly equipped laboratory setting. All necessary safety precautions should be taken.

Protocol 2.1: Synthesis of 8-(o-Fluoro-benzyl)theophylline
  • To a stirred solution of 8-bromotheophylline (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Add o-fluorobenzyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol to remove impurities.

  • Recrystallize the crude product from ethanol or purify by column chromatography (Silica gel, Dichloromethane:Methanol gradient) to yield the pure product.

Protocol 2.2: Synthesis of 2-(Methylsulfonyl)ethyl-1,2-¹³C₂ Bromide
  • In a sealed vessel, react 1,2-¹³C₂-dibromoethane (1.0 eq) with sodium methanethiolate (1.1 eq) in ethanol at 60 °C for 4 hours to form S-methyl-1,2-¹³C₂-thioethyl bromide.

  • Hydrolyze the remaining bromide by adding aqueous sodium hydroxide and heating.

  • Extract the resulting S-methyl-1,2-¹³C₂-thioethanol into an organic solvent.

  • To the thioether in acetic acid, add hydrogen peroxide (30% solution, 3.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours to ensure complete oxidation to the sulfone.

  • Neutralize the mixture, extract the 2-(methylsulfonyl)ethyl-1,2-¹³C₂ alcohol, and dry the organic layer.

  • To the dried alcohol dissolved in anhydrous diethyl ether at 0 °C, add phosphorus tribromide (0.5 eq) dropwise. Stir for 2 hours.

  • Carefully quench the reaction with water, separate the organic layer, wash with brine, and dry over sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude labeled sidechain, which can be used directly or purified by vacuum distillation.

Protocol 2.3: Synthesis of 8-(o-Fluoro-benzyl)-7-(2-(methylsulfonyl)ethyl-1,2-¹³C₂)-theophylline
  • Dissolve 8-(o-fluoro-benzyl)theophylline (1.0 eq) in DMF.

  • Add potassium carbonate (2.0 eq) and stir the suspension for 30 minutes at room temperature.

  • Add a solution of 2-(methylsulfonyl)ethyl-1,2-¹³C₂ bromide (1.1 eq) in DMF dropwise.

  • Heat the reaction mixture to 70 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction and pour it into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Purify the final compound using preparative HPLC to achieve >98% purity.

Comprehensive Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the final compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 273 nm.

  • Expected Outcome: A single major peak with purity greater than 98%.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using an ESI source is the definitive technique for confirming the molecular formula and successful incorporation of the ¹³C₂ label.

  • Expected [M+H]⁺: The calculated monoisotopic mass for C₁₇H₁₇FN₄O₄S is 408.0955.

  • Expected Labeled [M+H]⁺: The calculated monoisotopic mass for C₁₅¹³C₂H₁₇FN₄O₄S will be 410.1022.

  • Rationale: The observed mass should be approximately 2.0067 Da higher than the unlabeled analog, confirming the presence of two ¹³C atoms. The high resolution allows for unambiguous confirmation of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and is the ultimate confirmation of the label positions.

  • ¹H NMR: Will confirm the presence of all protons in the molecule. Key signals include the N-methyl protons, the benzyl CH₂ protons, the aromatic protons (with characteristic splitting from the fluorine atom), and the protons of the ethylsulfonyl chain. The signals for the ¹³CH₂ groups will appear as complex multiplets due to ¹H-¹³C coupling.

  • ¹³C NMR: This is the most critical NMR experiment. The two labeled carbon atoms of the ethyl chain will exhibit massively enhanced signals compared to the natural abundance signals. Their chemical shifts will confirm their position in the sulfonyl-ethyl group. All other carbons of the theophylline and benzyl rings should also be present at their expected chemical shifts.[10]

  • ¹⁹F NMR: A singlet or doublet (due to coupling with the ortho proton) will confirm the presence of the fluorine atom on the benzyl ring.

Summary of Characterization Data
Technique Parameter Expected Result
HPLC Purity> 98%
Retention TimeDependent on specific method
HRMS (ESI+) [M+H]⁺ (Unlabeled)m/z 408.0955
[M+H]⁺ (Labeled)m/z 410.1022
¹H NMR N-CH₃~3.2-3.5 ppm (2 singlets)
Benzyl CH₂~5.5 ppm (singlet)
¹³CH₂-¹³CH₂Complex multiplets due to J-coupling
Aromatic CH~7.0-7.5 ppm (multiplets)
¹³C NMR Labeled ¹³C SignalsTwo highly intense signals in the aliphatic region
Carbonyl C=O~151, 155 ppm
Aromatic C-F~160 ppm (large ¹JCF coupling)

Conclusion

This guide outlines a robust and logical pathway for the synthesis of 8-(o-Fluoro-benzyl)-7-(2-(methylsulfonyl)ethyl-1,2-¹³C₂)-theophylline. The convergent strategy ensures an efficient use of the expensive isotopically labeled starting materials. The detailed characterization plan, employing a suite of modern analytical techniques including HPLC, HRMS, and multinuclear NMR, provides a self-validating system to unequivocally confirm the structure, high purity, and precise isotopic incorporation of the target molecule. The availability of this well-characterized molecular tracer will empower researchers in drug development to perform definitive pharmacokinetic and metabolic studies, ultimately leading to a deeper understanding of the therapeutic potential of novel theophylline derivatives.

References

An In-Depth Technical Guide to 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2: A Stable Isotope-Labeled Internal Standard for Advanced Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2, a specialized, stable isotope-labeled derivative of theophylline. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively integrate this compound into their analytical workflows. While specific literature on this exact molecule is limited, this guide synthesizes information from the well-documented chemistry of theophylline and the established principles of using stable isotope-labeled standards in mass spectrometry.

Introduction: The Role of Theophylline Derivatives and Stable Isotope Labeling in Modern Drug Discovery

Theophylline, a methylxanthine compound, has been a cornerstone in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) for many years[1][2]. Its mechanism of action involves the inhibition of phosphodiesterase enzymes and the antagonism of adenosine receptors, leading to bronchodilation and anti-inflammatory effects[1][2]. The development of theophylline derivatives is an active area of research, aimed at enhancing therapeutic efficacy, improving pharmacokinetic profiles, and reducing side effects[3].

In parallel, the field of bioanalysis has been revolutionized by the use of stable isotope-labeled (SIL) internal standards in conjunction with liquid chromatography-mass spectrometry (LC-MS)[4]. SIL internal standards, such as this compound, are considered the gold standard for quantitative bioanalysis due to their ability to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for matrix effects and improving the accuracy and precision of quantification. This particular compound is a ¹³C-labeled version of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl[5][6][7].

Molecular Profile of this compound

Table 1: Physicochemical Properties

PropertyValueSource
Parent CompoundTheophylline--INVALID-LINK--
Molecular FormulaC₁₅H₁₅FN₄O₄S (unlabeled)Inferred
Isotopic Label¹³C₂--INVALID-LINK--, --INVALID-LINK--
AppearanceWhite to off-white solid (inferred)General knowledge
SolubilitySoluble in organic solvents (e.g., DMSO, DMF) (inferred)General knowledge

The structure of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl consists of the core theophylline scaffold with two key modifications: an o-fluorobenzyl group at the 8-position and a methylsulfonyl group. The fluorine atom can enhance metabolic stability and binding affinity, while the methylsulfonyl group can influence solubility and electronic properties. The ¹³C₂ labeling provides a distinct mass shift for use in mass spectrometry-based assays.

Synthesis and Characterization

Conceptual Synthetic Pathway

A potential synthesis could involve the following key steps:

  • Halogenation of Theophylline: Introduction of a leaving group, such as a halogen, at the 8-position of the theophylline ring.

  • Suzuki or Buchwald-Hartwig Coupling: Reaction of the 8-halo-theophylline with an appropriate o-fluorobenzyl-boronic acid or -amine derivative to introduce the o-fluorobenzyl group.

  • Introduction of the Methylsulfonyl Group: This step would likely involve the reaction of a suitable precursor with a methylsulfonylating agent.

  • Isotopic Labeling: The ¹³C₂ label would be incorporated using a commercially available, labeled starting material at an appropriate stage of the synthesis.

Conceptual Synthetic Pathway Theophylline Theophylline Halogenated_Theophylline 8-Halo-Theophylline Theophylline->Halogenated_Theophylline Halogenation Fluorobenzyl_Theophylline 8-(o-Fluoro-benzyl)theophylline Halogenated_Theophylline->Fluorobenzyl_Theophylline Coupling Reaction Final_Product 8-(o-Fluoro-benzyl)theophylline methylsulfonyl Fluorobenzyl_Theophylline->Final_Product Methylsulfonylation Labeled_Product 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2 Final_Product->Labeled_Product Isotopic Labeling Step (using 13C precursors)

Caption: A conceptual synthetic workflow for this compound.

Quality Control and Characterization

The identity and purity of this compound should be confirmed using a panel of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the position of the isotopic labels.

Application in Quantitative Bioanalysis: A Workflow

The primary application of this compound is as an internal standard for the accurate quantification of its unlabeled analogue in biological matrices.

Experimental Protocol: LC-MS/MS Method for Quantification

Objective: To quantify 8-(o-Fluoro-benzyl)theophylline methylsulfonyl in plasma samples.

Materials:

  • 8-(o-Fluoro-benzyl)theophylline methylsulfonyl (analyte)

  • This compound (internal standard)

  • Human plasma

  • Acetonitrile (ACN)

  • Formic acid

  • Water (LC-MS grade)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of ACN containing a known concentration of the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography system.

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to achieve separation.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with IS (13C2-labeled) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC_Separation LC Separation (C18 Column) Inject->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: A typical workflow for the quantification of an analyte in a biological matrix using an SIL-IS and LC-MS/MS.

Pharmacological Considerations and Future Directions

The pharmacological activity of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl is expected to be similar to other theophylline derivatives, likely acting as a phosphodiesterase inhibitor and adenosine receptor antagonist[1][2]. The specific substitutions may modulate its potency, selectivity, and pharmacokinetic properties. Further research is needed to fully characterize the pharmacological profile of this compound.

The availability of this compound as a research tool will facilitate studies in:

  • Pharmacokinetic and Metabolism Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of the parent compound.

  • Drug-Drug Interaction Studies: To investigate the potential for co-administered drugs to alter the metabolism of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl.

  • Toxicology Studies: To precisely measure tissue and plasma concentrations in preclinical safety assessments.

Conclusion

This compound is a valuable tool for researchers in drug discovery and development. Its use as a stable isotope-labeled internal standard enables highly accurate and precise quantification of its unlabeled counterpart in complex biological matrices. While specific data on this molecule is not extensively published, this guide provides a solid foundation for its application based on the well-established principles of theophylline chemistry and modern bioanalytical techniques.

References

An In-Depth Technical Guide to the Chemical Properties of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂, a stable isotope-labeled derivative of a substituted xanthine. While empirical data for this specific molecule is not publicly available, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust predictive profile. We will delve into the anticipated physicochemical characteristics, spectral properties, stability, and proposed analytical methodologies. This guide is intended to serve as a foundational resource for researchers utilizing this compound in metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative bioanalysis. The inherent logic of this guide is to build a detailed chemical profile by dissecting the contributions of each structural component: the theophylline core, the 8-position o-fluorobenzyl substituent, the methylsulfonyl group, and the ¹³C₂ isotopic label.

Introduction and Molecular Structure

Theophylline (1,3-dimethylxanthine) is a well-established methylxanthine drug with a long history of use as a bronchodilator.[1] Modifications to the xanthine scaffold, particularly at the 8-position, have been a fertile ground for medicinal chemistry research, aiming to enhance potency, selectivity, and pharmacokinetic properties. The subject of this guide, 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂, incorporates several key modifications to this core structure.

Based on standard chemical nomenclature and the synthesis of related compounds, the most plausible molecular structure is one in which the o-fluorobenzyl group is attached to the C8 position of the theophylline ring, and the methylsulfonyl group is attached to the N7 position of the imidazole ring portion of the purine scaffold. The ¹³C₂ label is incorporated into the two carbonyl carbons (C2 and C6) of the theophylline ring, a common strategy in isotopic labeling for metabolic tracking.

Diagram 1: Proposed Molecular Structure of 8-(o-Fluoro-benzyl)-7-methylsulfonyl-theophylline-¹³C₂

Proposed structure of the title compound.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental values for the title compound are unavailable, we can predict these properties based on its structural components.

PropertyPredicted Value/RangeRationale and Key Influencing Factors
Molecular Formula C₁₅H₁₃¹³C₂FN₅O₄SBased on the proposed structure.
Molecular Weight ~412.38 g/mol Calculated from the molecular formula, accounting for the ¹³C isotopes.
pKa Weakly acidic (~8.0-9.0)The N-H proton in the imidazole ring of theophylline is weakly acidic (pKa ≈ 8.6).[1] The electron-withdrawing nature of the N7-methylsulfonyl group is expected to slightly increase this acidity (lower the pKa).
LogP (Octanol/Water) 1.5 - 2.5Theophylline itself has a LogP of -0.02, indicating its hydrophilicity.[1] The addition of the lipophilic o-fluorobenzyl group will significantly increase the LogP. The polar methylsulfonyl group will counteract this to some extent. A LogP in this range suggests moderate lipophilicity and potential for good membrane permeability.
Aqueous Solubility Low to moderateTheophylline has limited water solubility.[1] The large, non-polar o-fluorobenzyl substituent will likely decrease aqueous solubility compared to the parent drug. The presence of the polar sulfonyl group may offer a slight improvement over a non-sulfonylated analogue.

Spectral Properties

The incorporation of the ¹³C₂ label is a key feature of this molecule, designed to be readily distinguishable by mass spectrometry and NMR, providing a powerful tool for quantitative analysis in complex biological matrices.

Mass Spectrometry (MS)

In a mass spectrometer, 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂ is expected to show a distinct isotopic signature.

  • Expected Molecular Ion: In positive ion mode electrospray ionization (ESI+), the protonated molecular ion [M+H]⁺ would be observed at m/z 413.38. The presence of the two ¹³C atoms increases the mass by two units compared to the unlabeled analogue.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would likely reveal characteristic fragmentation patterns. Key fragment ions would be expected from the cleavage of the benzyl group, the methylsulfonyl group, and fragmentation of the xanthine ring. The ¹³C labels on the carbonyls would be retained in fragments containing the intact purine ring, allowing for specific detection of the labeled compound and its core metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

  • ¹H NMR: The proton NMR spectrum will be complex. Key expected signals include:

    • Two singlets for the N1-CH₃ and N3-CH₃ groups of the theophylline core.

    • A singlet for the S-CH₃ of the methylsulfonyl group.

    • A singlet for the benzylic CH₂ protons.

    • A complex multiplet pattern in the aromatic region for the four protons of the o-fluorobenzyl group, with characteristic splitting due to fluorine-proton coupling.

  • ¹³C NMR: The carbon NMR will be most informative regarding the isotopic labeling.

    • The signals for the carbonyl carbons, C2 and C6, will be significantly enhanced due to the ¹³C enrichment. Their chemical shifts will be similar to those in unlabeled theophylline, but their intensity will be dramatically higher.

    • The remaining carbon signals will correspond to the other carbons in the theophylline ring, the methyl groups, and the o-fluorobenzyl and methylsulfonyl substituents.

Chemical Stability

The stability of the molecule under various conditions is crucial for its use as an analytical standard and in biological assays.

  • Hydrolytic Stability: The methylsulfonyl group attached to the N7 position of the purine ring is expected to be relatively stable under neutral and acidic conditions. However, under strongly basic conditions, nucleophilic attack could lead to the cleavage of the N-S bond. The amide bonds within the theophylline ring are generally stable to hydrolysis under physiological conditions.

  • Thermal Stability: Theophylline and its derivatives are generally thermally stable. Significant decomposition would not be expected under typical laboratory storage and analysis conditions.

  • Photostability: While the purine ring system can be susceptible to photodegradation under intense UV light, the compound is likely to be sufficiently stable for routine laboratory use when protected from prolonged direct light exposure.

Proposed Analytical Methodology

The primary application of a stable isotope-labeled compound like 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂ is as an internal standard for the accurate quantification of its unlabeled counterpart in biological samples. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for this purpose.

Diagram 2: Experimental Workflow for Quantification using LC-MS/MS

LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Matrix (e.g., Plasma, Urine) Spike Spike with 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂ (Internal Standard) Sample->Spike Extraction Protein Precipitation or Solid Phase Extraction (SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into UPLC/HPLC System Evaporation->Injection Separation Reverse-Phase C18 Column (Chromatographic Separation) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometer (MRM Mode) Ionization->Detection Quantification Quantification (Peak Area Ratio of Analyte to IS) Detection->Quantification Calibration Calibration Curve Quantification->Calibration Result Concentration of Unlabeled Analyte Calibration->Result

Workflow for bioanalytical quantification.

Step-by-Step Protocol Outline:
  • Preparation of Calibration Standards and Quality Controls: Prepare a series of standards by spiking blank biological matrix with known concentrations of the unlabeled analyte.

  • Sample Preparation:

    • To an aliquot of the biological sample (e.g., 100 µL of plasma), add a fixed amount of the ¹³C₂-labeled internal standard solution. The causality here is to ensure that any sample loss during processing affects both the analyte and the standard equally, thus maintaining an accurate ratio.

    • Perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction to remove interfering matrix components. This step is critical for reducing ion suppression and improving the signal-to-noise ratio in the MS analysis.

    • Evaporate the supernatant/eluate to dryness and reconstitute in the mobile phase. This concentrates the analyte and ensures compatibility with the chromatographic system.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a reverse-phase HPLC or UPLC column (e.g., C18).

    • Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid to achieve good chromatographic separation from endogenous matrix components.

    • Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the unlabeled analyte and the ¹³C₂-labeled internal standard. The selection of unique transitions provides high specificity and sensitivity.

  • Data Processing:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂ is a specialized chemical tool designed for high-precision bioanalytical applications. Its chemical properties are largely dictated by the interplay of the theophylline core and its functional group substituents. The introduction of the o-fluorobenzyl group increases lipophilicity, while the methylsulfonyl group adds a polar, electron-withdrawing element that influences both acidity and stability. The key feature, the ¹³C₂ isotopic label, provides a distinct mass shift that enables its use as an ideal internal standard for LC-MS/MS-based quantification of the corresponding unlabeled therapeutic agent. This guide provides a predictive framework for understanding and effectively utilizing this compound in a research and development setting.

References

An In-depth Technical Guide to 8-Substituted Theophylline Derivatives as Research Tools

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theophylline, a methylxanthine found in tea and cocoa, has a long history in clinical medicine, primarily as a bronchodilator. However, its utility is hampered by a narrow therapeutic index and a lack of receptor selectivity.[1] This has driven extensive medicinal chemistry efforts to modify its core structure, revealing the C8 position as a critical locus for derivatization. By introducing a diverse array of substituents at this position, the affinity and selectivity of the resulting compounds for the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) can be dramatically modulated. This guide provides a technical overview of 8-substituted theophylline derivatives, detailing their synthesis, structure-activity relationships (SAR), and application as indispensable pharmacological tools for dissecting the complex roles of adenosine signaling in physiology and disease.

Introduction: The Rationale for 8-Position Modification

Theophylline (1,3-dimethylxanthine) exerts its biological effects through two primary mechanisms: inhibition of phosphodiesterases (PDEs) and blockade of adenosine receptors.[1] Its non-selective antagonism across all four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) makes it a poor tool for studying the specific functions of any single receptor.[1][2] The goal of derivatization is to transform this "blunt instrument" into a set of highly precise probes.

Early SAR studies revealed that modifications at the N1, N3, and N7 positions often influence potency, but the introduction of bulky and diverse chemical groups at the C8 position is the key determinant for achieving high affinity and, crucially, receptor subtype selectivity.[2][3][4] This has led to the development of a vast library of 8-substituted xanthines that are now standard tools in pharmacology.[3][5]

Synthesis of 8-Substituted Theophylline Derivatives

The synthesis of these derivatives typically begins with theophylline or a related xanthine precursor. A common and versatile strategy involves the introduction of a reactive handle at the 8-position, most frequently a halogen like chlorine. This 8-chloro intermediate then serves as a substrate for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.

A representative synthetic workflow is outlined below:

G Theophylline Theophylline Chlorination Chlorination (e.g., N-Chlorosuccinimide) Theophylline->Chlorination Step 1 Intermediate 8-Chlorotheophylline Chlorination->Intermediate Nucleophilic_Sub Nucleophilic Substitution (R-NH₂, R-SH, etc.) Intermediate->Nucleophilic_Sub Step 2 Final_Product 8-Substituted Theophylline Derivative Nucleophilic_Sub->Final_Product

Caption: General synthetic scheme for 8-substituted theophylline derivatives.

This two-step process, starting with halogenation of the 8-position followed by nucleophilic displacement, is a foundational method for creating libraries of these compounds.[6][7] More complex substituents, such as styryl or anilide groups, may require different multi-step synthetic routes.[8][9]

Structure-Activity Relationships (SAR): Tuning for Selectivity

The chemical nature of the 8-position substituent dictates the resulting compound's affinity and selectivity profile for the adenosine receptor subtypes. Decades of research have established several key principles.[3][5][10]

  • A₁ Receptor Selectivity: High selectivity for the A₁ receptor is often achieved by introducing bulky, lipophilic cycloalkyl groups at the 8-position.[5] The archetypal example is DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) . The cyclopentyl group fits snugly into a hydrophobic pocket of the A₁ receptor. Further optimization at the N1 and N3 positions with n-propyl groups enhances this affinity and selectivity.[5][11] DPCPX exhibits over 700-fold selectivity for the A₁ receptor over the A₂ receptor.[11]

  • A₂ₐ Receptor Selectivity: Achieving high A₂ₐ selectivity has been more challenging. Often, modifications that increase A₂ₐ affinity also increase A₁ affinity. However, introducing 8-styryl groups (a vinylbenzene moiety) has proven to be a successful strategy.[9][12] For example, 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine is a potent and highly A₂ₐ-selective antagonist, demonstrating over 500-fold selectivity.[9]

  • A₂ₑ Receptor Selectivity: The A₂ₑ receptor is characterized by its low affinity for adenosine. Selective antagonists for this receptor are critical for studying its role in inflammation and cancer.[13][14] Compounds like PSB-603 (8-Butoxy-1,3-dipropyl-7-methylxanthine) have emerged as highly potent and selective A₂ₑ antagonists, enabling detailed investigation of this receptor subtype.[14][15]

  • A₃ Receptor Selectivity: The development of A₃-selective antagonists from the theophylline scaffold has been less successful compared to other subtypes. While some xanthine derivatives show moderate affinity, non-xanthine heterocyclic structures have generally provided more potent and selective A₃ antagonists.

Data Summary: Affinity of Key Research Tools

The following table summarizes the binding affinities (Ki, in nM) of several key 8-substituted theophylline derivatives, illustrating the principles of subtype selectivity.

Compound Name8-SubstituentA₁ Ki (nM)A₂ₐ Ki (nM)A₂ₑ Ki (nM)A₃ Ki (nM)Primary SelectivityReference(s)
Theophylline -H~10,000~25,000~15,000>10,000Non-selective[1]
DPCPX Cyclopentyl0.46 - 3.9 130504000A₁ [16][17]
PSB-36 3-Noradamantyl0.7 9801872300A₁ [18]
PSB-603 (see structure)>10,000>10,00052 >10,000A₂ₑ [14]

Note: Ki values can vary based on species and assay conditions. The values presented are representative.

Adenosine Receptor Signaling Pathways

To understand how these antagonists function as research tools, it is essential to understand the signaling pathways they block. Adenosine receptors are G protein-coupled receptors (GPCRs). A₁ and A₃ receptors typically couple to inhibitory G proteins (Gi/o), while A₂ₐ and A₂ₑ receptors couple to stimulatory G proteins (Gs).[19][20][21]

The canonical signaling cascade involves the modulation of adenylyl cyclase (AC) and intracellular cyclic AMP (cAMP) levels.

G cluster_A1 A₁ Receptor Pathway cluster_A2A A₂ₐ Receptor Pathway A1_R A₁ Receptor Gi Gi/o Protein A1_R->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_dec ↓ PKA Activity cAMP_dec->PKA_dec A2A_R A₂ₐ Receptor Gs Gs Protein A2A_R->Gs Activates AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_inc ↑ PKA Activity cAMP_inc->PKA_inc Adenosine Adenosine (Endogenous Ligand) Adenosine->A1_R Adenosine->A2A_R Antagonist 8-Substituted Theophylline Derivative Antagonist->A1_R Antagonist->A2A_R

Caption: Opposing effects of A₁ (Gi-coupled) and A₂ₐ (Gs-coupled) adenosine receptor signaling on cAMP levels.

By selectively blocking one receptor subtype, an 8-substituted theophylline derivative allows researchers to isolate and study the physiological consequences of that specific pathway. For example, using DPCPX to block A₁ receptors can help determine if a particular cellular response is mediated by Gi-coupled adenosine signaling.[11][22]

Experimental Protocols: Radioligand Binding Assay

A fundamental technique to characterize these derivatives is the competitive radioligand binding assay. This assay determines the affinity (Ki) of a new, unlabeled compound by measuring its ability to displace a known radioligand from the receptor.[19][23]

Protocol: Competitive Binding Assay for the A₁ Adenosine Receptor

This protocol provides a self-validating system for determining the Ki of a test compound at the human A₁ adenosine receptor.

1. Materials & Reagents:

  • Receptor Source: Commercially available membranes from HEK293 or CHO cells stably expressing the human A₁ adenosine receptor.

  • Radioligand: [³H]DPCPX (a high-affinity A₁ antagonist).

  • Non-Specific Binding Control: Theophylline (10 mM stock).

  • Test Compound: 8-substituted theophylline derivative of interest, dissolved in DMSO (10 mM stock).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[23]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[20]

  • Equipment: 96-well filter plates (GF/C), vacuum filtration manifold, scintillation counter, scintillation fluid.

2. Assay Workflow:

Caption: Workflow for a competitive radioligand binding assay.

3. Detailed Procedure:

  • Preparation: Prepare serial dilutions of the test compound (e.g., 11 concentrations from 10⁻¹¹ M to 10⁻⁵ M). Prepare the [³H]DPCPX solution in assay buffer at a final concentration close to its Kd (e.g., 1-2 nM).[24]

  • Plating: In a 96-well plate, add reagents in triplicate for each condition:

    • Total Binding: 50 µL buffer + 50 µL [³H]DPCPX + 150 µL membrane suspension.

    • Non-Specific Binding (NSB): 50 µL Theophylline (final conc. 100 µM) + 50 µL [³H]DPCPX + 150 µL membrane suspension.[23]

    • Competition: 50 µL of test compound dilution + 50 µL [³H]DPCPX + 150 µL membrane suspension.[25]

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[20][24]

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through the GF/C filter plate using a vacuum manifold. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (filtrate).[25]

  • Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.[20]

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (Counts Per Minute, CPM) using a scintillation counter.

4. Data Analysis & Causality:

  • Specific Binding: This is the key metric and is calculated as: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM). This step is crucial because it isolates the radioactivity specifically bound to the A₁ receptors from that non-specifically adsorbed to the filter or membranes.

  • IC₅₀ Determination: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding).

  • Ki Calculation: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant. This equation corrects for the fact that the test compound must compete with the radioligand, providing a true measure of affinity.[20]

Conclusion and Future Directions

8-substituted theophylline derivatives have been instrumental in advancing our understanding of purinergic signaling. The ability to chemically tune the xanthine scaffold has yielded highly potent and selective antagonists for the A₁, A₂ₐ, and A₂ₑ adenosine receptors. These compounds remain frontline research tools for validating adenosine receptors as therapeutic targets in a wide range of pathologies, including cardiovascular disease, neurodegenerative disorders, inflammation, and cancer.[22][26] Future work will likely focus on developing derivatives with even greater subtype selectivity, improved pharmacokinetic properties for in vivo studies, and novel functionalities such as fluorescent tags for receptor imaging.

References

The Core Mechanism of 8-Substituted Xanthines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Theophylline - The Significance of the 8-Position

Xanthine and its naturally occurring derivatives, caffeine and theophylline, have long been recognized for their pharmacological effects, primarily as mild stimulants and bronchodilators.[1] These molecules exert their influence through two primary mechanisms: competitive antagonism of adenosine receptors and non-selective inhibition of phosphodiesterase (PDE) enzymes.[1][2] While effective, the clinical utility of traditional xanthines is often hampered by a narrow therapeutic index and a range of side effects stemming from their lack of target selectivity.[2][3]

The strategic modification of the xanthine scaffold has been a cornerstone of medicinal chemistry efforts to overcome these limitations. Research has unequivocally demonstrated that the C8-position of the xanthine nucleus is a critical locus for derivatization.[4] Introducing substituents at this position, particularly aryl and cycloalkyl groups, can dramatically enhance potency and, crucially, impart selectivity for specific adenosine receptor subtypes or PDE isoforms.[5][6][7] This guide provides an in-depth exploration of the molecular mechanisms underpinning the action of 8-substituted xanthines, offering field-proven insights into the experimental validation of these interactions for researchers in drug discovery and development.

Chapter 1: Adenosine Receptor Antagonism - Intercepting the Purinergic Signal

The primary and most extensively studied mechanism of action for the majority of potent 8-substituted xanthines is the competitive antagonism of adenosine receptors (ARs).[5] Adenosine is an endogenous purine nucleoside that modulates a vast array of physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂B, and A₃.[8] 8-substituted xanthines function by occupying the same binding pocket as adenosine, thereby preventing receptor activation and interrupting downstream signaling cascades.

Key Adenosine Receptor Subtypes and Their Signaling Pathways

The differential coupling of AR subtypes to various G proteins dictates their physiological output. 8-substituted xanthines are often designed to selectively antagonize these specific pathways.

A₁ Adenosine Receptor (A₁AR): The Inhibitory Pathway

The A₁AR subtype couples predominantly to inhibitory G proteins (Gᵢ/Gₒ).[4][8] Upon activation by adenosine, the Gαᵢ subunit dissociates and inhibits the enzyme adenylyl cyclase (AC). This action reduces the conversion of ATP to cyclic AMP (cAMP), a critical second messenger. The resulting decrease in intracellular cAMP levels leads to diminished Protein Kinase A (PKA) activity.[9][10] Concurrently, the Gβγ subunit can directly modulate ion channels, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-, P-, and Q-type calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[11] Antagonism of A₁AR by an 8-substituted xanthine blocks these inhibitory effects, preventing the adenosine-induced decrease in cAMP and ion channel modulation.

G_i_Pathway Xanthine 8-Substituted Xanthine A1R A₁ Receptor Xanthine->A1R Blocks Adenosine Adenosine Adenosine->A1R Activates G_protein Gᵢ/Gₒ Protein (αβγ) A1R->G_protein Engages AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP (Decreased) ATP->cAMP Conversion Blocked PKA PKA Activity (Decreased) cAMP->PKA CellularResponse Inhibitory Cellular Response PKA->CellularResponse G_s_Pathway Xanthine 8-Substituted Xanthine A2aR A₂ₐ Receptor Xanthine->A2aR Blocks Adenosine Adenosine Adenosine->A2aR Activates G_protein Gₛ Protein (αβγ) A2aR->G_protein Engages AC Adenylyl Cyclase G_protein->AC Stimulates ATP ATP cAMP cAMP (Increased) ATP->cAMP Conversion Catalyzed PKA PKA Activity (Increased) cAMP->PKA CellularResponse Stimulatory Cellular Response PKA->CellularResponse PDE_Pathway cluster_degradation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GC Guanylyl Cyclase cGMP cGMP GC->cGMP Converts ATP ATP GTP GTP PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolyzes PKA PKA cAMP->PKA Activates cGMP->PDE Hydrolyzes PKG PKG cGMP->PKG Activates AMP 5'-AMP (Inactive) PDE->AMP GMP 5'-GMP (Inactive) PDE->GMP Xanthine 8-Substituted Xanthine Xanthine->PDE Inhibits Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response PKG->Response

References

An In-depth Technical Guide to the Biological Activity of Methylsulfonyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The methylsulfonyl (–SO₂CH₃) functional group, a prominent structural motif in medicinal chemistry, imparts a unique combination of physicochemical properties that are highly advantageous for drug design. Its strong electron-withdrawing nature, capacity for hydrogen bonding, and metabolic stability have led to its incorporation into a wide array of therapeutic agents.[1][2] This guide provides an in-depth exploration of the diverse biological activities of methylsulfonyl-containing compounds, delving into their mechanisms of action across different therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. We will dissect the roles of key drugs, elucidate the signaling pathways they modulate, and provide detailed experimental protocols for their evaluation, offering researchers and drug development professionals a comprehensive resource to leverage the power of the methylsulfonyl group in their discovery programs.

Introduction: The Methylsulfonyl Moiety in Medicinal Chemistry

The sulfonyl group (R-S(=O)₂-R') is a hexavalent organosulfur functional group characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms.[3] In drug design, the methylsulfonyl variant is particularly significant. It is not merely a passive structural element but an active contributor to a molecule's pharmacological profile.

Key Physicochemical Properties and Their Implications:

  • Polarity and Solubility: The two oxygen atoms act as strong hydrogen bond acceptors, which can enhance a molecule's aqueous solubility and its ability to interact with biological targets.[2] This property is crucial for improving the pharmacokinetic profile of a drug candidate.

  • Metabolic Stability: The methylsulfonyl group is generally resistant to metabolic degradation, particularly oxidation, which can increase a drug's half-life and duration of action.[1][2]

  • Electron-Withdrawing Nature: This feature can significantly influence the acidity or basicity of nearby functional groups, altering a molecule's ionization state and its binding affinity to target proteins.[1]

  • Bioisosterism: The sulfonyl group can act as a bioisostere for other functional groups like carbonyls or phosphates, allowing medicinal chemists to fine-tune a molecule's properties while retaining its core biological activity.[2]

These attributes have made the methylsulfonyl group a staple in the medicinal chemist's toolbox, leading to the development of numerous successful drugs.[1]

Anti-Inflammatory Activity: The COX-2 Inhibition Paradigm

Perhaps the most well-known application of the methylsulfonyl group is in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action: Selective COX-2 Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[4][5] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is primarily induced at sites of inflammation.[5] Traditional NSAIDs inhibit both isoforms, leading to gastrointestinal side effects.

Selective COX-2 inhibitors were designed to specifically target the inflammatory pathway while sparing the protective functions of COX-1.[5] The methylsulfonyl group plays a critical role in this selectivity. For example, in celecoxib (Celebrex), the polar sulfonamide side chain binds to a hydrophilic side pocket present in the active site of COX-2, an interaction that is not possible with the narrower active site of COX-1.[4][6] This structural difference is the basis for its ~10-20 times greater selectivity for COX-2 over COX-1.[6]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Synthesizes Inflammation Pain & Inflammation Prostaglandins->Inflammation Mediates Celecoxib Celecoxib (Methylsulfonyl Compound) Celecoxib->COX2 Selectively Inhibits Celecoxib's selective inhibition of the COX-2 pathway.

Key Examples:
  • Celecoxib (Celebrex): A diaryl-substituted pyrazole containing a benzenesulfonamide moiety.[7] It is used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[4][6][7]

  • Rofecoxib (Vioxx): This compound features a 4-(methylsulfonyl)phenyl group and was also a potent, selective COX-2 inhibitor.[8][9][10][11] It was withdrawn from the market due to concerns about an increased risk of cardiovascular events with long-term use.[10][12]

Data Presentation: COX-2 Inhibitory Potency
CompoundTargetIC₅₀ (nM)Selectivity (COX-1/COX-2)Reference
RofecoxibHuman COX-218 ± 7>1000-fold[11]
CelecoxibHuman COX-2~40~10-20-fold[6]

Anticancer Activity: Targeting Kinase Signaling

The methylsulfonyl group is a key feature in several modern targeted cancer therapies, particularly kinase inhibitors.

Mechanism of Action: BRAF Kinase Inhibition

The BRAF kinase is a component of the MAPK/ERK signaling pathway, which regulates cell proliferation. Mutations in the BRAF gene, such as the V600E substitution, lead to constitutive activation of this pathway and are found in about 60% of melanomas.[13]

Vemurafenib (Zelboraf) is a potent inhibitor of the mutated BRAF V600E oncoprotein.[13][14] Its structure includes a propyl-sulfonamide group that is crucial for its binding affinity.[15] Vemurafenib binds to the ATP-binding site of the BRAF V600E kinase, interrupting the signaling cascade and inducing programmed cell death in melanoma cells.[13]

BRAF_Pathway Growth_Factor Growth Factor RAS RAS Growth_Factor->RAS Activates BRAF_V600E BRAF V600E (Mutated Kinase) RAS->BRAF_V600E Activates MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Vemurafenib Vemurafenib (Methylsulfonyl Compound) Vemurafenib->BRAF_V600E Inhibits Vemurafenib inhibits the mutated BRAF kinase in the MAPK pathway.

Other Anticancer Applications

The anti-inflammatory properties of COX-2 inhibitors like celecoxib also have implications in cancer therapy. COX-2 is often overexpressed in tumors, and its inhibition can lead to apoptosis, cell cycle arrest, and reduced angiogenesis.[16] For instance, celecoxib has been shown to affect genes involved in malignant transformation and can bind to Cadherin-11, potentially explaining its role in reducing cancer progression.[6]

Antimicrobial and Anti-inflammatory Duality: The Case of Dapsone

Dapsone (4,4'-sulfonyldianiline) is a sulfone drug that exemplifies the dual functionality of this class of compounds.[3][17]

Mechanisms of Action:
  • Antibacterial: Dapsone is primarily used to treat leprosy.[17][18] It acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for bacterial folic acid synthesis.[17][18][19][20] This bacteriostatic action prevents the bacteria from replicating.[18][19]

  • Anti-inflammatory: Dapsone is also highly effective for inflammatory skin conditions like dermatitis herpetiformis.[17][19] Its anti-inflammatory mechanism is thought to involve the inhibition of neutrophil myeloperoxidase (MPO).[17][20] By arresting MPO in an inactive state, dapsone prevents the production of hypochlorous acid, a potent oxidant that causes tissue damage during inflammation.[17]

The Nutraceutical Role: Methylsulfonylmethane (MSM)

Methylsulfonylmethane (MSM), also known as dimethyl sulfone, is a naturally occurring organosulfur compound found in fresh vegetables, meat, and dairy products.[21] It is widely used as a dietary supplement.

Reported Biological Activities:
  • Anti-inflammatory: MSM has been shown to reduce inflammation, which is a factor in conditions like arthritis.[21][22] Studies suggest it can improve joint pain, stiffness, and swelling.[21][22]

  • Antioxidant: MSM may help reduce oxidative stress caused by exercise, potentially aiding in muscle recovery.[21][23]

  • Immune Modulation: Sulfur-containing compounds like MSM play a role in supporting the immune response, partly through the interplay between oxidative stress and inflammation.[24]

While many of its benefits are linked to its anti-inflammatory and antioxidant actions, the precise mechanisms are still under investigation.[23][24]

Experimental Protocols & Workflows

Workflow for Evaluating a Novel Methylsulfonyl-Containing Kinase Inhibitor

Kinase_Inhibitor_Workflow A Compound Synthesis & Characterization B In Vitro Kinase Assay (e.g., BRAF V600E) A->B C Determine IC₅₀ B->C D Cell-Based Proliferation Assay (e.g., A375 Melanoma Cells) C->D Lead Compound E Determine GI₅₀ D->E F Western Blot Analysis (p-MEK, p-ERK) D->F Confirm On-Target Effect G In Vivo Xenograft Study (Tumor-bearing Mice) E->G Potent Compound H Assess Tumor Growth Inhibition G->H I Pharmacokinetic (PK) & Toxicity Studies H->I Efficacious Compound Drug discovery workflow for a targeted kinase inhibitor.

Protocol: In Vitro BRAF V600E Kinase Activity Assay

This protocol describes a method to determine the inhibitory potency (IC₅₀) of a methylsulfonyl-containing compound against the BRAF V600E mutant kinase.

Causality Statement: This assay directly measures the compound's ability to inhibit the phosphorylation of a substrate by the target kinase. Using a specific mutant like V600E ensures the evaluation is relevant to the intended cancer cell population. The IC₅₀ value derived is a critical metric for ranking compound potency.

Materials:

  • Recombinant human BRAF V600E enzyme

  • Biotinylated substrate peptide (e.g., Biotin-BAD)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT)

  • Stop solution (containing EDTA to chelate Mg²⁺ and halt the reaction)

  • Detection reagents (e.g., HTRF, Luminescence, or ELISA-based kits with phospho-specific antibodies)

  • 384-well microplates

Step-by-Step Methodology:

  • Compound Preparation: Perform a serial dilution of the test compound in DMSO. Further dilute these into the kinase reaction buffer to achieve the final desired concentrations. Rationale: Serial dilution allows for the testing of a wide concentration range to accurately determine the dose-response curve.

  • Reaction Setup: To each well of a 384-well plate, add:

    • 2 µL of diluted test compound.

    • 4 µL of BRAF V600E enzyme solution (pre-diluted in kinase buffer).

    • 4 µL of biotinylated substrate peptide solution.

  • Initiation: Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme. Initiate the kinase reaction by adding 10 µL of ATP solution to each well. Rationale: Pre-incubation ensures equilibrium is reached between the inhibitor and the enzyme before the competitive substrate (ATP) is introduced.

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature. The exact time should be within the linear range of the reaction, determined during assay development.

  • Termination: Stop the reaction by adding 5 µL of the stop solution to each well.

  • Detection: Add detection reagents according to the manufacturer's protocol (e.g., phospho-BAD antibody and detection beads). Incubate for the recommended time to allow for signal development.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., luminometer, fluorescence reader).

  • Data Analysis: Convert raw data to percent inhibition relative to control wells (DMSO only, 0% inhibition; no enzyme, 100% inhibition). Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Conclusion

The methylsulfonyl group is a versatile and powerful functional group in modern drug discovery. Its unique physicochemical properties have been successfully exploited to create market-leading drugs in anti-inflammatory, anticancer, and antimicrobial therapy. From the selective inhibition of COX-2 to the targeted disruption of oncogenic kinase signaling, compounds containing this moiety demonstrate a remarkable breadth of biological activity. A thorough understanding of their mechanisms of action and the application of robust experimental workflows are essential for researchers aiming to develop the next generation of methylsulfonyl-based therapeutics.

References

An In-depth Technical Guide to the Discovery of Novel Fluorinated Theophylline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the strategic design, synthesis, characterization, and potential applications of novel fluorinated theophylline derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents. This document moves beyond a standard recitation of protocols to offer insights into the rationale behind experimental choices, thereby providing a self-validating framework for the discovery process.

Introduction: The Rationale for Fluorinating Theophylline

Theophylline, a methylxanthine naturally found in tea and cocoa, has a long history in medicine, primarily as a bronchodilator for respiratory diseases.[1] Its therapeutic applications have been explored in various other conditions, including neurodegenerative diseases and cancer.[2][3] However, the clinical use of theophylline is often limited by a narrow therapeutic index and a range of side effects.[1]

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[4] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to its target.[5][6] The strategic incorporation of fluorine or fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, into the theophylline scaffold presents a compelling avenue for the development of novel derivatives with improved therapeutic potential and reduced adverse effects.[7] This concept of bioisosteric replacement , where a functional group is substituted with another that has similar physical or chemical properties, is a cornerstone of modern drug design.[5][6]

This guide will delineate the key stages in the discovery of novel fluorinated theophylline derivatives, from conceptual design to preclinical evaluation.

Synthetic Strategies for Fluorinated Theophylline Derivatives

The synthesis of fluorinated theophylline derivatives can be approached through several strategic pathways. The choice of method often depends on the desired position of fluorination and the nature of the fluorine-containing group to be introduced. A common and effective strategy involves the N-alkylation of the theophylline core with fluorinated benzyl halides.

N(7)-Alkylation with Fluorinated Benzyl Halides

A robust and high-yielding method for synthesizing N(7)-substituted theophylline derivatives involves the reaction of theophylline with various trifluoromethyl-substituted benzyl halides in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF).[7]

Experimental Protocol: Synthesis of N(7)-(Trifluoromethyl)benzyl Theophylline Derivatives [7]

  • Reaction Setup: To a solution of theophylline (1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) in DMF, add potassium carbonate (K₂CO₃).

  • Addition of Alkylating Agent: To the stirred suspension, add the desired trifluoromethyl-substituted benzyl halide (e.g., 2-(trifluoromethyl)benzyl chloride, 3-(trifluoromethyl)benzyl chloride, or 4-(trifluoromethyl)benzyl chloride).

  • Reaction Conditions: Heat the reaction mixture at an appropriate temperature (e.g., 80-100 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture, pour it into ice water, and collect the resulting precipitate by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired N(7)-substituted theophylline derivative as a white solid.[7]

The following diagram illustrates the general workflow for the synthesis and subsequent characterization and biological evaluation of these derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Theophylline Theophylline Reaction N(7)-Alkylation (K₂CO₃, DMF) Theophylline->Reaction FluorinatedBenzylHalide Fluorinated Benzyl Halide FluorinatedBenzylHalide->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Purification Purification (Recrystallization) CrudeProduct->Purification PureDerivative Pure Fluorinated Theophylline Derivative Purification->PureDerivative NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) PureDerivative->NMR MS Mass Spectrometry PureDerivative->MS FTIR FT-IR Spectroscopy PureDerivative->FTIR Anticancer Anticancer Assays PureDerivative->Anticancer Antibiofilm Antibiofilm Assays PureDerivative->Antibiofilm

General workflow for the synthesis and evaluation of fluorinated theophylline derivatives.

Structural Characterization of Novel Derivatives

The unambiguous determination of the chemical structure of newly synthesized compounds is paramount. A combination of spectroscopic techniques is employed for this purpose, with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) being the most critical.

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For fluorinated compounds, in addition to standard ¹H and ¹³C NMR, ¹⁹F NMR is indispensable.

  • ¹H NMR: Provides information on the number and chemical environment of protons. In the case of N(7)-benzyl theophylline derivatives, characteristic signals include those for the methyl groups on the xanthine core, the methylene protons of the benzyl group, and the aromatic protons.[7]

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons and other carbons in the theophylline ring, as well as those of the attached fluorinated benzyl group, are diagnostic.[7]

  • ¹⁹F NMR: This technique is highly sensitive to the local environment of the fluorine atoms and provides a wide chemical shift range, which minimizes signal overlap.[8][9] For a trifluoromethyl group, a single resonance is typically observed, and its chemical shift can confirm its electronic environment.[7][10]

Table 1: Representative ¹H and ¹⁹F NMR Data for a Fluorinated Theophylline Derivative [7]

CompoundSelected ¹H NMR Signals (δ, ppm) in CDCl₃¹⁹F NMR Signal (δ, ppm) in CDCl₃
N(7)-(4-(Trifluoromethyl)benzyl)theophylline 3.32 (s, 3H, N-CH₃), 3.52 (s, 3H, N-CH₃), 5.49 (s, 2H, ArCH₂), 7.36 (d, 2H), 7.55 (d, 2H), 7.56 (s, 1H, H-8)-62.5
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact mass and, consequently, the molecular formula. The mass spectrum of theophylline itself shows principal peaks at m/z 180 (the molecular ion), 95, and 68.[1][11] The fragmentation patterns of its derivatives can be analyzed to confirm the structure of the substituent.

The following diagram outlines the key steps in the structural characterization process.

Characterization_Workflow cluster_NMR NMR Analysis cluster_MS Mass Spectrometry Start Synthesized Compound H1_NMR ¹H NMR Start->H1_NMR C13_NMR ¹³C NMR Start->C13_NMR F19_NMR ¹⁹F NMR Start->F19_NMR LRMS Low-Resolution MS Start->LRMS HRMS High-Resolution MS Start->HRMS Other Other Techniques (e.g., FT-IR, Elemental Analysis) Start->Other Structure_Confirmation Structure Elucidation H1_NMR->Structure_Confirmation Proton Environment C13_NMR->Structure_Confirmation Carbon Skeleton F19_NMR->Structure_Confirmation Fluorine Environment LRMS->Structure_Confirmation Molecular Weight HRMS->Structure_Confirmation Elemental Composition Other->Structure_Confirmation Functional Groups

Workflow for the structural characterization of novel fluorinated theophylline derivatives.

Preclinical Evaluation of Biological Activity

Once synthesized and characterized, the novel fluorinated theophylline derivatives must be evaluated for their biological activity in relevant assays. Given the diverse therapeutic potential of theophylline, these assays can span various disease areas.

Anticancer Activity

Theophylline and its derivatives have shown promise as anticancer agents.[3] The in vitro anticancer activity of novel fluorinated derivatives can be assessed against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity [7]

  • Cell Culture: Seed cancer cells (e.g., A549 lung cancer, HeLa cervical cancer) and a normal cell line (e.g., BEAS-2B) in 96-well plates and incubate to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a vehicle control. Incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the control and determine the IC₅₀ (half-maximal inhibitory concentration) values.

The selectivity index (SI), calculated as the ratio of the IC₅₀ in normal cells to that in cancer cells, is a crucial parameter for evaluating the tumor-specific toxicity of the compounds.[7]

Table 2: Illustrative Anticancer Activity Data [7]

CompoundA549 IC₅₀ (µM)HeLa IC₅₀ (µM)BEAS-2B IC₅₀ (µM)SI (BEAS-2B/A549)
N(7)-(2-(CF₃)benzyl)theophylline 15.621.3>100>6.4
N(7)-(3-(CF₃)benzyl)theophylline 25.130.5>100>3.9
N(7)-(4-(CF₃)benzyl)theophylline 12.818.9>100>7.8
Other Potential Applications

The biological evaluation of fluorinated theophylline derivatives can be extended to other areas where the parent compound has shown activity, such as:

  • Neurodegenerative Diseases: Assessing the inhibition of enzymes like acetylcholinesterase (AChE), which is relevant to Alzheimer's disease.[2]

  • Anti-inflammatory and Immunomodulatory Effects: Evaluating the impact on inflammatory pathways.

  • Bronchodilator Activity: Investigating their potential in treating respiratory conditions.

Conclusion and Future Directions

The strategic incorporation of fluorine into the theophylline scaffold holds significant promise for the development of novel therapeutic agents with enhanced pharmacological properties. This guide has outlined a systematic approach to the discovery of such compounds, encompassing rational design, synthesis, rigorous characterization, and preclinical evaluation. The successful identification of fluorinated theophylline derivatives with potent and selective biological activity, as demonstrated by emerging research, underscores the value of this approach.

Future research in this area will likely focus on:

  • Exploring diverse fluorination patterns: Introducing fluorine at different positions on the theophylline core and the substituent groups.

  • Mechanism of action studies: Elucidating the molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In vivo efficacy and pharmacokinetic studies: Evaluating the most promising candidates in animal models to assess their therapeutic potential and drug-like properties.

The continued exploration of fluorinated theophylline derivatives is a vibrant and promising field of research with the potential to deliver the next generation of therapies for a range of diseases.

References

Introduction: The Rationale for a New Generation of Theophylline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Preliminary Screening of 8-(o-Fluorobenzyl)theophylline Derivatives as Adenosine Receptor Antagonists

Theophylline, a methylxanthine, has been a cornerstone in the treatment of respiratory diseases for decades, primarily due to its bronchodilator effects.[1] Its therapeutic window, however, is notoriously narrow, with side effects often limiting its clinical utility.[2] The primary mechanism of action at therapeutic concentrations is the antagonism of adenosine receptors, particularly A1 and A2A subtypes.[3] This has spurred extensive research into synthesizing novel theophylline derivatives to enhance potency, improve selectivity, and reduce the side-effect profile.

Modifications at the 8-position of the xanthine core have proven to be a particularly fruitful avenue for developing potent and selective adenosine receptor antagonists.[4][5] The introduction of an aralkyl group, such as a benzyl moiety, can significantly influence receptor affinity and selectivity.[5] This guide focuses specifically on derivatives featuring an ortho-fluoro substitution on the benzyl ring. The rationale for this choice is twofold: the fluorine atom is a bioisostere of a hydrogen atom, causing minimal steric hindrance, yet its high electronegativity can profoundly alter the molecule's electronic properties and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

This document, intended for drug discovery researchers, outlines a comprehensive, logic-driven workflow for the preliminary screening of novel 8-(o-Fluorobenzyl)theophylline derivatives. It details the synthetic strategy, a cascade of in vitro assays for primary and functional screening, and the principles of subsequent structure-activity relationship (SAR) analysis.

Part 1: General Synthesis of 8-(o-Fluorobenzyl)theophylline Derivatives

The synthesis of the target compounds is foundational to any screening campaign. A robust and scalable synthetic route is paramount. The most common approach involves the nucleophilic substitution of a halogenated precursor at the 8-position of the theophylline scaffold. However, a more direct and efficient method starts with 8-bromo-1,3-dimethylxanthine (8-bromotheophylline) and couples it with the desired sidechain.

A validated approach involves a Suzuki or a related cross-coupling reaction, but for the synthesis of 8-aralkyltheophyllines, a direct alkylation of a suitable precursor is often employed. A general, reliable procedure is outlined below. While various methods exist, the following protocol provides a high-yield pathway to the target scaffold.[6][7]

Experimental Protocol: Synthesis
  • Precursor Preparation : Begin with commercially available 8-bromotheophylline. This starting material provides a reactive site at the C8 position.

  • Reaction Setup : In a round-bottom flask, dissolve 8-bromotheophylline (1 equivalent) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF). The choice of DMF is critical as it effectively solvates the reactants and facilitates the nucleophilic attack.

  • Addition of Base : Add a moderate base, such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).[8] The base is essential to deprotonate the N7-H of the purine ring, generating the nucleophile required for the subsequent substitution reaction.

  • Addition of Alkylating Agent : To the stirring mixture, add o-fluorobenzyl chloride or o-fluorobenzyl bromide (1.2 equivalents) dropwise. The ortho-fluoro substituent is the key structural motif under investigation.

  • Reaction Conditions : Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring progress by Thin-Layer Chromatography (TLC). The elevated temperature provides the necessary activation energy for the reaction to proceed to completion.

  • Work-up and Purification : Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the crude product. Filter the resulting solid, wash with water to remove inorganic salts, and dry under vacuum.[7]

  • Final Purification : Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 8-(o-Fluorobenzyl)theophylline derivative.[8]

  • Characterization : Confirm the structure and purity of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS).[6]

Synthesis Workflow Diagram

SynthesisWorkflow Start Start Materials: 8-Bromotheophylline o-Fluorobenzyl Halide Reaction Reaction Vessel: Solvent (DMF) Base (K2CO3) Start->Reaction Add Reactants Heating Heat (60-80°C) Monitor via TLC Reaction->Heating Stir & Heat Workup Quench with Ice Water Filter Precipitate Wash & Dry Heating->Workup Reaction Complete Purification Purification: Recrystallization or Column Chromatography Workup->Purification Analysis Characterization: NMR, HRMS Purification->Analysis End Pure 8-(o-Fluorobenzyl)theophylline Derivative Analysis->End

Caption: General workflow for the synthesis of 8-(o-Fluorobenzyl)theophylline derivatives.

Part 2: The Preliminary Screening Cascade

A tiered or cascaded approach to screening is the most efficient method for identifying promising lead candidates from a library of newly synthesized compounds. This strategy uses high-throughput, target-focused assays first, followed by more complex functional and secondary assays for the most promising hits.

Tier 1: Primary Screening - Radioligand Binding Assay

The first crucial question is whether the synthesized derivatives bind to the intended molecular target. For theophylline derivatives, the primary targets are adenosine receptors. A competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[9] This assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Experimental Protocol: Adenosine A1 Receptor Binding Assay
  • Materials :

    • Cell membranes prepared from a cell line stably expressing the human adenosine A1 receptor (e.g., CHO-hA1).[10]

    • Radioligand: [³H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine), a high-affinity, selective A1 antagonist.[10][11]

    • Test Compounds: 8-(o-Fluorobenzyl)theophylline derivatives dissolved in DMSO to create stock solutions.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay Procedure :

    • In a 96-well plate, add assay buffer, cell membranes (10 µg protein/well), varying concentrations of the test compound, and a fixed concentration of [³H]DPCPX (e.g., 1 nM).[10]

    • To determine non-specific binding, a parallel set of wells is prepared containing a high concentration of a known non-radioactive ligand (e.g., 10 µM theophylline).

    • Incubate the plate at 25 °C for 60-90 minutes to allow the binding to reach equilibrium.[10]

  • Separation : Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter mat. The membranes and the bound radioligand are trapped on the filter.

  • Detection : Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand. Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis :

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Functional Screening - cAMP Assay

Identifying compounds that bind to the receptor is only the first step. The next is to determine their functional effect: are they agonists (activating the receptor) or antagonists (blocking the receptor)? The adenosine A1 receptor is a Gi-coupled receptor.[9] Its activation by an agonist (like adenosine) inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9] An antagonist will block this effect.

Experimental Protocol: HTRF cAMP Functional Assay
  • Cell Culture : Use a cell line stably expressing the human adenosine A1 receptor (e.g., CHO-hA1 or HEK293-hA1). Culture the cells to an appropriate density.

  • Assay Procedure :

    • Seed the cells into a 384-well plate and allow them to attach overnight.

    • Pre-treat the cells with varying concentrations of the test 8-(o-Fluorobenzyl)theophylline derivatives for 15-30 minutes. This allows the antagonist to bind to the receptor.

    • Stimulate the cells with a known A1 receptor agonist, such as NECA (5′-(N-Ethylcarboxamido)adenosine), at its EC₈₀ concentration (the concentration that gives 80% of the maximal response). This agonist challenge is critical to revealing the blocking action of an antagonist.

    • Incubate for 30 minutes to allow for the modulation of cAMP production.

  • cAMP Detection : Lyse the cells and measure the intracellular cAMP levels using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This method provides a robust and high-throughput readout.

  • Data Analysis :

    • Plot the cAMP level (or HTRF ratio) against the logarithm of the test compound concentration.

    • The data will show that in the presence of the agonist, the test compound causes a dose-dependent increase in cAMP levels (by blocking the agonist's inhibitory effect), returning them toward the basal state.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which in this context represents the functional antagonist potency of the compound.

Screening Cascade and Decision Logic

ScreeningCascade cluster_0 Screening Workflow Start Library of Synthesized 8-(o-Fluorobenzyl)theophylline Derivatives PrimaryScreen Tier 1: Primary Screen Radioligand Binding Assay (Target: Adenosine A1 Receptor) Start->PrimaryScreen Decision1 Does it Bind? (Ki < 1 µM) PrimaryScreen->Decision1 FunctionalScreen Tier 2: Functional Screen cAMP Antagonist Assay Decision1->FunctionalScreen Yes SAR Structure-Activity Relationship (SAR) Analysis Decision1->SAR No (Inactive) Decision2 Is it an Antagonist? (Functional IC50 < 1 µM) FunctionalScreen->Decision2 SecondaryScreen Tier 3: Secondary Screens - Selectivity Panel (A2A, A2B, A3) - Initial Cytotoxicity (e.g., MTT Assay) Decision2->SecondaryScreen Yes Decision2->SAR No (Agonist or Weak) SecondaryScreen->SAR Hit Prioritized Hit Compound SAR->Hit Identify Leads

Caption: A tiered screening cascade for identifying adenosine receptor antagonists.

Part 3: Data Interpretation and Structure-Activity Relationships (SAR)

The data generated from the screening cascade allows for a systematic evaluation of the structure-activity relationship (SAR). The goal is to understand how the chemical structure of the synthesized derivatives influences their biological activity.[12][13]

Data Presentation

All quantitative data should be summarized in a clear, tabular format to facilitate comparison across the series of compounds.

Compound IDR-Group VariationBinding Affinity (Ki, nM) vs. A1Functional Potency (IC₅₀, nM) vs. A1Selectivity (Ki A2A / Ki A1)
THEO-01H12502500~1
F-BENZ-01o-F-Benzyl15.525.2>50
F-BENZ-02m-F-Benzyl85.2110.7>20
F-BENZ-03p-F-Benzyl40.155.8>30
...............

Table 1: Example data summary for a series of theophylline derivatives. Data is illustrative.

SAR Analysis
  • Effect of the 8-Substituent : The dramatic increase in potency from the parent theophylline (THEO-01) to the fluorobenzyl derivatives confirms the importance of the 8-aralkyl group for high-affinity binding.[5]

  • Impact of Fluorine Position : Comparing the ortho, meta, and para isomers (F-BENZ-01, -02, -03) reveals the positional sensitivity of the fluorine substitution. In this illustrative example, the ortho position provides the highest potency, suggesting a specific favorable interaction or conformational constraint within the A1 receptor binding pocket.

  • Correlation of Binding and Function : A strong correlation between the binding affinity (Ki) and the functional potency (IC₅₀) validates that the observed antagonism is indeed mediated by direct interaction with the A1 receptor.

These initial SAR insights are critical for guiding the next round of synthesis. For instance, based on the hypothetical data above, a medicinal chemist might decide to further explore substitutions on the phenyl ring while retaining the ortho-fluoro motif, aiming to further enhance potency and selectivity.

Conclusion

The preliminary screening of novel 8-(o-Fluorobenzyl)theophylline derivatives requires a systematic and scientifically rigorous approach. By integrating rational chemical synthesis with a multi-tiered screening cascade—encompassing target binding and functional assays—research teams can efficiently identify and prioritize promising lead candidates. This guide provides a validated framework for this process, emphasizing the causal logic behind each experimental step. The resulting structure-activity relationship data forms the foundation for subsequent lead optimization efforts, ultimately driving the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

A Comprehensive Technical Guide to the Structural Elucidation of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Precision in Drug Development

In the realm of pharmaceutical sciences, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research and development are built. An erroneous structural assignment can lead to misinterpreted biological data, flawed structure-activity relationships (SAR), and the costly failure of drug candidates. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth, field-proven methodology for the structural elucidation of a complex, isotopically labeled theophylline derivative: 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂.

Theophylline, a methylxanthine, has long served as a scaffold in medicinal chemistry, primarily for its role as a bronchodilator and anti-inflammatory agent.[1][2] Modifications, such as the introduction of an 8-(o-Fluoro-benzyl) group and a methylsulfonyl moiety, are intended to modulate its pharmacological profile. The incorporation of two ¹³C stable isotopes serves as a powerful analytical tool, enhancing detection and simplifying spectral analysis.[3][4]

This document eschews a rigid template, instead presenting a logical, causality-driven workflow. We will navigate the process from initial molecular formula confirmation to the definitive assignment of atomic connectivity, explaining not just the steps taken but the scientific rationale that dictates each choice. For the purpose of this guide, we will operate under the plausible structural hypothesis that the methylsulfonyl group is located at the N7 position, a common site for derivatization in the theophylline scaffold, and that the ¹³C labels are incorporated into the carbonyl positions (C2 and C6) of the purine ring, a synthetically accessible route. Our analytical journey will serve to validate or refute these initial hypotheses.

Part 1: Foundational Analysis - High-Resolution Mass Spectrometry (HRMS)

Rationale: Before any attempt to define connectivity, the elemental composition must be confirmed. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing mass accuracy within parts-per-million (ppm) levels, which is sufficient to distinguish between isobaric formulas. We employ Electrospray Ionization (ESI) for its soft ionization nature, which minimizes fragmentation and maximizes the abundance of the molecular ion ([M+H]⁺).

Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS
  • Sample Preparation: A 1 mg/mL stock solution of the analyte is prepared in HPLC-grade methanol. A 1:100 dilution is made in 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Instrument Calibration: The mass spectrometer (e.g., a Bruker maXis II Q-TOF) is calibrated immediately prior to analysis using a sodium formate solution to ensure mass accuracy is < 2 ppm.

  • Infusion: The sample is directly infused into the ESI source at a flow rate of 5 µL/min.

  • Data Acquisition: Data is acquired in positive ion mode over a mass range of m/z 100-1000. The instrument is operated with a capillary voltage of 4500 V, a nebulizer pressure of 1.0 bar, and a dry gas flow of 8.0 L/min at 200 °C.

  • Data Analysis: The acquired spectrum is analyzed for the monoisotopic mass of the protonated molecular ion ([M+H]⁺). The elemental formula is calculated using instrument software, with constraints set for C, H, N, O, S, and F, including the two ¹³C isotopes.

Data Presentation: HRMS Results
ParameterTheoretical ValueObserved ValueMass Error (ppm)
Molecular Formula ¹³C₂C₁₃H₁₅FN₄O₄S--
Exact Mass [M] 384.0811--
m/z of [M+H]⁺ 385.0884385.0879-1.3

Interpretation: The observed mass of the protonated molecular ion is in excellent agreement with the theoretical mass calculated for the proposed elemental formula. This result provides high confidence in the atomic composition of the molecule, including the presence of the fluorine and sulfur atoms and the two heavy carbon isotopes, setting a validated foundation for subsequent spectroscopic analysis.

Part 2: Unveiling the Molecular Framework - NMR Spectroscopy

Rationale: While HRMS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. A multi-dimensional NMR approach is essential to piece together the molecular puzzle. The presence of the two ¹³C labels is a significant advantage, as it dramatically enhances the signal intensity of the labeled carbons, making their identification trivial.[5]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 10 mg of the compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument: All spectra are acquired on a 600 MHz spectrometer (e.g., Bruker Avance III HD) equipped with a cryoprobe.

  • ¹H NMR: Acquired with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C{¹H} NMR: Acquired using proton decoupling, a 30° pulse angle, a 2-second relaxation delay, and 1024 scans.

  • ¹⁹F NMR: Acquired with a spectral width sufficient to cover the aromatic fluorine region.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations. The HMBC experiment is optimized for a coupling constant of 8 Hz to probe key connectivities.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical flow of information derived from the NMR experiments to assemble the final structure.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_fragments Identified Structural Fragments cluster_final Final Assembly H1_NMR ¹H NMR (Identify Proton Environments) COSY COSY (Proton-Proton Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Attachment) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Connectivity) H1_NMR->HMBC C13_NMR ¹³C NMR (Identify Carbon Environments, Confirm ¹³C Labels) C13_NMR->HSQC C13_NMR->HMBC Fluorobenzyl o-Fluorobenzyl Group (Aromatic System, CH₂) COSY->Fluorobenzyl Theophylline Theophylline Core (N1-CH₃, N3-CH₃, H8) HSQC->Theophylline HSQC->Fluorobenzyl Sulfonyl Methylsulfonyl Group (SO₂CH₃) HSQC->Sulfonyl Final_Structure Complete Structure of 8-(o-F-benzyl)theophylline methylsulfonyl-¹³C₂ HMBC->Final_Structure Key for connecting fragments Theophylline->HMBC Fluorobenzyl->HMBC Sulfonyl->HMBC

References

The Strategic Modulation of Cellular Signaling: An In-depth Technical Guide to the Therapeutic Targets of 8-Substituted Theophyllines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond Bronchodilation

For decades, theophylline has been a cornerstone in the management of respiratory diseases, primarily recognized for its bronchodilatory effects. However, the true therapeutic potential of the xanthine scaffold extends far beyond this initial application. The strategic substitution at the 8-position of the theophylline molecule has unlocked a new dimension of pharmacological activity, enabling the design of potent and selective modulators of key cellular signaling pathways. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of the primary therapeutic targets of 8-substituted theophyllines: Adenosine Receptors, Phosphodiesterases (PDEs), and Histone Deacetylases (HDACs). We will delve into the mechanistic underpinnings of these interactions, the critical structure-activity relationships that govern potency and selectivity, and the detailed experimental protocols necessary to validate and characterize these novel therapeutic agents.

I. Adenosine Receptor Antagonism: Fine-Tuning Purinergic Signaling

The antagonism of adenosine receptors represents the most extensively studied therapeutic application of 8-substituted theophyllines. These G-protein coupled receptors (GPCRs) are integral to a multitude of physiological processes, and their modulation holds promise for treating a wide array of conditions, from neurodegenerative diseases to inflammatory disorders.

A. The Central Role of Adenosine Receptors

Adenosine receptors are classified into four main subtypes: A1, A2A, A2B, and A3. The A1 and A3 receptors are primarily coupled to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels upon activation. Conversely, the A2A and A2B receptors are coupled to stimulatory G proteins (Gs), resulting in an increase in cAMP. This differential signaling allows for a nuanced control of cellular function.

B. Mechanism of Action: Competitive Antagonism

8-substituted theophyllines act as competitive antagonists at adenosine receptors, occupying the same binding site as the endogenous ligand, adenosine, without initiating a downstream signaling cascade. The nature of the substituent at the 8-position is paramount in determining the affinity and selectivity of the compound for the different adenosine receptor subtypes.[1]

C. Structure-Activity Relationship (SAR): The Significance of the 8-Position

The introduction of a substituent at the 8-position of the theophylline core dramatically enhances affinity for adenosine receptors compared to the parent molecule.

  • A1 Receptor Affinity: Large, lipophilic groups at the 8-position generally favor high affinity for the A1 receptor. For instance, 8-phenyltheophylline exhibits a significantly greater potency than theophylline.[1] Further substitution on the 8-phenyl ring can further augment affinity.[2]

  • A2A Receptor Affinity and Selectivity: While many 8-substituted analogs are non-selective or show a preference for the A1 receptor, specific modifications can engender A2A selectivity. The nature and position of substituents on an 8-aryl ring are critical in this regard.[3]

  • Water Solubility: The introduction of polar groups, such as a p-sulfo substituent on an 8-phenyl ring, can increase water solubility, which can be advantageous for drug delivery, though it may impact potency.[1]

D. Quantitative Data: A Comparative Analysis

The following table summarizes the binding affinities (Ki) of representative 8-substituted theophyllines for the A1 and A2A adenosine receptors.

Compound8-SubstituentA1 Ki (nM)A2A Ki (nM)Selectivity (A1 vs. A2A)
Theophylline-H~10,000-14,000~14,000-30,000Non-selective
8-PhenyltheophyllinePhenyl~250~400Non-selective
8-Cyclopentyltheophylline (CPT)Cyclopentyl1.21,200~1000-fold for A1
8-(p-Sulfophenyl)theophyllinep-Sulfophenyl~500~2,500~5-fold for A1

Data compiled from multiple sources.

E. Experimental Protocols

This protocol details a competitive binding assay to determine the affinity (Ki) of an unlabeled 8-substituted theophylline for the A1 adenosine receptor.[4][5]

Materials:

  • A1 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³H]DPCPX, a selective A1 antagonist)

  • Unlabeled test compounds (8-substituted theophyllines)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Thaw A1 receptor-expressing cell membranes on ice and dilute to the desired concentration in Assay Buffer.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay Buffer

    • Serial dilutions of the unlabeled 8-substituted theophylline.

    • A fixed concentration of [³H]DPCPX (typically at its Kd value).

    • Diluted cell membranes to initiate the binding reaction.

    • Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand, e.g., 10 µM CPT).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol describes a cell-based functional assay to measure the ability of an 8-substituted theophylline to antagonize agonist-induced cAMP production via the A2A receptor.[6][7]

Materials:

  • HEK293 or CHO cells stably expressing the human A2A receptor.

  • A2A receptor agonist (e.g., NECA or CGS-21680).

  • 8-substituted theophylline test compounds.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell culture medium and supplements.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Cell Seeding: Seed the A2A receptor-expressing cells into a 96-well or 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the 8-substituted theophylline in assay buffer containing a PDE inhibitor.

  • Antagonist Incubation: Add the diluted antagonist to the cells and incubate for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the A2A agonist (typically the EC80 concentration) to stimulate cAMP production.

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Generate a dose-response curve by plotting the inhibition of the agonist-induced cAMP signal against the concentration of the 8-substituted theophylline. Determine the IC50 value from this curve.

F. Signaling Pathway Visualization

Adenosine_Receptor_Signaling cluster_A1 A1 Receptor Signaling cluster_A2A A2A Receptor Signaling cluster_antagonist 8-Substituted Theophylline Action A1_Agonist Adenosine A1R A1 Receptor A1_Agonist->A1R Activates Gi Gi Protein A1R->Gi Activates AC_inhibit Adenylyl Cyclase (Inhibited) Gi->AC_inhibit Inhibits cAMP_down ↓ cAMP AC_inhibit->cAMP_down A2A_Agonist Adenosine A2AR A2A Receptor A2A_Agonist->A2AR Activates Gs Gs Protein A2AR->Gs Activates AC_activate Adenylyl Cyclase (Activated) Gs->AC_activate Activates cAMP_up ↑ cAMP AC_activate->cAMP_up Theophylline_Derivative 8-Substituted Theophylline Theophylline_Derivative->A1R Blocks Theophylline_Derivative->A2AR Blocks

Caption: Adenosine receptor signaling pathways and the antagonistic action of 8-substituted theophyllines.

II. Phosphodiesterase (PDE) Inhibition: Modulating Second Messenger Systems

Theophylline itself is a non-selective PDE inhibitor, and this mechanism contributes to its bronchodilatory effects. By strategically modifying the 8-position, it is possible to develop derivatives with enhanced potency and selectivity for specific PDE isozymes, opening up therapeutic avenues in inflammation, cardiovascular disease, and oncology.[8][9]

A. The Role of Phosphodiesterases

PDEs are a superfamily of enzymes that hydrolyze the second messengers cAMP and cGMP, thereby terminating their signaling. There are 11 families of PDEs, each with distinct substrate specificities and tissue distribution. PDE4, for example, is predominantly found in inflammatory and immune cells, making it an attractive target for anti-inflammatory drugs. PDE5, which is specific for cGMP, is a well-established target for the treatment of erectile dysfunction.[10]

B. Mechanism of Action: Catalytic Site Inhibition

8-substituted theophyllines inhibit PDE activity by competing with the natural substrates (cAMP or cGMP) for binding to the catalytic site of the enzyme. This leads to an accumulation of cyclic nucleotides within the cell, potentiating their downstream effects.

C. Structure-Activity Relationship (SAR): Targeting Specific PDE Isoforms

The development of 8-substituted xanthines as selective PDE inhibitors is an active area of research.

  • PDE4 Inhibition: Modifications at the 8-position can significantly influence potency against PDE4. The introduction of aryl groups can lead to potent PDE4 inhibitors.[11]

  • PDE5 Inhibition: 8-aryl xanthine derivatives have been identified as potent and selective inhibitors of PDE5.[10][12] The nature of the aryl substituent is crucial for achieving high affinity and selectivity over other PDE isoforms.

D. Quantitative Data: A Comparative Analysis

The following table presents the half-maximal inhibitory concentrations (IC50) for representative xanthine derivatives against various PDE isoforms.

Compound8-SubstituentPDE1 IC50 (µM)PDE3 IC50 (µM)PDE4 IC50 (µM)PDE5 IC50 (µM)
Theophylline-H>100~50~100>100
IBMX (non-selective)-isobutyl131894
Propentofylline->100>1001.5>100
Torbafylline-150>1000>1000>1000

Data compiled from multiple sources, including[13].

E. Experimental Protocol: Phosphodiesterase Inhibition Assay

This protocol outlines a general method for determining the IC50 of an 8-substituted theophylline against a specific PDE isoform.[14]

Materials:

  • Purified recombinant human PDE enzyme (e.g., PDE4B, PDE5A).

  • Substrate (cAMP or cGMP, depending on the PDE isoform).

  • 8-substituted theophylline test compounds.

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2).

  • Detection reagents (e.g., using fluorescence polarization, HTRF, or enzymatic coupling).

  • 96-well or 384-well microplates.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 8-substituted theophylline in Assay Buffer.

  • Assay Setup: In a microplate, add:

    • Assay Buffer.

    • The diluted test compound.

    • The purified PDE enzyme.

    • Incubate briefly to allow for inhibitor binding.

  • Reaction Initiation: Add the substrate (cAMP or cGMP) to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period, ensuring the reaction remains in the linear range.

  • Detection: Stop the reaction and measure the amount of remaining substrate or the product formed using a suitable detection method.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

F. Signaling Pathway Visualization

PDE_Inhibition ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts to PDE4 PDE4 cAMP->PDE4 Substrate for PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes to Inflammation_down ↓ Inflammation PKA->Inflammation_down Leads to Theophylline_Derivative 8-Substituted Theophylline Theophylline_Derivative->PDE4 Inhibits HDAC_Activation HAT Histone Acetyltransferase (HAT) Acetylated_Histones Acetylated Histones (Open Chromatin) HAT->Acetylated_Histones Promotes Inflammatory_Genes_ON Inflammatory Gene Transcription ON Acetylated_Histones->Inflammatory_Genes_ON HDAC Histone Deacetylase (HDAC) Deacetylated_Histones Deacetylated Histones (Closed Chromatin) HDAC->Deacetylated_Histones Promotes Inflammatory_Genes_OFF Inflammatory Gene Transcription OFF Deacetylated_Histones->Inflammatory_Genes_OFF Theophylline_Derivative 8-Substituted Theophylline Theophylline_Derivative->HDAC Activates

References

Methodological & Application

Application Note: Advanced Metabolic Flux Analysis Using 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise characterization of a drug candidate's metabolic fate is a cornerstone of modern pharmaceutical development. Stable isotope labeling offers a powerful and safe methodology for elucidating complex metabolic pathways and quantifying pharmacokinetic parameters.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2 , a novel stable isotope-labeled tracer, in metabolic flux analysis (MFA). We present the core principles, field-proven experimental protocols, and data interpretation strategies for tracing the biotransformation of this theophylline derivative. The methodologies detailed herein leverage high-resolution mass spectrometry to provide unambiguous, quantitative insights into drug metabolism, moving beyond simple metabolite identification to an understanding of metabolic rates and pathway contributions.

Foundational Principles and Strategic Rationale

The Paradigm Shift: Stable Isotope Tracing in Pharmacology

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system.[4][5] While traditionally applied to central carbon metabolism using labeled nutrients like glucose or glutamine[6][7], its principles are exceptionally well-suited for drug metabolism studies. The use of stable isotope-labeled compounds, such as those containing Carbon-13 (¹³C), has become the gold standard for these investigations.[8]

The key advantages of this approach are:

  • Enhanced Safety: Unlike radioactive isotopes (e.g., ¹⁴C), stable isotopes like ¹³C are non-radioactive, posing no risk to researchers or requiring specialized handling facilities. This makes them ideal for a wide range of studies, including those in clinical settings.[3]

  • Unambiguous Identification: In a complex biological matrix, distinguishing between drug-derived metabolites and endogenous molecules can be challenging. A ¹³C-labeled drug and its subsequent metabolites will exhibit a characteristic mass shift in a mass spectrometer, providing a clear and unambiguous signature of their origin.[9][10]

  • Quantitative Accuracy: The labeled compound can serve as an ideal internal standard for its unlabeled counterpart and metabolites. This co-elution minimizes analytical variability from matrix effects or ionization efficiency, enabling highly accurate quantification of metabolic flux.[]

The Tracer Molecule: Deconstructing this compound

The tracer molecule is a specifically designed tool for interrogating drug metabolism. Its structure is key to its function.

  • Theophylline Core: The core is 1,3-dimethylxanthine, a well-characterized molecule known to act as a phosphodiesterase inhibitor and adenosine receptor antagonist.[12][13][14] Its metabolism primarily involves demethylation and oxidation via xanthine oxidase to form uric acid derivatives.[15][16][17]

  • 8-(o-Fluoro-benzyl) & Methylsulfonyl Groups: These modifications are critical for tuning the molecule's pharmacological activity, solubility, and metabolic stability.[18] The fluoro-benzyl group provides a likely site for Phase I hydroxylation reactions, while the methylsulfonyl moiety is a stable, electron-withdrawing group that influences the molecule's overall properties.

  • The ¹³C₂ Label: For the purpose of this guide, we will assume the two Carbon-13 atoms are strategically placed on the N1 and N3 methyl groups of the theophylline core. This labeling pattern is exceptionally informative, as it allows researchers to track the fate of the core xanthine structure. The loss of one or both of these labeled methyl groups during metabolism can be precisely monitored by mass spectrometry, providing direct quantitative data on demethylation rates.

Experimental Design and Workflow

A successful tracer experiment requires careful planning. The overall workflow is designed to ensure that the metabolic state of the cells is accurately captured and preserved for analysis.

General Experimental Workflow

The process begins with cell culture and culminates in the computational analysis of mass spectrometry data to determine metabolic fluxes.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Labeling Experiment cluster_analysis Phase 3: Analysis cell_culture 1. Cell Culture (e.g., HepG2 cells) tracer_prep 2. Prepare Labeled Tracer (8-(...)-13C2) cell_culture->tracer_prep add_tracer 3. Administer Tracer (Incubate for defined time) tracer_prep->add_tracer quenching 4. Quench Metabolism (Rapidly halt enzymatic activity) add_tracer->quenching extraction 5. Metabolite Extraction (Separate metabolites from biomass) quenching->extraction lcms 6. LC-MS/MS Analysis (Detect and quantify isotopologues) extraction->lcms data_proc 7. Data Processing (Peak integration, mass correction) lcms->data_proc flux_calc 8. Flux Calculation (Determine rates of biotransformation) data_proc->flux_calc

Caption: High-level workflow for drug metabolism studies using a ¹³C-labeled tracer.

Critical Design Considerations
  • Biological System: The choice of cell line is paramount. For general drug metabolism, human hepatocarcinoma cells like HepG2 are widely used due to their expression of key drug-metabolizing enzymes. Primary hepatocytes or liver microsomes can also be used for more specific questions.

  • Tracer Concentration: The concentration of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂ should be high enough to be readily detected but well below levels that cause cytotoxicity or off-target effects. A preliminary dose-response curve using an unlabeled compound is recommended.

  • Time Course: To accurately calculate fluxes, a time-course experiment is essential. Samples should be collected at multiple time points (e.g., 0, 2, 4, 8, 24 hours) after tracer administration to monitor the disappearance of the parent compound and the appearance of its metabolites. This allows for the determination of reaction rates.[5]

  • Isotopic Steady State: While crucial for central carbon MFA, achieving a true isotopic steady state is less of a focus here. Instead, the dynamic change in labeling over time provides the kinetic data needed to calculate the flux through the drug's metabolic pathways.[19]

  • Controls: Three types of controls are essential:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone.

    • Unlabeled Control: Cells treated with the unlabeled version of the drug to identify the retention times of the parent compound and metabolites without the mass shift.

    • Time Zero (T=0) Control: Labeled tracer is added and immediately quenched to account for any non-enzymatic degradation and to serve as the baseline measurement.

Detailed Experimental Protocols

The following protocols are optimized for adherent mammalian cells (e.g., HepG2) cultured in 6-well plates.

Protocol: Cell Culture, Labeling, and Quenching

Rationale: This protocol is designed to rapidly halt all metabolic activity (quenching) to preserve an accurate snapshot of the metabolite pool at the time of harvesting.[20]

Materials:

  • Adherent cells (e.g., HepG2)

  • Complete cell culture medium

  • 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂ stock solution (e.g., 10 mM in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Quenching/Extraction Solution: 80:20 Methanol:Water (v/v), pre-chilled to -80°C.

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment. Culture under standard conditions (e.g., 37°C, 5% CO₂).

  • Tracer Administration: On the day of the experiment, aspirate the old medium. Add fresh, pre-warmed medium containing the final desired concentration of the ¹³C₂-labeled tracer. Include all necessary controls as described in section 2.2.

  • Incubation: Return the plates to the incubator for the designated time points.

  • Quenching: At each time point, perform the following steps as rapidly as possible: a. Place the 6-well plate on a bed of ice. b. Aspirate the medium completely. c. Immediately wash the cell monolayer with 2 mL of ice-cold PBS to remove any extracellular tracer. Aspirate the PBS completely. d. Add 1 mL of -80°C Quenching/Extraction Solution to each well.

  • Metabolite Extraction: a. Incubate the plates at -80°C for at least 30 minutes to ensure complete protein precipitation. b. Scrape the surface of the well using a cell scraper to detach the cells into the methanol/water mixture. c. Transfer the entire cell lysate/solvent mixture into a pre-chilled microcentrifuge tube.

  • Sample Clarification: Centrifuge the tubes at >13,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new, clean tube. This extract is now ready for LC-MS/MS analysis or can be stored at -80°C.[7]

Protocol: Sample Preparation for LC-MS/MS

Rationale: This step ensures the sample is free of particulates and in a suitable format for injection into the mass spectrometer.

Procedure:

  • Drying: Dry the metabolite extract completely under a stream of nitrogen gas or using a vacuum concentrator. Avoid excessive heat to prevent metabolite degradation.

  • Reconstitution: Reconstitute the dried pellet in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, typically matching the initial conditions of the liquid chromatography gradient (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge the reconstituted samples again at high speed for 10 minutes at 4°C to pellet any remaining insoluble material.

  • Transfer: Transfer the final clear supernatant to an autosampler vial for LC-MS/MS analysis.

Data Acquisition and Interpretation

Representative LC-MS/MS Parameters

The precise parameters will depend on the instrument used, but the following table provides a validated starting point for method development.

ParameterRecommended SettingRationale
LC Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm particle size)Provides good retention and separation for moderately polar compounds like theophylline derivatives.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for reverse-phase chromatography, provides protons for positive mode ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase for eluting compounds from the C18 column.
Gradient Start at 5% B, ramp to 95% B over 10-15 minutes, hold, and re-equilibrate.A typical gradient to separate the parent drug from potentially more polar or nonpolar metabolites.
Ionization Mode Positive Electrospray Ionization (ESI+)Xanthine derivatives readily form [M+H]⁺ ions.
MS Analysis Mode Full Scan (for discovery) followed by Targeted MS/MS (for quantification)Full scan identifies all ions; targeted MS/MS provides specificity and sensitivity for known transitions.[21]
Collision Energy Optimize for each compound to achieve characteristic fragmentation.Ensures generation of a reproducible and specific fragmentation pattern for confident identification.
Interpreting Mass Spectrometry Data

The key to this technique is tracking the +2 Da mass shift conferred by the two ¹³C atoms. The parent compound will appear as [M+2], where M is the monoisotopic mass of the unlabeled compound.

Expected Masses and Metabolic Fates: Let's assume the monoisotopic mass of the unlabeled parent drug is X .

CompoundExpected MassMetabolic Transformation
Parent Tracer [X+2] Unmetabolized drug
Metabolite A (Single Demethylation) [X-14+1] Loss of one ¹³CH₃ group and replacement with H. Mass change: (-14 Da + 1 Da) = -13 Da.
Metabolite B (Double Demethylation) [X-28] Loss of both ¹³CH₃ groups and replacement with H. Mass change: (-28 Da).
Metabolite C (Ring Hydroxylation) [X+16+2] Addition of an oxygen atom (+16 Da) to the benzyl ring, ¹³C labels remain.
Metabolite D (Xanthine Oxidase) [X+16+2] Oxidation of the xanthine core (+16 Da), ¹³C labels remain.

The diagram below illustrates how the ¹³C labels are tracked through the primary demethylation pathway, which is a key metabolic route for xanthines.

G Parent Parent Tracer 8-(...)-theophylline-(13CH3)2 Mass: [M+2] Meta1 Metabolite A Single Demethylation Mass: [M+1] Parent->Meta1 -13CH3 Meta2 Metabolite B Double Demethylation Mass: [M] Meta1->Meta2 -13CH3

Caption: Tracking the ¹³C label through sequential demethylation of the theophylline core.

By integrating the peak areas for the parent tracer [M+2] and its metabolites over the time course of the experiment, one can calculate the rates of formation and disappearance, thereby quantifying the metabolic flux through each specific biotransformation pathway.

Conclusion

The use of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂ provides a sophisticated, safe, and analytically robust method for detailed drug metabolism studies. By combining stable isotope labeling with high-resolution mass spectrometry, researchers can move beyond qualitative metabolite identification to the quantitative measurement of metabolic fluxes. The protocols and principles outlined in this application note serve as a comprehensive framework for designing and executing experiments that yield high-quality, actionable data, ultimately accelerating the drug development pipeline by providing a deeper understanding of a candidate's pharmacokinetic profile.

References

Application Note: Advanced NMR Spectroscopy Techniques for 13C Labeled Theophylline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the application of Nuclear Magnetic Resonance (NMR) spectroscopy to study ¹³C labeled theophylline. Isotopic labeling is a powerful strategy to overcome the inherent low sensitivity of the ¹³C nucleus, enabling detailed structural elucidation, metabolic tracking, and precise quantification. We will explore the rationale behind selective ¹³C labeling of theophylline, detail the setup and execution of key one- and two-dimensional NMR experiments, and provide field-proven insights into data interpretation and quantitative analysis. This document is intended to serve as a practical resource for researchers in pharmacology, drug metabolism, and analytical chemistry.

Introduction: The Significance of ¹³C Labeling for Theophylline Studies

Theophylline (1,3-dimethylxanthine) is a methylxanthine drug historically used in the treatment of respiratory diseases like asthma and COPD.[1] Understanding its metabolic fate is critical for optimizing therapeutic efficacy and minimizing toxicity. The primary metabolic pathways in humans involve cytochrome P450 (CYP) enzymes, principally CYP1A2, leading to 8-hydroxylation to form 1,3-dimethyluric acid, and N-demethylation to produce 1-methylxanthine and 3-methylxanthine.[1][2]

Standard ¹H NMR is often challenged by spectral overlap in complex biological matrices, while natural abundance ¹³C NMR suffers from poor sensitivity.[3] By strategically incorporating ¹³C isotopes into the theophylline molecule, we can dramatically enhance the signal intensity of specific carbon atoms.[1] This allows for:

  • Unambiguous Signal Assignment: Labeled sites provide strong, easily identifiable peaks.

  • Metabolic Pathway Elucidation: Tracking the chemical shift changes of the ¹³C label provides direct insight into metabolic transformations.[4]

  • Precise Quantification (qNMR): The intensity of a ¹³C signal is directly proportional to the number of nuclei, forming the basis for highly accurate concentration measurements, crucial for pharmacokinetic studies.[5]

The choice of labeling position is dictated by the research question. For metabolism studies, labeling the C8 position or one of the N-methyl carbons is most informative as these are the primary sites of enzymatic modification.[1]

Core NMR Methodologies for ¹³C Labeled Theophylline

A suite of NMR experiments can be deployed to analyze ¹³C labeled theophylline. The selection depends on the specific information required, from simple detection to detailed connectivity mapping.

One-Dimensional (1D) ¹³C NMR

This is the foundational experiment. A standard proton-decoupled 1D ¹³C experiment provides a singlet for each unique carbon environment.[6] For a ¹³C labeled sample, the labeled carbon will exhibit a significantly enhanced signal intensity, making it stand out from the natural abundance background.

Causality Behind Key Parameters:

  • Proton Decoupling: During data acquisition, broadband irradiation of the ¹H frequency range collapses ¹H-¹³C couplings, simplifying the spectrum so that each carbon signal appears as a sharp singlet.[6]

  • Nuclear Overhauser Effect (NOE): Proton decoupling during the relaxation delay transfers polarization from protons to carbons, boosting the signal intensity of protonated carbons. Quaternary carbons receive little to no NOE enhancement.[6]

  • Relaxation Delay (D1): This is the most critical parameter for quantitative accuracy. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any carbon nucleus of interest to ensure complete relaxation and accurate signal integration.[5] For quaternary carbons, T₁ values can be very long (tens of seconds).

Distortionless Enhancement by Polarization Transfer (DEPT)

DEPT experiments are used to determine the number of protons attached to each carbon (i.e., distinguishing between CH, CH₂, and CH₃ groups). This is achieved by transferring polarization from ¹H to ¹³C.[7][8] While less critical for a single labeled site whose identity is already known, it is invaluable for assigning the other natural-abundance signals in theophylline or its metabolites.

  • DEPT-90: Only CH (methine) carbons are observed as positive signals.

  • DEPT-135: CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative (inverted) signals.[8]

  • Quaternary Carbons: These are not observed in DEPT spectra as they have no attached protons.[8]

Two-Dimensional (2D) Heteronuclear Correlation Spectroscopy

2D NMR is essential for establishing connectivity within the molecule, confirming assignments, and identifying metabolites where the label is part of a larger structural change.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals correlations between protons and the carbons to which they are directly attached (one-bond ¹J_CH coupling).[9][10] Each peak in the 2D map corresponds to a C-H bond. It is highly sensitive as it is a proton-detected experiment.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range ²J_CH and ³J_CH couplings).[10][11] It is exceptionally powerful for mapping out the carbon skeleton and identifying connections to quaternary carbons. For a labeled theophylline metabolite, an HMBC can show which protons are near the metabolically altered, ¹³C-labeled site.

Below is a diagram illustrating the logical workflow for analyzing a ¹³C labeled theophylline sample.

G cluster_prep Sample Preparation cluster_analysis Data Analysis & Interpretation Prep Prepare Sample (¹³C-Theophylline + Solvent) NMR_1D 1. 1D ¹³C NMR (Confirm Label & Quantify) Prep->NMR_1D Initial Check NMR_DEPT 2. DEPT-135/90 (Identify CHn Groups) NMR_1D->NMR_DEPT Structural Info Analysis Structure Elucidation Metabolite ID Quantitative Analysis NMR_1D->Analysis qNMR Data NMR_HSQC 3. 2D HSQC (Direct C-H Bonds) NMR_DEPT->NMR_HSQC Assignment NMR_HMBC 4. 2D HMBC (Long-Range C-H Connectivity) NMR_HSQC->NMR_HMBC Full Connectivity NMR_HMBC->Analysis

Caption: Experimental workflow for NMR analysis of 13C labeled theophylline.

Protocols

Sample Preparation

Accuracy in sample preparation is paramount for quantitative results.

  • Select Solvent: Choose a deuterated solvent in which theophylline and any potential internal standard are fully soluble (e.g., DMSO-d₆, D₂O, Methanol-d₄).

  • Weigh Analyte: Accurately weigh 5-10 mg of ¹³C labeled theophylline into a clean, dry vial. Record the exact mass.

  • Add Internal Standard (for qNMR): For absolute quantification, add a certified internal standard. The standard should have a simple spectrum with a signal that does not overlap with the analyte.[7] Accurately weigh the standard to achieve a near 1:1 molar ratio with the theophylline. Record the exact mass.

  • Dissolve and Transfer: Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube) and ensure complete dissolution. Transfer the solution to the NMR tube.

Protocol: Quantitative 1D ¹³C NMR

This protocol is optimized for accurate quantification.

  • Instrument Setup: Lock and shim the instrument for optimal magnetic field homogeneity. Tune the ¹³C and ¹H probes.

  • Set Acquisition Parameters:

    • Pulse Program: zgig (inverse-gated decoupling) or a similar sequence that applies proton decoupling only during acquisition, not during the relaxation delay. This suppresses the NOE, ensuring signal integrals are directly proportional to concentration.

    • Flip Angle (p1): Set to 90° to maximize signal per scan.

    • Acquisition Time (aq): ~1.0-2.0 seconds.[6]

    • Relaxation Delay (d1): Crucial for quantification. Set to at least 5 times the longest T₁ of any signal of interest (analyte or standard). For quaternary carbons, this may be 60 seconds or longer. An initial T₁ inversion-recovery experiment is recommended to determine this value accurately.

    • Number of Scans (ns): Set to achieve a signal-to-noise ratio of at least 250:1 for the peaks to be integrated.[5] This may range from 128 to 1024 scans or more depending on concentration.

  • Data Processing:

    • Apply an exponential multiplication (line broadening, LB) of 1-3 Hz to improve S/N.[5]

    • Perform Fourier transform, phase correction, and baseline correction.

    • Integrate the signal for the ¹³C labeled carbon and the known signal from the internal standard.

Protocol: 2D HSQC and HMBC

These protocols are for structural confirmation and connectivity mapping.

  • Instrument Setup: As with the 1D experiment, lock, shim, and tune the instrument.

  • Set Acquisition Parameters (General):

    • Pulse Program: Use standard library sequences (e.g., hsqcedetgpsp for edited HSQC, hmbcgplpndqf for HMBC).

    • Spectral Width (sw): In the ¹H dimension (F2), cover the full proton chemical shift range (~10-12 ppm). In the ¹³C dimension (F1), cover the expected range for theophylline and its metabolites (~10-170 ppm).

    • Number of Points (td): Typically 2048 points in F2 and 256-512 points in F1.

    • Number of Scans (ns): 4 to 16 scans per increment, depending on concentration.

  • Specific Parameter Optimization:

    • HSQC: The key parameter is the one-bond coupling constant, which is optimized for ~145 Hz for typical C-H bonds.

    • HMBC: The long-range coupling constant is optimized for a value between 3-10 Hz (8 Hz is a good starting point) to capture ²J and ³J correlations.[10]

  • Data Processing: Apply appropriate window functions (e.g., squared sine bell), Fourier transform in both dimensions, and perform phase and baseline correction.

Data Interpretation & Visualization

Theophylline ¹³C Chemical Shifts

The following table provides reference ¹³C chemical shifts for theophylline, which are essential for initial assignment. Values can vary slightly based on solvent and pH.

Carbon AtomTheophylline StructureChemical Shift (ppm, DMSO-d₆)[12][13]Carbon Type
C2~151.5Quaternary (C=O)
C4~148.5Quaternary
C5~107.0Quaternary
C6~155.0Quaternary (C=O)
C8~141.5CH
N1-CH₃~29.5CH₃
N3-CH₃~27.5CH₃

Structure rendered based on standard chemical representations.

Visualizing Metabolic Transformation

The primary metabolic pathways of theophylline can be visualized to understand the expected chemical changes.

TheophyllineMetabolism cluster_pathways Metabolic Pathways Theo Theophylline (¹³C-labeled at C8 or N-Me) DMU 1,3-Dimethyluric Acid (Metabolite A) Theo->DMU CYP1A2/2E1 8-Hydroxylation MX1 1-Methylxanthine (Metabolite B) Theo->MX1 CYP1A2 N3-Demethylation MX3 3-Methylxanthine (Metabolite C) Theo->MX3 CYP1A2 N1-Demethylation

Caption: Major metabolic pathways of theophylline.

Interpreting Results:

  • If C8 is labeled: 8-hydroxylation will cause a significant downfield shift of the C8 signal in the ¹³C spectrum of the resulting 1,3-dimethyluric acid.

  • If an N-methyl carbon is labeled: N-demethylation will result in the complete disappearance of that specific methyl signal, while the parent theophylline signal decreases. The appearance of a new set of signals will correspond to the demethylated metabolite. An HMBC spectrum would confirm the loss of correlation from the remaining N-methyl protons to the now-absent carbon.

Conclusion

The use of ¹³C labeled theophylline in conjunction with advanced NMR techniques provides an exceptionally clear and detailed window into its structural and metabolic characteristics. 1D ¹³C NMR with inverse-gated decoupling is the gold standard for accurate quantification, essential for pharmacokinetic analysis. 2D experiments like HSQC and HMBC are indispensable for unambiguous structure confirmation of the parent drug and its metabolites. By carefully selecting labeling positions and optimizing NMR acquisition parameters as detailed in these protocols, researchers can gain high-quality, reliable data to advance drug development and fundamental biochemical understanding.

References

Application Notes and Protocols for ¹³C Tracer Experiments with 8-(o-Fluoro-benzyl)theophylline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-(o-Fluoro-benzyl)theophylline is a derivative of theophylline, a methylxanthine drug widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Theophylline and its derivatives exert their effects through various mechanisms, including the inhibition of phosphodiesterase enzymes and antagonism of adenosine receptors, leading to bronchodilation and anti-inflammatory effects.[3][4][5] Understanding the metabolic fate of novel theophylline derivatives like 8-(o-Fluoro-benzyl)theophylline is crucial for drug development, as it provides insights into its efficacy, potential toxicity, and mechanism of action.

Stable isotope tracer analysis, particularly using carbon-13 (¹³C), has become an indispensable tool in metabolic research.[6] By introducing ¹³C-labeled substrates into a biological system, researchers can trace the metabolic pathways of compounds and quantify the flux through these pathways.[7][8][9] This technique, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), offers a dynamic view of cellular metabolism that is not achievable with traditional metabolomics, which only provides a static snapshot of metabolite levels.[10]

This guide provides a comprehensive framework for designing and executing ¹³C tracer experiments to investigate the metabolism of 8-(o-Fluoro-benzyl)theophylline. It is intended for researchers, scientists, and drug development professionals seeking to apply this powerful technique to understand the intracellular journey of this compound. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and offer insights into data interpretation, ensuring a robust and self-validating experimental design.

Chapter 1: Core Principles of ¹³C Tracer Experiments

Stable isotope tracing is a powerful technique for investigating the pathways and dynamics of biochemical reactions within biological systems.[6] It involves the use of molecules in which one or more atoms have been replaced with a stable (non-radioactive) isotope, such as ¹³C. When these labeled molecules, or "tracers," are introduced into a biological system, they are processed through metabolic pathways alongside their unlabeled counterparts. By using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can track the incorporation of the isotopic label into downstream metabolites.[7][9][11] This allows for the elucidation of active metabolic pathways and the quantification of metabolic rates, or fluxes.[8][12]

A key concept in these experiments is achieving an isotopic steady state , where the isotopic labeling of intracellular metabolites becomes constant over time.[13] The time required to reach this state depends on the turnover rate of the metabolites in a given pathway.[13] Experiments can be designed to measure labeling patterns at this steady state or during the dynamic phase leading up to it.

The choice of the ¹³C-labeled substrate is critical and depends on the specific metabolic pathways of interest.[14][15] For instance, uniformly labeled [U-¹³C]-glucose is often used to trace carbon flow through glycolysis and the pentose phosphate pathway, while [U-¹³C]-glutamine is ideal for probing the TCA cycle.[14][16]

Chapter 2: Experimental Design for 8-(o-Fluoro-benzyl)theophylline Tracer Studies

A well-thought-out experimental design is paramount for the success of any ¹³C tracer study.[6] This involves careful consideration of the biological system, the choice of tracer, labeling duration, and appropriate controls.

Rationale and Selection of ¹³C-Labeled Tracers

To trace the metabolic fate of 8-(o-Fluoro-benzyl)theophylline, we need to consider which parts of the molecule are likely to be metabolized and how they might interact with central carbon metabolism. The molecule consists of a theophylline core and an o-fluoro-benzyl group. It is plausible that either or both of these moieties could be modified by cellular enzymes.

A logical starting point is to use a universally labeled carbon source that feeds into major metabolic pathways. The two most common choices for mammalian cells are:

  • [U-¹³C₆]-Glucose: This tracer will label metabolites in glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[9] This is an excellent choice to investigate if the cellular machinery utilizes components derived from glucose to modify or conjugate with 8-(o-Fluoro-benzyl)theophylline.

  • [U-¹³C₅]-Glutamine: This tracer is particularly useful for studying the TCA cycle and related pathways, as glutamine is a key anaplerotic substrate.[14][16]

Recommendation: For an initial comprehensive study, performing parallel experiments with [U-¹³C₆]-glucose and [U-¹³C₅]-glutamine is highly recommended.[11] This dual-tracer approach provides a more complete picture of central carbon metabolism and its potential interactions with the drug.

Cell Culture and Labeling Protocol

This protocol is designed for adherent mammalian cells, but can be adapted for suspension cultures.

Materials:

  • Selected mammalian cell line (e.g., A549, a human lung carcinoma cell line, is a relevant choice for a respiratory drug)

  • Standard cell culture medium (e.g., DMEM)

  • ¹³C-labeling medium (e.g., glucose-free DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • [U-¹³C₆]-Glucose and [U-¹³C₅]-Glutamine

  • 8-(o-Fluoro-benzyl)theophylline

  • Cell culture plates/flasks

Protocol:

  • Cell Seeding: Seed cells at a density that will result in approximately 80% confluency at the time of harvest. This ensures that the cells are in a state of active metabolism.

  • Adaptation Phase: The day before the experiment, switch the cells to a pre-labeling medium. This medium should be identical to the labeling medium but contain unlabeled glucose and glutamine. This step helps the cells adapt to any potential metabolic shifts caused by the media change.

  • Initiation of Labeling:

    • Prepare the ¹³C-labeling media. For the glucose tracer experiment, use glucose-free DMEM supplemented with [U-¹³C₆]-glucose (e.g., 11 mM) and unlabeled L-glutamine (e.g., 2 mM).[17] For the glutamine tracer experiment, use glutamine-free DMEM with unlabeled D-glucose and [U-¹³C₅]-L-glutamine.[17] Both media should be supplemented with dFBS.

    • Aspirate the pre-labeling medium from the cells and wash once with sterile PBS.

    • Add the appropriate ¹³C-labeling medium to the cells.

  • Introduction of 8-(o-Fluoro-benzyl)theophylline: Add the drug to the labeling medium at the desired concentration. The concentration should be determined based on prior dose-response studies.

  • Incubation: Incubate the cells for a predetermined duration. To approach isotopic steady state for central metabolic pathways, a common rule of thumb is to allow for at least one population doubling time.[17] A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is highly recommended to capture both dynamic and steady-state labeling.

  • Controls:

    • Unlabeled Control: Cells grown in standard medium with unlabeled glucose and glutamine, treated with the drug. This is essential for correcting for the natural abundance of ¹³C.[10]

    • Tracer-only Control: Cells grown in the ¹³C-labeling medium without the drug. This helps to distinguish the metabolic effects of the drug from the baseline cellular metabolism.

    • Vehicle Control: Cells treated with the vehicle used to dissolve the drug (e.g., DMSO).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_harvest Harvesting cluster_analysis Analysis Cell Seeding Cell Seeding Adaptation Phase Adaptation Phase Cell Seeding->Adaptation Phase Labeling & Drug Treatment Labeling & Drug Treatment Adaptation Phase->Labeling & Drug Treatment Time-Course Incubation Time-Course Incubation Labeling & Drug Treatment->Time-Course Incubation Metabolism Quenching Metabolism Quenching Time-Course Incubation->Metabolism Quenching Metabolite Extraction Metabolite Extraction Metabolism Quenching->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Flux Analysis Flux Analysis Data Processing->Flux Analysis

Caption: Experimental workflow for ¹³C tracer analysis.

Chapter 3: Sample Preparation and Metabolite Extraction

The goal of this stage is to rapidly halt all enzymatic activity and efficiently extract the metabolites.[18][19]

Quenching Cellular Metabolism

Rapidly stopping metabolism is crucial to get an accurate snapshot of the metabolic state at the time of harvesting.[18]

Protocol for Adherent Cells:

  • Place the cell culture plate on ice.

  • Aspirate the medium.

  • Immediately wash the cells with ice-cold saline solution.

  • Aspirate the saline.

  • Add a quenching solution, such as liquid nitrogen or a pre-chilled (-80°C) 80% methanol/water solution, directly to the plate.[18][20] Flash-freezing with liquid nitrogen is often considered the fastest method.[18]

Metabolite Extraction

The choice of extraction solvent depends on the polarity of the metabolites of interest. A common method for extracting a broad range of metabolites is a biphasic extraction using methanol, chloroform, and water.[21]

Protocol:

  • After quenching, add a pre-chilled (-20°C) extraction solvent mixture (e.g., methanol:chloroform:water in a 2:1:1 ratio) to the cells.

  • Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the mixture vigorously.

  • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet the protein and cellular debris.

  • Carefully collect the supernatant, which contains the metabolites. The polar metabolites will be in the upper aqueous phase, and non-polar metabolites (lipids) in the lower organic phase.

  • Dry the metabolite extracts using a vacuum concentrator.

  • Store the dried extracts at -80°C until analysis.[22]

Chapter 4: Analytical Techniques for ¹³C Isotopologue Analysis

Liquid chromatography-mass spectrometry (LC-MS) is the most common technique for analyzing ¹³C labeling patterns due to its high sensitivity and specificity.[23]

LC-MS/MS Analysis

Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled to a liquid chromatography system is ideal.

Protocol:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Chromatographic Separation: Use a chromatography method appropriate for the metabolites of interest. For central carbon metabolites, a HILIC (hydrophilic interaction liquid chromatography) column is often used.

  • Mass Spectrometry Data Acquisition:

    • Operate the mass spectrometer in both positive and negative ion modes to cover a wider range of metabolites.

    • Acquire data in full scan mode to detect all ions within a specified mass range.

    • Use a targeted approach (e.g., selected ion monitoring or parallel reaction monitoring) for known metabolites of 8-(o-Fluoro-benzyl)theophylline to improve sensitivity.

  • Data Analysis Software: Use specialized software to process the raw data. This involves peak picking, retention time alignment, and integration.[6] Software like X¹³CMS can be used to identify isotopologue groups.[6]

Data Presentation: Expected Mass Shifts

The incorporation of ¹³C atoms into a metabolite will result in a predictable increase in its mass. The table below shows the expected mass-to-charge ratios (m/z) for different isotopologues of key metabolites when using [U-¹³C₆]-glucose as a tracer.

MetaboliteUnlabeled (M+0) m/zM+1 m/zM+2 m/zM+3 m/zM+6 m/z
Pyruvate87.00888.01189.01490.018-
Lactate89.02490.02791.03192.034-
Citrate191.019192.023193.026194.029197.039
α-Ketoglutarate145.014146.017147.021148.024-
Malate133.014134.017135.021136.024-

Chapter 5: Data Analysis and Interpretation

Isotopologue Distribution and Fractional Enrichment

The raw data from the LC-MS analysis will be in the form of mass isotopologue distributions (MIDs) for each metabolite. This distribution represents the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).

Steps for Analysis:

  • Correction for Natural ¹³C Abundance: The naturally occurring 1.1% abundance of ¹³C must be mathematically corrected to determine the true extent of labeling from the tracer.[10]

  • Calculation of Fractional Enrichment: This is the percentage of a metabolite pool that is labeled with ¹³C. It provides a measure of how actively a pathway is utilizing the tracer.

  • Tracing Metabolic Pathways: By examining the labeling patterns of downstream metabolites, you can infer the metabolic pathways that are active. For example, the presence of M+2 and M+3 labeled intermediates in the TCA cycle after administering [U-¹³C₆]-glucose indicates the entry of pyruvate via both pyruvate dehydrogenase and pyruvate carboxylase, respectively.[9]

Potential Metabolic Pathway of 8-(o-Fluoro-benzyl)theophylline

The following diagram illustrates a hypothetical metabolic pathway where 8-(o-Fluoro-benzyl)theophylline is conjugated with a ¹³C-labeled metabolite derived from glucose.

G cluster_pathway Cellular Metabolism cluster_drug Drug Metabolism Glucose [U-13C]-Glucose Glycolysis Glycolysis Glucose->Glycolysis TCA TCA Cycle Glycolysis->TCA Conjugate 13C-Conjugating Metabolite TCA->Conjugate Metabolite 13C-Labeled Drug Metabolite Conjugate->Metabolite Drug 8-(o-Fluoro-benzyl)theophylline Drug->Metabolite Conjugation

Caption: Hypothetical conjugation of the drug with a ¹³C-metabolite.

By analyzing the mass of the drug metabolites, you can determine if they have incorporated ¹³C atoms. For example, if a glucuronide conjugate is formed, its mass will increase by 6 Da if the glucuronic acid is derived from [U-¹³C₆]-glucose.

Chapter 6: Troubleshooting and Best Practices

  • Incomplete Quenching: If metabolism is not halted instantly, metabolite levels can change during sample preparation. Ensure that the quenching step is performed as rapidly as possible.[18]

  • Metabolite Leakage: Some quenching methods can cause cell membranes to become permeable, leading to the loss of intracellular metabolites. Using an aqueous methanol solution (60-80%) can help maintain membrane integrity.[18]

  • Low Labeling Enrichment: This could be due to a short incubation time, slow metabolic activity, or dilution of the tracer by unlabeled sources in the medium. Consider increasing the labeling time or using a more defined medium.

  • Mycoplasma Contamination: This common and often undetected contamination can significantly alter cellular metabolism. Regularly test cell lines for mycoplasma.[17]

  • Data Interpretation: Interpreting ¹³C labeling patterns can be complex. It is crucial to have a solid understanding of the underlying biochemistry and to use appropriate software tools for data analysis.[10]

References

Tracing the Metabolic Fate of 8-(o-Fluoro-benzyl)theophylline using Stable Isotope Labeling in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The study of drug metabolism is a cornerstone of pharmaceutical development, providing critical insights into a compound's efficacy, safety, and pharmacokinetics. Theophylline, a methylxanthine derivative, has long been used to treat respiratory diseases like asthma and COPD through mechanisms including phosphodiesterase inhibition and adenosine receptor antagonism.[1][2][3] Novel derivatives, such as 8-(o-Fluoro-benzyl)theophylline, are developed to enhance therapeutic properties. This application note provides a detailed framework and robust protocols for investigating the metabolic fate of a specific, stable isotope-labeled variant, 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2, in vitro. By incorporating two 13C atoms into the methylsulfonyl moiety, researchers can precisely trace and quantify the metabolites retaining this group using mass spectrometry.[4][][6] We present methodologies for the preparation, treatment, and harvesting of relevant cell culture models, primarily the human liver carcinoma line HepG2 and the human lung carcinoma line A549, to support advanced drug metabolism and pharmacokinetic studies.

Introduction: The Rationale for Stable Isotope Labeling

Theophylline and its derivatives exert their therapeutic effects by relaxing bronchial smooth muscle and reducing inflammation.[3][7][8] The structural modifications in 8-(o-Fluoro-benzyl)theophylline, specifically the addition of an o-Fluoro-benzyl group and a methylsulfonyl group, are designed to modulate its pharmacological profile. Understanding the metabolic stability and biotransformation of these modifications is critical.

Stable Isotope Labeling (SIL) is a powerful technique that replaces one or more atoms in a molecule with their non-radioactive, heavy isotopes (e.g., 13C, 2H, 15N).[][6][9] Unlike radiolabeling, SIL poses no radiation risk and is ideal for in vitro and clinical studies.[6] When a 13C-labeled drug is introduced into a biological system, its metabolites can be unequivocally distinguished from endogenous molecules by their increased mass using mass spectrometry (MS).[4][10] The use of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2 provides a specific +2 Dalton mass shift, enabling researchers to:

  • Trace Metabolic Pathways: Unambiguously identify metabolites where the methylsulfonyl group remains intact or is modified.

  • Quantify Metabolite Formation: Use techniques like isotope dilution to determine the concentration of metabolites in complex biological samples.[]

  • Elucidate Bioactivation: Investigate if the methylsulfonyl moiety is involved in the formation of reactive metabolites.

This guide provides the in vitro cell culture foundation for these advanced analytical studies.

Principle of the Method & Experimental Workflow

The overall process involves culturing a metabolically competent cell line, treating the cells with the 13C2-labeled theophylline derivative, and then harvesting both the cells and the culture medium. Subsequent extraction of metabolites followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis allows for the detection and quantification of the labeled compound and its metabolic products.

Experimental_Workflow cluster_prep Phase 1: Cell Culture Preparation cluster_treat Phase 2: Compound Treatment cluster_harvest Phase 3: Sample Harvesting cluster_analysis Phase 4: Analysis cell_culture Maintain & Expand Selected Cell Line (e.g., HepG2, A549) seeding Seed Cells into Multi-well Plates cell_culture->seeding incubation Incubate for 24h Attachment seeding->incubation treatment Treat Cells with Labeled Compound (Time Course) incubation->treatment prep_compound Prepare 13C2-Labeled Theophylline Stock prep_compound->treatment quench Quench Metabolism (e.g., Cold Methanol) treatment->quench separate Separate Supernatant (Media) & Cell Pellet quench->separate store Store Samples at -80°C separate->store extract Metabolite Extraction from Media & Cells store->extract lcms LC-MS/MS Analysis extract->lcms data Data Interpretation (Identify +2 Da Shift) lcms->data

Caption: Overall experimental workflow for metabolic studies.

Cell Line Selection and Rationale

Choosing the right cell line is critical for obtaining biologically relevant data. While many cell lines exist, their metabolic capabilities vary significantly.[11]

  • HepG2 (Human Liver Carcinoma): This is the recommended primary cell line for general drug metabolism studies.[12][13]

    • Rationale: The liver is the principal organ for drug metabolism. HepG2 cells, derived from a human hepatoblastoma, retain many differentiated hepatic functions and express a range of Phase I (e.g., Cytochrome P450) and Phase II drug-metabolizing enzymes, although at lower levels than primary hepatocytes.[12][14][15] They are robust, easy to culture, and widely characterized, making them a reliable model.[12][13]

  • A549 (Human Lung Carcinoma): This cell line is recommended for studies focused on lung-specific metabolism.

    • Rationale: As theophylline is primarily used for respiratory diseases, understanding its metabolism directly within lung cells is highly relevant. A549 cells are derived from human alveolar basal epithelial cells and are known to express certain cytochrome P450 enzymes.[16]

Materials and Reagents

  • Cell Lines: HepG2 (ATCC® HB-8065™) or A549 (ATCC® CCL-185™)

  • Labeled Compound: this compound

  • Unlabeled Compound: 8-(o-Fluoro-benzyl)theophylline (for use as a control and analytical standard)

  • Culture Media:

    • For HepG2: Eagle's Minimum Essential Medium (EMEM)

    • For A549: F-12K Medium

  • Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution (10,000 U/mL)

  • Reagents: DMSO (cell culture grade), Trypsin-EDTA (0.25%), Phosphate-Buffered Saline (PBS), sterile water

  • Consumables: T-75 culture flasks, 6-well or 12-well cell culture plates, sterile serological pipettes, pipette tips, microcentrifuge tubes

  • Equipment: Biosafety cabinet, 37°C/5% CO2 incubator, inverted microscope, centrifuge, -80°C freezer

Detailed Experimental Protocols

Protocol 1: Cell Culture Maintenance

This protocol describes the routine sub-culturing of HepG2 and A549 cells to maintain healthy, proliferating stocks for experiments.

  • Growth Conditions: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.[17]

  • Media Formulation:

    • HepG2 Complete Medium: EMEM + 10% FBS + 1% Penicillin-Streptomycin.[13]

    • A549 Complete Medium: F-12K + 10% FBS + 1% Penicillin-Streptomycin.[16]

  • Sub-culturing: Passage cells when they reach 80-90% confluency.

    • Aspirate the old medium from the flask.

    • Wash the cell monolayer once with 5-10 mL of sterile PBS.

    • Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA to the flask and incubate for 3-7 minutes at 37°C, until cells detach.[13][18]

    • Neutralize the trypsin by adding 8-10 mL of complete growth medium.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.[17]

    • Aspirate the supernatant and resuspend the cell pellet in fresh medium.

    • Split Ratios: Reseed into new T-75 flasks at a ratio of 1:4 to 1:8.[13][18] Replenish medium every 2-3 days.

Scientist's Note (Expertise & Experience): Do not allow cultures to become fully confluent. Over-confluency can alter cellular metabolism and gene expression, leading to inconsistent experimental results. Maintaining cells in the exponential growth phase ensures physiological relevance.[18]

Protocol 2: Cell Seeding and Treatment

This protocol details the preparation of cells for the drug metabolism experiment.

  • Plate Seeding:

    • Harvest cells as described in Protocol 1.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the desired density and seed into multi-well plates. Refer to Table 1 for recommended seeding densities.

    • Incubate the plates for 24 hours at 37°C / 5% CO2 to allow for cell attachment and recovery.

Parameter HepG2 Cells A549 Cells Rationale
Plate Format 6-well Plate6-well PlateProvides sufficient cell numbers for metabolite analysis.
Seeding Density 0.5 x 10^6 cells/well0.2 x 10^6 cells/wellAims for ~70-80% confluency at the time of treatment.
Culture Volume 2 mL/well2 mL/wellEnsures adequate nutrient supply.
Incubation Time 24 hours24 hoursAllows cells to adhere and resume normal growth.
Compound Conc. 1-10 µM (suggested)1-10 µM (suggested)Start below the IC50 to avoid cytotoxicity.
Time Points 0, 2, 6, 12, 24 hours0, 2, 6, 12, 24 hoursCaptures both early and late-stage metabolites.

Table 1: Recommended Experimental Parameters

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Prepare serial dilutions from the stock solution in complete culture medium to achieve the final desired concentrations (e.g., 1 µM, 5 µM, 10 µM). The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent toxicity.

  • Cell Treatment:

    • After the 24-hour attachment period, gently aspirate the medium from the wells.

    • Add the medium containing the 13C2-labeled compound. Also include the following controls:

      • Vehicle Control: Medium with 0.1% DMSO.

      • Unlabeled Control: Medium with the unlabeled theophylline derivative.

    • Incubate for the desired time points (e.g., 2, 6, 12, 24 hours).

Protocol 3: Sample Harvesting for Metabolomic Analysis

Accurate harvesting is crucial to preserve the metabolic state of the cells at the time of collection.

  • Metabolism Quenching:

    • Place the culture plates on ice to lower the temperature rapidly.

    • Aspirate the medium from each well and transfer it to a labeled microcentrifuge tube. This is the extracellular fraction . Immediately place on dry ice or in a -80°C freezer.

    • Wash the cell monolayer rapidly with 1 mL of ice-cold PBS to remove residual medium. Aspirate and discard the PBS.

    • Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well. This step immediately quenches all enzymatic activity.

  • Cell Lysis and Collection:

    • Use a cell scraper to detach the cells in the cold methanol.

    • Transfer the cell lysate/methanol suspension to a new labeled microcentrifuge tube. This is the intracellular fraction .

  • Storage: Store all samples (extracellular and intracellular fractions) at -80°C until ready for metabolite extraction and LC-MS/MS analysis.

Scientist's Note (Trustworthiness): The quenching step is the most critical part of the harvesting protocol. Any delay can allow metabolic enzymes to continue functioning, altering the metabolite profile and compromising the accuracy of your results. Working quickly and keeping everything ice-cold is paramount.[19]

Downstream Analysis and Data Interpretation

While detailed LC-MS/MS protocols are beyond the scope of this document, the prepared samples are now ready for analysis.

  • Metabolite Extraction: Intracellular samples are further processed by centrifugation to pellet cell debris, and the supernatant containing the metabolites is collected.

  • LC-MS/MS Analysis: Samples are analyzed using a high-resolution mass spectrometer. The instrument will be configured to look for parent-metabolite pairs.[20][21]

  • Data Interpretation: The key is to identify molecular ions that correspond to the expected mass of the parent compound (+2 Da) and its potential metabolites that retain the 13C2-methylsulfonyl group.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Parent Compound 8-(o-F-benzyl)theophylline -SO2-13CH3 (Mass = M+2) p1_metabolite Oxidized Metabolite (e.g., Hydroxylation) (Mass = M+16+2) parent->p1_metabolite e.g., CYP450 cleavage Cleaved Metabolite (Loss of -SO2-13CH3) (Mass ≠ M+2) parent->cleavage e.g., Hydrolysis p2_metabolite Conjugated Metabolite (e.g., Glucuronidation) (Mass = M+176+2) p1_metabolite->p2_metabolite e.g., UGTs

Caption: Tracing the 13C2 label through hypothetical metabolic pathways.

The presence of the M+2 isotopic signature confirms that the methylsulfonyl group is retained in the metabolite. The absence of this signature suggests that the group was cleaved during metabolism.

References

Application Note: Utilizing 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂ for High-Fidelity Quantitative Bioanalysis in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction The characterization of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is a cornerstone of modern drug development. These studies, collectively known as Drug Metabolism and Pharmacokinetics (DMPK), are essential for predicting a drug's efficacy and safety profile. Theophylline, a well-characterized methylxanthine, is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[1][2] This makes its derivatives valuable models for studying metabolic pathways. This application note details the strategic use of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂, a stable isotope-labeled (SIL) analog, as a superior internal standard for the accurate quantification of its unlabeled parent drug in both in vitro and in vivo metabolism studies using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Critical Role of Stable Isotope Labeled Internal Standards Quantitative bioanalysis by LC-MS/MS is susceptible to variations arising from sample preparation, matrix effects, and fluctuations in instrument response. An internal standard (IS) is added to every sample, calibrator, and quality control sample to normalize for this variability. While structurally similar analogs can be used, the gold standard is a stable isotope-labeled version of the analyte.[3][4]

Why ¹³C Labeling is Superior:

  • Chemical and Physical Identity: SILs are chemically identical to the analyte, ensuring they co-elute chromatographically and experience the same extraction recovery and ionization suppression or enhancement.[3][5]

  • No Isotopic Effect: Unlike deuterium (²H) labeling, which can sometimes alter retention times or metabolic rates (the kinetic isotope effect), ¹³C labeling does not perturb the molecule's physicochemical properties.[6][7]

  • Mass Differentiation: The ¹³C₂ label in 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂ provides a +2 Dalton mass difference, allowing the mass spectrometer to differentiate it from the unlabeled analyte while maintaining identical chemical behavior.

By using this ¹³C₂-labeled compound, researchers can achieve the highest level of accuracy and precision, which is critical for making confident decisions in lead optimization and preclinical development.[8][9]

Anticipated Metabolic Pathways Theophylline's primary metabolic routes are N-demethylation and 8-hydroxylation, catalyzed mainly by CYP1A2 and to a lesser extent by CYP2E1.[10][11] The substitution at the 8-position in 8-(o-Fluoro-benzyl)theophylline methylsulfonyl blocks the typical 8-hydroxylation pathway. Therefore, metabolism is expected to occur on the novel substituents. Understanding these potential pathways is crucial for metabolite identification studies.

Predicted Metabolic Transformations:

  • CYP450-Mediated Oxidation:

    • Hydroxylation of the o-fluorobenzyl aromatic ring.

    • Oxidation of the methylsulfonyl group to a sulfonic acid.

    • N-demethylation at the N1 and N3 positions of the xanthine core.

  • Phase II Conjugation: Resultant hydroxyl groups can be further conjugated with glucuronic acid (by UGTs) or sulfate (by SULTs).[12]

G Parent 8-(o-Fluoro-benzyl)theophylline methylsulfonyl M1 Aromatic Hydroxylation (Benzyl Ring) Parent->M1 CYP450 M2 Sulfur Oxidation (Sulfonic Acid) Parent->M2 CYP450 M3 N-Demethylation (N1 or N3 position) Parent->M3 CYP1A2 M4 Phase II Conjugation (Glucuronide/Sulfate) M1->M4 UGTs/SULTs

Caption: Predicted metabolic pathways for 8-(o-Fluoro-benzyl)theophylline methylsulfonyl.

Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol determines the intrinsic clearance (CLᵢₙₜ) of a compound in HLM, a key model for Phase I metabolism.[13][14]

A. Rationale HLMs are subcellular fractions containing a high concentration of CYP enzymes.[15] This assay rapidly identifies compounds that are either too rapidly metabolized (low stability) or completely stable (potential for accumulation). The ¹³C₂-labeled internal standard ensures accurate quantification of the parent drug's depletion over time.

B. Materials

  • 8-(o-Fluoro-benzyl)theophylline methylsulfonyl ("Test Compound")

  • 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂ ("SIL-IS")

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • NADPH Regenerating System (e.g., Corning Gentest®)

  • 0.1 M Potassium Phosphate Buffer, pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • 96-well incubation plate and collection plate

C. Step-by-Step Methodology

  • Prepare Stock Solutions:

    • Test Compound: 10 mM in DMSO.

    • SIL-IS: 1 mM in DMSO. Further dilute to 100 ng/mL in ACN for use as the "Quenching/Extraction Solution".

  • Prepare Incubation Mixture:

    • On ice, prepare a master mix in phosphate buffer containing HLM (final concentration 0.5 mg/mL) and the NADPH regenerating system.

    • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate the Reaction:

    • Add the Test Compound to the pre-warmed HLM mixture to achieve a final concentration of 1 µM. (Note: The final DMSO concentration should be <0.1% to avoid enzyme inhibition).[13]

    • Vortex gently to mix. This is T=0.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot 50 µL of the incubation mixture into a 96-well collection plate.

  • Quench the Reaction:

    • Immediately add 150 µL of the cold Quenching/Extraction Solution (ACN containing the SIL-IS) to each aliquot. The cold ACN stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing:

    • Seal the collection plate and vortex for 2 minutes.

    • Centrifuge the plate at 4000 x g for 15 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rats

This protocol outlines a basic PK study to determine the plasma concentration-time profile of the test compound after a single dose.[16]

A. Rationale An in vivo study provides critical information on how a drug is absorbed, distributed, and eliminated in a whole organism, which cannot be fully captured by in vitro models. Accurate quantification of plasma concentrations is paramount for calculating key PK parameters.

B. Materials & Animals

  • Test Compound

  • SIL-IS

  • Dosing Vehicle (e.g., 20% Solutol® in water)

  • Male Sprague-Dawley rats (n=3 per group)

  • K₂EDTA tubes for blood collection

  • Standard surgical and dosing equipment

C. Step-by-Step Methodology

  • Dose Preparation:

    • Prepare a 1 mg/mL solution of the Test Compound in the chosen vehicle.

  • Animal Dosing:

    • Administer the Test Compound to rats via intravenous (IV) bolus at a dose of 2 mg/kg.

  • Blood Sampling:

    • Collect approximately 100 µL of blood from the tail vein at pre-defined time points (e.g., pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into K₂EDTA tubes.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.

  • Sample Extraction for Analysis:

    • Thaw plasma samples on ice.

    • In a 96-well plate, add 25 µL of each plasma sample.

    • Add 100 µL of cold ACN containing the SIL-IS (e.g., 100 ng/mL). This step simultaneously precipitates plasma proteins and adds the internal standard.

    • Vortex, centrifuge, and transfer the supernatant for LC-MS/MS analysis as described in Protocol 1.

LC-MS/MS Bioanalytical Method and Data Analysis

A validated LC-MS/MS method is required for the sensitive and selective quantification of the analyte and internal standard.[17][18]

A. Data Presentation: Typical LC-MS/MS Parameters

ParameterCondition
LC System Shimadzu Nexera or equivalent UPLC system
Column Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 3 minutes
Flow Rate 0.5 mL/min
Injection Volume 2 µL
MS System Sciex Triple Quad™ 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Test Compound: [M+H]⁺ → Product IonSIL-IS: [(M+2)+H]⁺ → Product Ion

B. Data Analysis

  • Calibration Curve: Analyze a set of calibration standards (blank matrix spiked with known concentrations of Test Compound) along with the study samples. Plot the peak area ratio (Analyte/SIL-IS) against the nominal concentration and apply a linear regression.

  • In Vitro Stability Calculation:

    • Use the calibration curve to determine the concentration of the Test Compound remaining at each time point.

    • Plot the natural log of the % remaining versus time. The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t₁/₂) = 0.693 / k.

  • In Vivo PK Calculation:

    • Use the calibration curve to determine the plasma concentration at each time point for each animal.

    • Use software like Phoenix™ WinNonlin® to perform a non-compartmental analysis (NCA) to determine key PK parameters.

C. Hypothetical Quantitative Data

Time (hours)Mean Plasma Concentration (ng/mL)
0.081250.5
0.25987.2
0.5750.1
1480.6
2210.3
455.8
85.1
24BQL (Below Quantitation Limit)

Experimental Workflow Visualization

G cluster_0 Experimentation cluster_1 Sample Processing cluster_2 Analysis & Data Processing invitro In Vitro Assay (Human Liver Microsomes) Quench Quench Reaction & Add SIL-IS invitro->Quench invivo In Vivo Study (Rat PK) invivo->Quench Extract Protein Precipitation Quench->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Quant Quantification using Peak Area Ratios LCMS->Quant Calc Calculate PK Parameters (t½, CL, AUC) Quant->Calc

Caption: Overall workflow from experimentation to final data analysis.

Conclusion The use of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂ provides a robust and reliable method for quantifying its unlabeled counterpart in complex biological matrices. As a stable isotope-labeled internal standard, it co-elutes with the analyte and effectively normalizes for variability during sample processing and analysis. This high-fidelity approach ensures the generation of accurate pharmacokinetic and metabolic data, enabling researchers to make informed and confident decisions throughout the drug discovery and development pipeline.

References

Application Note: A Stable Isotope-Resolved Metabolomics Workflow for the Analysis of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂ Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The characterization of metabolic pathways is a cornerstone of drug development, essential for understanding the efficacy, pharmacokinetics, and potential toxicity of new chemical entities. This application note presents a comprehensive protocol for the identification and structural elucidation of metabolites derived from 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂. By leveraging the power of stable isotope labeling (SIL), this workflow utilizes high-resolution liquid chromatography-mass spectrometry (LC-MS) to unambiguously differentiate drug-related metabolites from the complex endogenous background of biological matrices. The ¹³C₂ label introduces a unique mass signature (+2 Da), creating a characteristic isotopic doublet that serves as a powerful filter for metabolite discovery.[1][][3] We provide detailed, field-proven protocols for in vitro metabolism using human hepatocytes, robust sample extraction, and complementary chromatographic strategies—Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Liquid Chromatography (RPLC)—to ensure comprehensive coverage of metabolites with diverse polarities.[4][5][6] This guide is intended for drug metabolism scientists and researchers seeking a reliable and efficient methodology for definitive metabolite profiling in preclinical development.

Introduction: The Rationale for Stable Isotope Labeling in Metabolite ID

In drug development, a thorough understanding of a drug's metabolic fate is a regulatory expectation and a scientific necessity.[7][8][9][10] The U.S. Food and Drug Administration (FDA) guidance emphasizes the importance of identifying and characterizing metabolites, particularly those that are unique to humans or are present at disproportionately high levels compared to preclinical safety species.[7][9][11] Traditional metabolite identification workflows often struggle to distinguish true metabolites from endogenous matrix components, leading to time-consuming data analysis and potential false positives.

Stable isotope labeling (SIL) offers an elegant and definitive solution to this challenge.[12][13] By incorporating stable isotopes like ¹³C into the drug molecule, every subsequent metabolite inherits the label. In mass spectrometry, this creates a predictable mass shift and a unique isotopic pattern that is absent in the background metabolome.[14] The use of a ¹³C₂ label, as in the target compound, generates a characteristic M/M+2 doublet in the mass spectrum, where the two peaks have a defined intensity ratio. This signature acts as a specific filter, allowing for the rapid and confident identification of all drug-related material. This approach significantly accelerates data processing and enhances the confidence of structural assignments.[3]

Predicted Metabolic Pathways of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂

The metabolic fate of the parent compound is predicted based on established biotransformation pathways for theophylline and other xenobiotics.[15][16][17] Theophylline itself is primarily metabolized by cytochrome P450 enzymes, with CYP1A2 being the major contributor at therapeutic concentrations, followed by CYP2E1 at higher concentrations.[16][18][19][20] Key reactions include N-demethylation and 8-hydroxylation.[15][17] The fluoro-benzyl and methylsulfonyl moieties introduce additional sites for metabolic attack.

Anticipated Phase I Reactions:

  • N-Demethylation: Removal of methyl groups at the N1 and N3 positions of the xanthine core, catalyzed primarily by CYP1A2.[15][19]

  • Hydroxylation: Oxidation of the benzyl ring or aliphatic carbons.

  • Oxidation of the Sulfone: Further oxidation is unlikely but possible.

  • Defluorination: While the C-F bond is generally stable, metabolic defluorination can occur and should be monitored.[21]

Anticipated Phase II Reactions:

  • Glucuronidation: Conjugation of a glucuronic acid moiety to hydroxylated metabolites.

  • Sulfation: Conjugation of a sulfo group to hydroxylated metabolites.

The diagram below illustrates these potential metabolic transformations.

Metabolic Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Parent Compound 8-(o-F-benzyl)theophylline methylsulfonyl-¹³C₂ N_Demethyl N-Demethylated Metabolite parent->N_Demethyl CYP1A2 Hydroxyl_Benzyl Hydroxylated Benzyl Ring Metabolite parent->Hydroxyl_Benzyl CYP450s Hydroxyl_Xanthine Hydroxylated Xanthine Core Metabolite parent->Hydroxyl_Xanthine CYP1A2, CYP2E1 Glucuronide Glucuronide Conjugate Hydroxyl_Benzyl->Glucuronide UGTs Sulfate Sulfate Conjugate Hydroxyl_Benzyl->Sulfate SULTs Hydroxyl_Xanthine->Glucuronide UGTs Hydroxyl_Xanthine->Sulfate SULTs

Caption: Predicted metabolic pathways for the parent compound.

Experimental Protocols

This section provides step-by-step methodologies for the generation and analysis of metabolites.

Protocol 3.1: In Vitro Metabolism with Cryopreserved Human Hepatocytes

Rationale: Primary human hepatocytes represent the gold standard for in vitro metabolism studies as they contain a full complement of Phase I and Phase II drug-metabolizing enzymes, providing a clinically relevant metabolic profile.

  • Thawing Hepatocytes: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath. Transfer the cell suspension to a conical tube containing pre-warmed incubation medium.

  • Cell Viability and Counting: Determine cell viability and density using the trypan blue exclusion method. Adjust the cell density to 1 x 10⁶ viable cells/mL.

  • Plating and Incubation: Plate the hepatocyte suspension in collagen-coated 24-well plates. Incubate at 37°C in a humidified 5% CO₂ atmosphere for at least 4 hours to allow for cell attachment.

  • Dosing: Prepare a 100x stock solution of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂ in DMSO. Dilute this stock into pre-warmed incubation medium to achieve a final test concentration (e.g., 1 µM).

  • Metabolic Incubation: Remove the medium from the attached hepatocytes and add the dosing solution. Include a vehicle control (0.1% DMSO) and a positive control.

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), collect both the medium and the cell lysate.

  • Quenching Metabolism: To halt all enzymatic activity instantly, transfer the collected medium to a tube containing 3 volumes of ice-cold methanol. For the cell lysate, add 3 volumes of ice-cold methanol directly to the well after removing the medium, scrape the cells, and collect the mixture.

  • Storage: Vortex the quenched samples and store them at -80°C pending extraction and analysis.

Protocol 3.2: Metabolite Extraction via Protein Precipitation

Rationale: Protein precipitation with a cold organic solvent is a simple, rapid, and effective method for removing proteins that can interfere with LC-MS analysis while simultaneously extracting a broad range of metabolites.[22][23]

  • Sample Preparation: Retrieve quenched hepatocyte samples or plasma samples from -80°C storage and thaw on ice.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube or a 96-well plate. Avoid disturbing the protein pellet.

  • Drying: Evaporate the organic solvent from the supernatant using a vacuum concentrator (e.g., SpeedVac) or a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the initial LC mobile phase conditions (e.g., 100 µL of 95:5 Water:Acetonitrile with 0.1% Formic Acid for RPLC analysis).

  • Final Centrifugation: Centrifuge the reconstituted samples at 14,000 x g for 10 minutes at 4°C to remove any remaining particulates.

  • Transfer: Transfer the final supernatant to autosampler vials for LC-MS analysis.

Analytical Methodology: LC-MS/MS

Rationale: A dual chromatography approach is employed for comprehensive metabolite profiling. RPLC provides excellent separation for nonpolar to moderately polar compounds, while HILIC is superior for retaining and separating highly polar and charged metabolites that are often poorly retained in RPLC.[6][24][25] High-resolution mass spectrometry (HRMS) on an Orbitrap or Q-TOF platform is essential for resolving the ¹³C₂ isotopic pattern and obtaining accurate mass measurements for formula determination.

LC-MS/MS Analytical Workflow

The diagram below outlines the comprehensive workflow from sample injection to data interpretation.

Analytical Workflow cluster_LC Chromatographic Separation cluster_MS Mass Spectrometry cluster_Data Data Analysis RP_LC Reversed-Phase LC (Nonpolar Metabolites) Full_Scan HRMS Full Scan (Survey Scan) RP_LC->Full_Scan HILIC_LC HILIC (Polar Metabolites) HILIC_LC->Full_Scan ddMS2 Data-Dependent MS/MS (Fragmentation) Full_Scan->ddMS2 Detect M/M+2 Peak_Picking Peak Picking & Isotope Pattern Recognition (M/M+2) ddMS2->Peak_Picking Frag_Analysis MS/MS Spectral Interpretation Peak_Picking->Frag_Analysis Struct_Elucid Structure Elucidation Frag_Analysis->Struct_Elucid Sample Reconstituted Sample Sample->RP_LC Sample->HILIC_LC

Caption: Comprehensive workflow for metabolite analysis.

Instrument Parameters

The following tables provide recommended starting parameters for LC and MS systems. These should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterReversed-Phase (RPLC)Hydrophilic Interaction (HILIC)
Column C18, 2.1 x 100 mm, 1.8 µmAmide/Silica, 2.1 x 100 mm, 1.7 µm
Mobile Phase A Water + 0.1% Formic AcidAcetonitrile:Water (95:5) + 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile:Water (50:50) + 10 mM Ammonium Acetate
Flow Rate 0.4 mL/min0.4 mL/min
Column Temp. 45°C40°C
Injection Vol. 5 µL5 µL
Gradient 5% to 95% B over 15 min95% to 50% A over 15 min

Table 2: High-Resolution Mass Spectrometry Parameters

ParameterSetting
Ionization Mode ESI Positive / Negative Switching
MS1 Resolution 70,000 @ m/z 200
MS1 Scan Range m/z 100 - 1000
MS/MS (dd-MS²) TopN = 5
MS2 Resolution 17,500 @ m/z 200
Collision Energy Stepped NCE (20, 30, 40 eV)
Inclusion List Optional: Predicted m/z of metabolites

Data Analysis and Interpretation

  • Isotope Pattern Filtering: The primary data analysis step involves searching the raw HRMS data for pairs of peaks separated by 2.0067 Da (the mass difference between 2 x ¹²C and 2 x ¹³C) that appear in the same chromatographic peak. Specialized software can automate this process.

  • Component Extraction: Extract the chromatographic peaks for all ion pairs that match the ¹³C₂ signature.

  • Formula Generation: Use the accurate mass measurement from the MS1 scan to generate a list of possible elemental formulas for the metabolite.

  • MS/MS Fragmentation Analysis: Interpret the MS/MS fragmentation spectrum to elucidate the structure. The ¹³C₂ label is invaluable here, as fragments retaining the label will also appear as doublets, helping to pinpoint the location of the metabolic modification.

  • Metabolic Pathway Mapping: Correlate the identified structures with known metabolic pathways to build a comprehensive map of the drug's biotransformation.

Method Validation Considerations

While this application note focuses on qualitative identification, a fully validated method is required for quantitative analysis in regulated studies.[26][27] Key validation parameters, according to regulatory guidelines, include:

  • Selectivity and Specificity: Ensuring no interference from endogenous components.

  • Linearity and Range: Establishing the concentration range over which the assay is accurate.

  • Accuracy and Precision: Assessing intra- and inter-day variability.

  • Matrix Effect: Evaluating ion suppression or enhancement from the biological matrix.

  • Stability: Testing the stability of metabolites under various storage and handling conditions.

Conclusion

The protocol detailed in this application note provides a robust and efficient framework for the analysis of metabolites of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂. The strategic use of stable isotope labeling streamlines the discovery process, enabling high-confidence identification of drug-related material by leveraging the unique isotopic signature imparted by the ¹³C₂-label. Combining this with complementary RPLC and HILIC separation and high-resolution mass spectrometry ensures comprehensive metabolite coverage and deep structural insight, ultimately accelerating drug development programs by providing clear, unambiguous data on metabolic fate.

References

Application Note & Protocol: High-Sensitivity Detection and Quantification of Fluorinated Compounds in Biological Tissues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Monitoring Fluorinated Compounds in Tissues

The increasing prevalence of fluorinated compounds, from pharmaceuticals to persistent environmental contaminants like per- and poly-fluoroalkyl substances (PFAS), necessitates robust and reliable analytical methods for their detection in biological matrices.[1][2][3] The unique carbon-fluorine bond imparts distinct physicochemical properties, leading to bioaccumulation in tissues and potential toxicological effects.[3] For researchers in drug development and environmental science, accurate quantification of these compounds in tissues is paramount for understanding pharmacokinetics, bioaccumulation, and toxicological endpoints.[3][4]

This comprehensive guide provides a detailed overview of the state-of-the-art analytical methodologies for the sensitive and selective quantification of fluorinated compounds in complex tissue matrices. We will delve into the critical aspects of sample preparation, a cornerstone of successful analysis, and compare the primary analytical platforms, elucidating the rationale behind method selection. This document is intended to serve as a practical resource for scientists, offering not just protocols, but the underlying principles to empower rational and effective method development.

The Analytical Challenge: Navigating the Complexity of Tissue Matrices

Biological tissues present a formidable analytical challenge due to their inherent complexity.[5][6] Lipids, proteins, and other endogenous molecules can interfere with the accurate quantification of target analytes, leading to a phenomenon known as "matrix effects."[7][8][9][10][11] These effects can either suppress or enhance the analyte signal in the mass spectrometer, compromising the accuracy and precision of the results.[8][9][11] Therefore, a meticulously optimized sample preparation workflow is not just a preliminary step, but a critical determinant of data quality.

Choosing the Right Tool: A Comparative Analysis of Analytical Platforms

The selection of an appropriate analytical technique is contingent on the specific properties of the fluorinated compound of interest, the required sensitivity, and the research question at hand. The three primary platforms for the analysis of fluorinated compounds in tissues are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and 19F Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Platform Principle Strengths Limitations Primary Applications in Tissue Analysis
LC-MS/MS Separation of compounds by liquid chromatography followed by detection and quantification based on their mass-to-charge ratio.[12]High sensitivity and selectivity, suitable for a wide range of non-volatile and thermally labile compounds.[12][13]Susceptible to matrix effects, which can impact ionization efficiency.[7][8][9][11]Quantification of non-volatile fluorinated pharmaceuticals, PFAS (e.g., PFOA, PFOS), and their metabolites in various tissues.[13][14]
GC-MS Separation of volatile compounds by gas chromatography followed by mass spectrometric detection.[12]Excellent for volatile and semi-volatile fluorinated compounds, offers high chromatographic resolution.[12][15]Requires derivatization for non-volatile compounds, which can introduce variability. Not suitable for thermally labile compounds.[12]Analysis of volatile fluorinated anesthetics, fluorotelomer alcohols (FTOHs), and other volatile organic fluorides in tissues.[12][16]
19F NMR Spectroscopy Exploits the magnetic properties of the 19F nucleus to provide structural information and quantification.[17][18]No background signal from biological matrices, provides structural information, and can quantify compounds without the need for authentic standards in some cases.[17][19][20]Lower sensitivity compared to MS-based methods, requiring higher analyte concentrations.[17]Investigating the metabolism of fluorinated drugs, identifying unknown fluorinated compounds, and quantifying high-concentration analytes.[17][19][20]

Expert Insight: For broad-spectrum, high-sensitivity analysis of most fluorinated compounds of current concern, such as PFAS and fluorinated pharmaceuticals, LC-MS/MS is the gold standard .[12][14] Its versatility and sensitivity are unmatched for the low concentrations typically found in biological tissues. GC-MS finds its niche in the analysis of volatile fluorinated compounds, while 19F NMR serves as a powerful, complementary tool for structural elucidation and specialized quantitative applications.[12][17][19]

Workflow for Fluorinated Compound Analysis in Tissues

A robust analytical workflow is essential for obtaining high-quality, reproducible data. The following diagram illustrates the key stages, from sample collection to data analysis.

Fluorinated Compound Analysis Workflow cluster_pre_analysis Pre-Analysis cluster_extraction Extraction & Cleanup cluster_analysis Analysis Sample_Collection Sample Collection (PFAS-free materials) Sample_Homogenization Sample Homogenization (e.g., bead beating, sonication) Sample_Collection->Sample_Homogenization Preservation Extraction Extraction (e.g., LLE, QuEChERS) Sample_Homogenization->Extraction Aliquot Cleanup Cleanup (e.g., Solid-Phase Extraction) Extraction->Cleanup Crude Extract Instrumental_Analysis Instrumental Analysis (LC-MS/MS, GC-MS, or 19F NMR) Cleanup->Instrumental_Analysis Purified Extract Data_Processing Data Processing & Quantification Instrumental_Analysis->Data_Processing Raw Data

Caption: A generalized workflow for the analysis of fluorinated compounds in tissue samples.

Protocol 1: Sample Preparation for LC-MS/MS Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Liver Tissue

This protocol details a robust method for the extraction and cleanup of PFAS from liver tissue, a common site of accumulation. The causality behind each step is explained to ensure a thorough understanding of the process.

Materials:

  • Homogenizer (e.g., bead beater, ultrasonic probe)

  • Centrifuge

  • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Weak Anion Exchange - WAX)[5][21]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium hydroxide (ACS grade)

  • Formic acid (LC-MS grade)

  • PFAS-free water (e.g., Milli-Q)

  • Internal standards (Isotopically labeled PFAS)

Step-by-Step Methodology:

  • Sample Homogenization:

    • Accurately weigh approximately 0.5 g of frozen liver tissue into a PFAS-free polypropylene tube.

    • Add 1 mL of cold methanol and homogenization beads.

    • Homogenize the tissue until a uniform consistency is achieved. Rationale: Methanol disrupts cell membranes and precipitates proteins, releasing the target analytes into the solvent.[21] Homogenization ensures efficient extraction from the solid matrix.

  • Protein Precipitation and Extraction:

    • Spike the homogenate with a known concentration of isotopically labeled internal standards. Rationale: Internal standards are crucial for correcting for matrix effects and variations in extraction efficiency, ensuring accurate quantification.[22][23]

    • Vortex the sample for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant. Rationale: Centrifugation pellets the precipitated proteins and cellular debris, leaving the analytes in the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition a WAX SPE cartridge with 5 mL of methanol followed by 5 mL of PFAS-free water. Rationale: Conditioning activates the sorbent and ensures proper interaction with the sample.[24]

    • Loading: Load the supernatant onto the conditioned SPE cartridge. Rationale: The WAX sorbent retains the acidic PFAS analytes through anion exchange while allowing neutral and basic interferences to pass through.[5][21]

    • Washing: Wash the cartridge with 5 mL of PFAS-free water, followed by 5 mL of methanol. Rationale: The washing steps remove remaining polar and non-polar interferences that are not strongly bound to the sorbent.[24]

    • Elution: Elute the PFAS analytes with 5 mL of 5% ammonium hydroxide in methanol. Rationale: The basic elution solvent neutralizes the acidic functional groups of the PFAS, disrupting their interaction with the WAX sorbent and allowing them to be collected.[24]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:methanol with 2 mM ammonium acetate). Rationale: Reconstitution in the mobile phase ensures compatibility with the LC-MS/MS system and improves peak shape.

    • Transfer the final extract to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis of PFAS

This protocol provides a general framework for the instrumental analysis of PFAS using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: 2 mM Ammonium acetate in water.

  • Mobile Phase B: Methanol.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the more hydrophobic, long-chain PFAS.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-). Rationale: PFAS readily form negative ions in the ESI source.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Rationale: MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[23]

  • Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximum analyte signal.

Data Analysis and Quantification:

  • Create a calibration curve using a series of standards with known concentrations of the target PFAS.

  • Quantify the PFAS in the tissue samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.

Self-Validation and Quality Control: Ensuring Trustworthy Data

To ensure the reliability of the analytical results, a robust quality control (QC) system is essential.

  • Method Blank: An aliquot of solvent processed through the entire sample preparation and analysis procedure to check for background contamination.

  • Laboratory Control Spike (LCS): A clean matrix (e.g., water or a blank tissue homogenate) spiked with a known concentration of the target analytes to assess the accuracy of the method.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample spiked with a known concentration of the target analytes to evaluate the effect of the sample matrix on the analytical method.

  • Internal Standards: Isotopically labeled analogs of the target analytes added to every sample to correct for variations in extraction efficiency and matrix effects.[22][23]

Emerging Techniques and Future Outlook

The field of fluorinated compound analysis is continually evolving. High-resolution mass spectrometry (HRMS), such as Orbitrap and Time-of-Flight (TOF) instruments, is increasingly being used for non-targeted analysis to identify previously unknown fluorinated compounds and their transformation products in tissues.[25][26] Furthermore, advances in 19F NMR technology, including higher field strengths and cryoprobes, are enhancing its sensitivity and applicability for in-cell and in-tissue studies.[20]

Conclusion

The accurate detection and quantification of fluorinated compounds in tissues are critical for advancing our understanding of their biological fate and potential health effects. The methodologies outlined in this guide, centered on meticulous sample preparation and the strategic application of advanced analytical platforms like LC-MS/MS, provide a robust framework for researchers. By understanding the principles behind each step and implementing rigorous quality control measures, scientists can generate high-quality, defensible data to address key questions in pharmacology, toxicology, and environmental science.

References

Application Notes and Protocols for Mass Spectrometry of Sulfonyl-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Sulfonyl-Containing Molecules

Sulfonyl-containing molecules are a cornerstone of modern chemistry, with their presence spanning pharmaceuticals, agrochemicals, and industrial compounds. The sulfonyl group (R-S(=O)₂-R'), with its unique electronic and structural properties, imparts critical functionalities to these molecules. From the life-saving sulfonamide antibiotics to the vital sulfonylurea herbicides, the accurate and sensitive detection of these compounds is paramount for drug development, environmental monitoring, and food safety.

However, the very properties that make them effective also present significant analytical challenges, particularly for mass spectrometry (MS)-based methods. These challenges include:

  • Ionization Efficiency: The polarity and thermal lability of many sulfonyl-containing compounds can lead to poor ionization efficiency in common MS sources like electrospray ionization (ESI), resulting in low sensitivity.

  • Matrix Effects: Complex sample matrices, such as plasma, tissue, and food products, are rife with endogenous components that can co-elute with the target analytes and either suppress or enhance their ionization, leading to inaccurate quantification.[1][2]

  • Chromatographic Retention: The high polarity of some sulfonyl-containing molecules, particularly sulfonic acids, can result in poor retention on traditional reversed-phase liquid chromatography (LC) columns, leading to co-elution with interfering species in the solvent front.

  • In-source Fragmentation: The relative instability of the sulfonyl group can lead to in-source fragmentation, complicating spectral interpretation and potentially reducing the abundance of the desired precursor ion.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of robust sample preparation techniques designed to overcome these challenges. By understanding the "why" behind each step, you will be empowered to develop and validate reliable methods for the mass spectrometric analysis of sulfonyl-containing molecules.

Core Principles of Sample Preparation for Sulfonyl Analytes

A successful sample preparation strategy for sulfonyl-containing molecules is built upon three pillars: Extraction , Purification , and often, Derivatization . The overarching goal is to present a clean, concentrated sample to the mass spectrometer in a solvent system that is amenable to efficient ionization.

I. Extraction and Purification: Isolating the Target from the Matrix

The initial and most critical step is the efficient extraction of the sulfonyl-containing analyte from its matrix. The choice of technique is dictated by the analyte's properties (polarity, pKa), the matrix complexity, and the desired level of throughput.

A. Solid-Phase Extraction (SPE): The Workhorse for Cleanup and Concentration

Solid-phase extraction (SPE) is a highly versatile and widely adopted technique for the purification and concentration of sulfonyl-containing compounds from liquid samples.[3] It offers significant advantages over traditional liquid-liquid extraction (LLE), including reduced solvent consumption, higher sample throughput, and the potential for automation.

The selection of the appropriate SPE sorbent is paramount and depends on the specific interactions between the analyte and the stationary phase.

A typical SPE workflow involves a series of sequential steps, each critical for achieving high recovery and purity.

SPE_Workflow Condition 1. Conditioning Equilibrate 2. Equilibration Condition->Equilibrate Prepares sorbent Load 3. Sample Loading Equilibrate->Load Creates compatible environment Wash 4. Washing Load->Wash Analyte retention Elute 5. Elution Wash->Elute Removes interferences

Caption: A generalized workflow for solid-phase extraction.

The choice of sorbent is critical for successful SPE. Here's a comparison of commonly used sorbents for sulfonyl-containing molecules:

Sorbent TypeRetention MechanismTarget AnalytesKey Considerations
Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X) Hydrophobic and polar interactionsBroad range of sulfonamides, sulfonylureasHigh capacity and stability across a wide pH range. Excellent choice for multi-residue methods.[3][4]
Mixed-Mode (e.g., Oasis WCX, MCX) Ion exchange and reversed-phaseIonizable sulfonyl compounds (e.g., sulfonic acids, sulfonamides)Offers enhanced selectivity by exploiting both hydrophobic and ionic interactions.[5]
Normal Phase (e.g., Silica) Polar interactionsPolar sulfonyl compounds from non-polar matricesRequires non-aqueous solvents, which may not be ideal for biological samples.
Graphitized Carbon Black (GCB) AdsorptionPlanar molecules, some sulfonamidesCan have strong interactions, requiring careful optimization of elution solvents.

Table 1. Comparison of common SPE sorbents for sulfonyl-containing molecules.

Protocol 1: SPE of Sulfonamides from Honey

This protocol is adapted from validated methods for the determination of sulfonamide residues in honey.[6][7][8][9][10]

1. Sample Pre-treatment:

  • Weigh 5 g of honey into a 50 mL centrifuge tube.
  • Add 10 mL of 0.1 M HCl.
  • Vortex for 15 minutes, followed by sonication for 15 minutes to ensure complete dissolution and hydrolysis of sugar-bound sulfonamides.
  • Centrifuge at 3500 rpm for 10 minutes.

2. SPE Procedure (using a polymeric reversed-phase cartridge, e.g., Oasis HLB):

  • Conditioning: Pass 5 mL of methanol through the cartridge.
  • Equilibration: Pass 5 mL of deionized water through the cartridge.
  • Sample Loading: Load the supernatant from the pre-treated sample onto the cartridge at a flow rate of approximately 1-2 mL/min.
  • Washing:
  • Wash with 5 mL of deionized water to remove sugars and other polar interferences.
  • Wash with 5 mL of 5% methanol in water to remove less-retained impurities.
  • Elution: Elute the sulfonamides with 10 mL of acetonitrile or methanol.

3. Post-Elution Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis.

Trustworthiness of the Protocol: This protocol incorporates an acid hydrolysis step to release sulfonamides that may be bound to the sugar matrix of honey, ensuring a more accurate quantification. The use of a polymeric reversed-phase sorbent provides robust retention for a wide range of sulfonamides. The washing steps are optimized to remove matrix components without significant loss of the target analytes. For quantitative analysis, the use of a stable isotope-labeled internal standard for each analyte is highly recommended to correct for any variability in extraction efficiency and matrix effects.[1][2][11]

B. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A High-Throughput Approach

The QuEChERS method has gained immense popularity for the analysis of pesticide residues in food and has been successfully adapted for the extraction of sulfonamides from various matrices, particularly those with high water content like meat and fish.[12][13][14][15]

The QuEChERS workflow simplifies the extraction and cleanup process into two main steps.

QuEChERS_Workflow Extraction 1. Acetonitrile Extraction & Salting Out Cleanup 2. Dispersive SPE (d-SPE) Extraction->Cleanup Phase separation Analysis 3. LC-MS Analysis Cleanup->Analysis Removal of interferences

Caption: A simplified workflow for the QuEChERS method.

Protocol 2: QuEChERS for Sulfonamides in Chicken Muscle

This protocol is based on established QuEChERS methods for sulfonamide analysis in meat.[13]

1. Sample Homogenization:

  • Homogenize a representative portion of the chicken muscle sample.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, and sodium citrate).
  • Shake vigorously for 1 minute.
  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive SPE (d-SPE) Cleanup:

  • Transfer an aliquot (e.g., 6 mL) of the acetonitrile supernatant to a 15 mL centrifuge tube containing a d-SPE cleanup mixture (e.g., magnesium sulfate, primary secondary amine (PSA), and C18).
  • Vortex for 30 seconds.
  • Centrifuge at 4000 rpm for 5 minutes.

4. Final Preparation:

  • Take an aliquot of the cleaned-up supernatant, evaporate to dryness, and reconstitute in the initial mobile phase for LC-MS analysis.

Trustworthiness of the Protocol: The QuEChERS method is designed for high throughput and minimal solvent usage. The salting-out step enhances the partitioning of sulfonamides into the acetonitrile layer. The d-SPE cleanup step effectively removes interfering matrix components like fats and pigments. The choice of d-SPE sorbent can be tailored to the specific matrix. For fatty matrices, C18 is crucial for lipid removal. PSA helps in removing organic acids and sugars.[16]

II. Derivatization: Enhancing Sensitivity and Chromatographic Performance

For sulfonyl-containing molecules that exhibit poor ionization efficiency or chromatographic retention, chemical derivatization is a powerful strategy to improve their analytical properties.[17] The primary goals of derivatization in this context are:

  • Introduction of an easily ionizable group: Attaching a moiety with high proton affinity (for positive ion mode) or a pre-charged group can significantly enhance the MS signal.

  • Increased hydrophobicity: For highly polar analytes, derivatization can increase their retention on reversed-phase columns, moving them away from the void volume and potential matrix interferences.

  • Improved fragmentation: The derivatizing agent can introduce a predictable fragmentation pattern, which is beneficial for structural confirmation and quantification in tandem MS.

Protocol 3: Dansyl Chloride Derivatization of Sulfonamides

Dansyl chloride is a classic derivatization reagent that reacts with primary and secondary amines, as well as phenols, to introduce the highly fluorescent and easily ionizable dansyl group.[18][19][20]

1. Reagent Preparation:

  • Dansyl Chloride Solution: Prepare a 1 mg/mL solution of dansyl chloride in acetone.
  • Sodium Bicarbonate Buffer: Prepare a 100 mM solution of sodium bicarbonate in water, adjusted to pH 9.

2. Derivatization Procedure:

  • To the dried extract from Protocol 1 or 2, add 100 µL of the sodium bicarbonate buffer.
  • Add 100 µL of the dansyl chloride solution.
  • Vortex briefly and incubate at 60°C for 30 minutes in the dark.
  • After incubation, cool the reaction mixture to room temperature.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in the initial mobile phase for LC-MS analysis.

Trustworthiness of the Protocol: This protocol provides a robust method for derivatizing sulfonamides, significantly enhancing their detection in positive ion ESI-MS. The alkaline pH facilitates the reaction between dansyl chloride and the sulfonamide's amino group. The incubation step ensures complete derivatization. It is crucial to optimize the reaction time and temperature for each specific sulfonamide.

Protocol 4: Benzylamine Derivatization of Sulfonic Acids

Sulfonic acids are often challenging to analyze by reversed-phase LC-MS due to their high polarity. Derivatization with benzylamine converts the sulfonic acid into a more hydrophobic sulfonamide, improving chromatographic retention and providing a readily detectable derivative.[21][22][23]

1. Reagent Preparation:

  • Benzylamine Solution: Prepare a 10 mg/mL solution of benzylamine in a suitable organic solvent like acetonitrile.
  • Coupling Agent: A coupling agent such as a carbodiimide (e.g., EDC) and an activator (e.g., NHS) may be required to facilitate the reaction.

2. Derivatization Procedure:

  • To the dried sample containing the sulfonic acid, add 100 µL of the benzylamine solution.
  • Add the coupling and activating agents according to optimized concentrations.
  • Incubate the reaction mixture at a suitable temperature (e.g., 60°C) for a defined period (e.g., 1 hour).
  • After the reaction is complete, evaporate the solvent and reconstitute the residue for LC-MS analysis.

Trustworthiness of the Protocol: This derivatization strategy effectively addresses the poor retention of sulfonic acids in reversed-phase chromatography. The resulting sulfonamide is significantly more hydrophobic and can be readily analyzed by LC-MS. Optimization of the coupling chemistry and reaction conditions is essential for achieving high derivatization efficiency.

III. Mitigating Matrix Effects: Ensuring Accurate Quantification

Matrix effects are a significant source of error in quantitative LC-MS analysis.[2] The most effective strategy to compensate for matrix effects in the analysis of sulfonyl-containing molecules is the use of stable isotope-labeled internal standards (SIL-IS) .[1][24]

An SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, D). The SIL-IS has virtually identical chemical and physical properties to the analyte, meaning it will co-elute chromatographically and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's signal to the SIL-IS's signal, the variability introduced by matrix effects can be effectively normalized.

Best Practice for Mitigating Matrix Effects:

  • Stable Isotope Dilution: Whenever possible, use a corresponding SIL-IS for each sulfonyl-containing analyte being quantified.

  • Matrix-Matched Calibrants: If SIL-IS are not available, prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to mimic the matrix effects experienced by the unknown samples.

  • Chromatographic Optimization: Develop a chromatographic method that provides good separation of the analyte from the bulk of the matrix components. A longer chromatographic run time or the use of a more selective column can often reduce matrix effects.

  • Sample Dilution: In some cases, simply diluting the sample extract can reduce the concentration of interfering matrix components to a level where their effect on ionization is negligible. However, this may compromise the limit of detection.[25]

IV. Understanding Fragmentation: A Guide to Spectral Interpretation

Tandem mass spectrometry (MS/MS) is essential for the selective and sensitive detection of sulfonyl-containing molecules. Understanding the characteristic fragmentation patterns of these compounds is crucial for developing robust MRM/SRM methods and for structural elucidation.

A. Sulfonamides

The fragmentation of protonated sulfonamides in positive ion ESI-MS/MS is often characterized by the neutral loss of sulfur dioxide (SO₂; 64 Da).[26][27] This is a highly specific fragmentation that can be used for precursor ion or neutral loss scanning to screen for sulfonamides in complex mixtures. Other common fragmentations involve cleavage of the S-N bond and the bonds adjacent to the sulfonyl group.

Sulfonamide_Fragmentation Precursor [M+H]+ Fragment1 [M+H - SO2]+ Precursor->Fragment1 - SO2 (64 Da) Fragment2 [Ar-NH2]+ Precursor->Fragment2 S-N cleavage Fragment3 [R-SO2]+ Precursor->Fragment3 Ar-S cleavage

Caption: Common fragmentation pathways of protonated sulfonamides in positive ion ESI-MS/MS.

B. Sulfonic Acids

In negative ion ESI-MS/MS, deprotonated sulfonic acids typically undergo fragmentation through the loss of SO₃ (80 Da) or HSO₃⁻ (81 Da).[28] This desulfonation is a characteristic fragmentation that is useful for their identification.

C. Sulfonylureas

The fragmentation of sulfonylureas is often initiated by cleavage of the labile S-N or N-C bonds of the sulfonylurea bridge.[29] The resulting product ions are indicative of the different substituent groups on the molecule.

Quantitative Data Summary

The following table summarizes typical recovery data for various sample preparation methods for sulfonyl-containing molecules. It is important to note that these values can vary depending on the specific analyte, matrix, and laboratory conditions.

Analyte ClassMatrixSample Preparation MethodAverage Recovery (%)Reference
SulfonamidesHoneySPE70-106[6][9]
SulfonamidesHoneyQuEChERS85.8-110.2[7][10]
SulfonamidesChicken MuscleQuEChERS76.8-95.2[13]
SulfonamidesMilkSPE96.8-103.8[1]
SulfonylureasPlasmaSPE>85 (for Glimepiride)[30]

Table 2. Representative recovery data for sulfonyl-containing molecules.

Conclusion: A Pathway to Reliable Analysis

The successful mass spectrometric analysis of sulfonyl-containing molecules hinges on a well-designed and meticulously executed sample preparation strategy. By understanding the inherent challenges posed by these compounds and their matrices, researchers can select and optimize appropriate extraction, purification, and, if necessary, derivatization techniques. The judicious use of solid-phase extraction with tailored sorbents, the efficiency of QuEChERS for high-throughput applications, and the sensitivity enhancement offered by chemical derivatization provide a powerful toolkit for the modern analytical scientist.

Ultimately, the integration of these advanced sample preparation protocols with the specificity of tandem mass spectrometry and the accuracy afforded by stable isotope dilution internal standards paves the way for reliable, reproducible, and robust quantification of sulfonyl-containing molecules in even the most challenging of samples. This guide serves as a foundational resource to empower you in this critical endeavor.

References

Application Notes & Protocols: High-Precision Bioanalysis Using 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂ as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂ as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of its corresponding analyte, 8-(o-Fluoro-benzyl)theophylline methylsulfonyl, in complex biological matrices. The protocols detailed herein are designed for liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms, ensuring high precision, accuracy, and robustness in bioanalytical assays. This guide will delve into the mechanistic rationale for using a SIL-IS, provide detailed experimental workflows, and present data interpretation strategies in alignment with current regulatory expectations.

Introduction: The Imperative for a Robust Internal Standard

In quantitative bioanalysis, particularly within regulated environments for pharmacokinetic (PK) and toxicokinetic (TK) studies, the accuracy of results is paramount. Biological matrices such as plasma, serum, and urine are inherently complex and variable, leading to potential inaccuracies during sample preparation and analysis. These inaccuracies can stem from analyte loss during extraction, variability in instrument response, and matrix effects like ion suppression or enhancement in mass spectrometry.[1][2]

An internal standard (IS) is a compound added at a known concentration to all samples, calibrators, and quality controls (QCs) at the beginning of the sample preparation process. The ideal IS mimics the physicochemical properties of the analyte as closely as possible, thus experiencing similar variations during the analytical workflow. By calculating the ratio of the analyte response to the IS response, these variations can be normalized, leading to significantly improved precision and accuracy.

1.1. Why a Stable Isotope-Labeled Internal Standard?

While structurally similar analogs can be used as internal standards, stable isotope-labeled (SIL) internal standards are considered the "gold standard" in quantitative LC-MS/MS.[1][3][4] A SIL-IS is chemically identical to the analyte but has one or more atoms replaced with their heavier stable isotopes (e.g., ¹³C, ¹⁵N, ²H).

The key advantages of using a SIL-IS like 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂ are:

  • Identical Physicochemical Properties: The SIL-IS and the analyte exhibit nearly identical extraction recovery, chromatographic retention time, and ionization efficiency.[4] This ensures that any variations affecting the analyte will equally affect the SIL-IS, providing the most accurate correction.

  • Co-elution: The SIL-IS co-elutes with the analyte, meaning it experiences the same matrix effects at the same point in time, a critical factor for reliable correction of ion suppression or enhancement.

  • Mass Differentiation: Despite their chemical similarity, the SIL-IS is easily distinguishable from the analyte by the mass spectrometer due to its higher mass.

The choice of ¹³C labeling in 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂ offers a stable and reliable mass shift, avoiding the potential for isotopic exchange that can sometimes be observed with deuterium (²H) labels.[3][4]

Analyte and Internal Standard Profile

A clear understanding of the properties of both the analyte and the internal standard is fundamental to method development.

PropertyAnalyte: 8-(o-Fluoro-benzyl)theophylline methylsulfonylInternal Standard: 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂
Chemical Structure C₁₅H₁₅FN₄O₄S¹³C₂C₁₃H₁₅FN₄O₄S
Monoisotopic Mass 366.08 g/mol 368.09 g/mol
Mass Difference N/A+2 Da
Labeling UnlabeledTwo ¹³C atoms on the methylsulfonyl group

Experimental Protocols

The following protocols provide a step-by-step guide for the quantitative analysis of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl in human plasma.

3.1. Materials and Reagents

  • 8-(o-Fluoro-benzyl)theophylline methylsulfonyl (Analyte)

  • 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂ (Internal Standard)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Human Plasma (with anticoagulant, e.g., K₂EDTA)

  • 96-well collection plates

  • Solid Phase Extraction (SPE) cartridges or plates (e.g., C18)

3.2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of the analyte and the SIL-IS into separate 10 mL volumetric flasks.

    • Dissolve in methanol and bring to volume. These are the primary stock solutions.

  • Analyte Working Solutions for Calibration Curve and QCs:

    • Perform serial dilutions of the analyte primary stock solution with a 50:50 methanol:water mixture to prepare a series of working solutions. These will be used to spike into blank plasma to create calibration standards and quality control samples.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the SIL-IS primary stock solution with a 50:50 methanol:water mixture to achieve a final concentration of 100 ng/mL. This working solution will be added to all samples.

3.3. Sample Preparation: Solid Phase Extraction (SPE) Workflow

This workflow is designed to efficiently extract the analyte and internal standard from plasma while removing interfering matrix components.

SPE_Workflow start Start: Plasma Sample (50 µL) add_is Add 25 µL of IS Working Solution (100 ng/mL) start->add_is vortex Vortex Mix (10 seconds) add_is->vortex add_acid Add 200 µL 4% Phosphoric Acid in Water vortex->add_acid spe_load Load Sample onto SPE Plate add_acid->spe_load Load pre-treated sample spe_condition Condition SPE Plate (1 mL Methanol, then 1 mL Water) spe_condition->spe_load spe_wash1 Wash 1: 1 mL 5% Methanol in Water spe_load->spe_wash1 spe_wash2 Wash 2: 1 mL 20% Methanol in Water spe_wash1->spe_wash2 spe_elute Elute with 500 µL Methanol spe_wash2->spe_elute evaporate Evaporate to Dryness under Nitrogen spe_elute->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject

Caption: Solid Phase Extraction (SPE) workflow for plasma samples.

3.4. LC-MS/MS Instrumentation and Conditions

The following conditions are a starting point and should be optimized for the specific instrumentation used.

3.4.1. Liquid Chromatography (LC) Conditions

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for xanthine derivatives.[5][6]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes better ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 0.4 mL/minStandard for analytical LC-MS.
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrateA gradient ensures efficient separation from endogenous matrix components.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 5 µL

3.4.2. Mass Spectrometry (MS) Conditions

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

ParameterAnalyteInternal Standard
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)
Precursor Ion (Q1) m/z 367.1m/z 369.1
Product Ion (Q3) m/z (To be determined)m/z (To be determined)
Dwell Time 100 ms100 ms
Collision Energy (CE) Optimized for fragmentationOptimized for fragmentation
Declustering Potential (DP) Optimized for ion transmissionOptimized for ion transmission

Note: The specific product ions for MRM transitions must be determined by infusing the pure analyte and internal standard solutions into the mass spectrometer and performing a product ion scan.

Bioanalytical Method Validation

For use in regulated studies, the analytical method must be fully validated according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][9][10]

Validation_Process cluster_Validation Core Validation Parameters Selectivity Selectivity & Specificity ValidatedMethod Validated Method for Routine Use Selectivity->ValidatedMethod Accuracy Accuracy & Precision Accuracy->ValidatedMethod Calibration Calibration Curve Calibration->ValidatedMethod Recovery Recovery & Matrix Effect Recovery->ValidatedMethod Stability Stability Stability->ValidatedMethod MethodDev Method Development MethodDev->Selectivity MethodDev->Accuracy MethodDev->Calibration MethodDev->Recovery MethodDev->Stability

Caption: Key parameters for bioanalytical method validation.

4.1. Summary of Acceptance Criteria (based on FDA/EMA Guidelines)

Validation ParameterAcceptance Criteria
Calibration Curve At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% for LLOQ).
Accuracy Mean concentration at each QC level (LLOQ, LQC, MQC, HQC) must be within ±15% of the nominal value (±20% for LLOQ).
Precision Coefficient of variation (CV) at each QC level should not exceed 15% (20% for LLOQ).
Selectivity No significant interfering peaks at the retention time of the analyte and IS in at least 6 different sources of blank matrix.
Matrix Effect The CV of the IS-normalized matrix factor should be ≤15%.
Stability Analyte concentrations in stability samples should be within ±15% of the nominal concentration under various storage conditions (e.g., bench-top, freeze-thaw, long-term).

Conclusion

The use of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂ as a stable isotope-labeled internal standard provides a robust and reliable methodology for the quantitative analysis of its corresponding analyte in biological matrices. Its chemical identity with the analyte ensures that it effectively corrects for variability in sample preparation and instrument response, a cornerstone of high-quality bioanalytical data. The protocols and validation criteria outlined in this guide provide a comprehensive framework for developing and implementing a rugged and accurate LC-MS/MS assay suitable for regulated drug development studies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal in 13C NMR for 8-(o-Fluoro-benzyl)theophylline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low signal-to-noise (S/N) ratios in their 13C NMR experiments, specifically for the compound 8-(o-Fluoro-benzyl)theophylline. As a molecule with multiple quaternary carbons and a fluorinated moiety, it presents unique challenges that this guide will help you navigate systematically.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm running a 13C NMR on 8-(o-Fluoro-benzyl)theophylline and my signal is extremely weak, or some peaks are missing entirely. What's the fundamental reason for this?

A1: The low signal-to-noise (S/N) ratio in 13C NMR is an inherent challenge due to two primary physical phenomena.

  • Low Natural Abundance: The NMR-active isotope, ¹³C, has a natural abundance of only about 1.1%. The vast majority of carbon atoms are the NMR-inactive ¹²C isotope, meaning very few nuclei are available to produce a signal.[1][2][3]

  • Low Gyromagnetic Ratio: The gyromagnetic ratio of ¹³C is about one-fourth that of ¹H.[1] This physical constant directly impacts sensitivity, making the ¹³C nucleus fundamentally less receptive to the NMR experiment than a proton.

For a molecule like 8-(o-Fluoro-benzyl)theophylline, these issues are compounded by its structure. It contains several quaternary (non-protonated) carbons within its theophylline core. These carbons are notoriously difficult to observe because their signal is not enhanced by the Nuclear Overhauser Effect (NOE) and they often have very long spin-lattice relaxation times (T₁).[4][5]

Q2: What is the single most important factor I should check first?

A2: Your sample preparation. Without a properly prepared sample, no amount of instrument-side optimization can compensate. [6] An inadequate sample is the most common cause of poor NMR data.

The Causality: The total signal generated is directly proportional to the number of ¹³C nuclei within the detector's coil. Therefore, maximizing the concentration of your analyte is the most direct way to improve the signal.[7][8][9]

Experimental Protocol: Preparing an Optimal NMR Sample

  • Maximize Concentration: For ¹³C NMR of a small molecule (~300-400 g/mol ), aim for a concentration of 50-100 mg of your compound.[8] Theophylline derivatives can have limited solubility, so choose your solvent carefully.[10] DMSO-d₆ is often a good choice for theophylline-based compounds.[11]

  • Use the Correct Solvent Volume: For a standard 5 mm NMR tube, use approximately 0.5-0.6 mL of deuterated solvent.[7][12] This ensures the sample height is sufficient to be fully within the detection coil (~4 cm).[13] Using excess solvent unnecessarily dilutes your sample.

  • Ensure Complete Dissolution & Clarity: Gently warm or vortex the sample in a separate vial before transferring it to the NMR tube to ensure complete dissolution. The final solution must be transparent and free of any solid particles.[7][12]

  • Filter if Necessary: If any precipitate or cloudiness remains, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube. Particulates will degrade the magnetic field homogeneity (shimming) and broaden your peaks, effectively lowering the S/N.[8][12]

  • Use High-Quality Tubes: Always use clean, high-quality NMR tubes free from scratches or defects.[7][14]

ParameterRecommendationRationale
Analyte Mass 50-100 mgMaximizes ¹³C nuclei in the coil for a stronger signal.[8]
Solvent DMSO-d₆Good solvating power for theophylline derivatives.[11]
Solvent Volume 0.5 - 0.6 mLOptimizes sample height for the RF coil, avoiding dilution.[7]
Sample State Transparent, no particulatesPrevents poor shimming and signal broadening.[12]
Q3: My sample is highly concentrated and perfectly clear, but the signal is still poor. Could the instrument setup be the issue?

A3: Yes. After verifying the sample, the next critical step is to ensure the spectrometer is properly tuned and shimmed.

The Causality:

  • Probe Tuning: The NMR probe must be tuned to the correct frequencies for both the observe channel (¹³C) and the decouple channel (¹H). Most ¹³C spectra are acquired with proton decoupling to simplify the spectrum and provide signal enhancement via the NOE.[15][16] If the ¹H channel is poorly tuned, the decoupling is inefficient, leading to broad or split peaks and a significant loss of S/N.[16]

  • Shimming: Shimming is the process of adjusting the magnetic field to be as homogeneous as possible across the sample volume. Poor shimming results in broad, distorted lineshapes. Since peak height is a key component of S/N, broad peaks are "shorter" and get lost in the noise.[3]

Workflow Diagram: Systematic Troubleshooting for Low S/N

Troubleshooting_Workflow A Start: Low S/N in 13C Spectrum B Step 1: Verify Sample Preparation A->B C Is concentration >50 mg / 0.5 mL? Is sample clear? B->C D Step 2: Check Spectrometer Setup C->D Yes I Remake Sample C->I No E Are 13C and 1H channels tuned? Is shimming optimized? D->E E->D No, re-tune/shim F Step 3: Optimize Acquisition Parameters E->F Yes G Step 4: Consider Advanced Techniques F->G Signal still weak? H Success: High-Quality Spectrum F->H Signal improved G->H I->B

Caption: A systematic workflow for diagnosing and resolving low S/N issues.

Q4: How can I optimize my acquisition parameters specifically for 8-(o-Fluoro-benzyl)theophylline to enhance weak signals, especially for the quaternary carbons?

A4: This is where you can make significant gains. The key is to balance the interplay between relaxation, pulse angle, and the number of scans to maximize signal accumulation over time.

The Causality: Quaternary carbons have long T₁ spin-lattice relaxation times because they lack attached protons, which are the primary drivers of dipolar relaxation.[4][17] If you apply pulses too quickly (i.e., with an insufficient relaxation delay), these carbons do not have time to return to their equilibrium state, leading to saturation and a dramatically weakened signal.[18]

Optimized Acquisition Protocol:

  • Increase the Number of Scans (NS): This is the most direct approach. The S/N ratio improves with the square root of the number of scans. Doubling your experiment time (by doubling NS) will increase S/N by a factor of ~1.4.

  • Use a Smaller Pulse Angle (Flip Angle): Instead of a standard 90° pulse, use a 30° or 45° pulse.[5][19] A smaller pulse perturbs the magnetization less, allowing it to recover much faster. This enables you to use a shorter relaxation delay (D1), fit more scans into the same amount of time, and significantly boost the signal for slow-relaxing quaternary carbons.[13]

  • Set an Appropriate Relaxation Delay (D1): Even with a small pulse angle, a sufficient delay is needed. For a 30° pulse, a D1 of 2.0 seconds is a robust starting point.[15]

  • Increase the Acquisition Time (AQ): A longer AQ improves digital resolution. For small molecules, an AQ of 1.0 to 2.0 seconds is generally sufficient and provides a good balance with the relaxation delay.[5][15]

  • Apply Line Broadening (LB) during Processing: After acquisition, applying an exponential multiplication with a line broadening factor (LB) of 1-2 Hz can reduce noise in the baseline and improve the apparent S/N, at the cost of slightly lower resolution.[9][15]

ParameterStandard ValueOptimized Value (for this molecule) Rationale for Optimization
Pulse Angle (P1) 90°30° Prevents saturation of slow-relaxing quaternary carbons, allowing for more scans over time.[5]
Relaxation Delay (D1) 1.0 s2.0 s Ensures more complete relaxation between pulses, boosting signal for long T₁ nuclei.[15]
Acquisition Time (AQ) 0.5-1.0 s1.0 - 2.0 s Improves resolution without excessively lengthening the total recycle time.[15]
Number of Scans (NS) 1281024 or higher S/N increases with √NS. More scans are essential for dilute or complex samples.
Line Broadening (LB) 0.3 Hz1.0 - 2.0 Hz Suppresses noise in the final spectrum, making small peaks more visible.[9]
Q5: Are there any structural features of 8-(o-Fluoro-benzyl)theophylline that inherently cause weak or complex signals?

A5: Yes. The presence of multiple quaternary carbons and the ortho-fluoro substituent create predictable challenges.

  • Quaternary Carbons: The theophylline core contains four quaternary carbons (C2, C4, C5, C6) and the benzyl group adds another (the ipso-carbon attached to the CH₂ group). These carbons lack directly attached protons and therefore do not benefit from the Nuclear Overhauser Effect (NOE), which can enhance signals of protonated carbons by up to 200%.[20][21][22] This lack of NOE, combined with their long T₁ relaxation times, makes their signals inherently weak.

  • Carbon-Fluorine (C-F) Coupling: The ¹⁹F nucleus is spin-active (I=½), just like ¹H. It will couple to nearby ¹³C nuclei, splitting their signals according to the n+1 rule.[1] You should expect to see this coupling on the carbon directly bonded to fluorine (¹JCF, typically large, ~240-260 Hz) and through two and three bonds (²JCF and ³JCF, ~15-25 Hz and ~5-10 Hz, respectively). This splitting divides the signal intensity of a single carbon into multiple lines, reducing the peak height for each and making them harder to distinguish from noise.

Molecule_Challenges A 8-(o-Fluoro-benzyl)theophylline B Quaternary Carbons (C2, C4, C5, C6, C-ipso) A->B C o-Fluoro Substituent A->C D Long T1 Relaxation No NOE Enhancement B->D E 13C-19F Scalar Coupling C->E F Inherently Weak Signals D->F G Signal Splitting (Reduced Peak Height) E->G

Caption: Structural features of the molecule leading to NMR challenges.

Q6: I've optimized my sample and acquisition parameters, but the quaternary carbon signals are still buried in the noise. What advanced techniques can I use?

A6: When standard methods are insufficient, you can turn to relaxation agents or more advanced hardware.

The Causality: The fundamental limitation for observing quaternary carbons is their long T₁ relaxation time. By providing a more efficient relaxation pathway, you can dramatically shorten T₁ and acquire many more scans in a practical timeframe.

Advanced Solutions:

  • Use a Paramagnetic Relaxation Agent: Adding a small, controlled amount of a paramagnetic compound like chromium(III) acetylacetonate (Cr(acac)₃) is a highly effective solution.[2][23] Paramagnetic centers create fluctuating magnetic fields that efficiently relax nearby nuclei, drastically shortening T₁ times.[23] This allows you to use a very short relaxation delay (e.g., <1 s) and a 90° pulse to acquire data rapidly.

    • Protocol: Prepare a stock solution of Cr(acac)₃ in your NMR solvent. Add it dropwise to your sample until a very faint color is visible. Too much will broaden the signals excessively, so use it sparingly.[23]

    • Caveat: Using a relaxation agent quenches the NOE, so all signals will be weaker than they would be with full NOE.[24] However, the massive gain from faster pulsing typically outweighs this loss, especially for quaternary carbons that had little or no NOE to begin with.

  • Utilize a Cryoprobe: If your institution has a spectrometer equipped with a cryogenically cooled probe (CryoProbe), use it. These probes cool the detection electronics to cryogenic temperatures (~20-30 K), which dramatically reduces thermal noise.[2][9] This can result in a 3-4x improvement in S/N ratio compared to a standard room-temperature probe, often making the difference between seeing a signal and not.

References

Technical Support Center: Optimizing Mass Spectrometry for 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2. This guide is designed for researchers, scientists, and drug development professionals who are working with this isotopically labeled compound and aim to develop robust, sensitive, and reliable analytical methods using Liquid Chromatography-Mass Spectrometry (LC-MS).

As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles that govern them. This guide offers full editorial control to explore the nuances of this specific molecule, ensuring that every protocol is a self-validating system grounded in established mass spectrometry expertise.

Part 1: Frequently Asked Questions (FAQs) - Initial Parameter Setup

This section addresses the most common initial questions when setting up an LC-MS/MS method for this novel compound.

Q1: What is the expected precursor ion (m/z) and ionization mode for this compound?

Answer: The compound this compound is expected to ionize most efficiently in positive electrospray ionization (ESI) mode . The theophylline core contains several nitrogen atoms that are readily protonated.

To calculate the expected monoisotopic mass of the protonated precursor ion [M+H]⁺:

  • Base Formula (unlabeled): C₂₁H₁₉FN₄O₄S

  • Isotopic Label: The 13C2 label adds 2 Da to the mass compared to the unlabeled analogue.

  • Calculation: You will need to use a precise mass calculator for the exact monoisotopic mass, but it will be approximately 463.1 Da.

  • Expected Precursor Ion: The primary ion to target in your MS1 scan will be the protonated molecule, [M+H]⁺ at approximately m/z 463.1 .

It is always recommended to confirm this with a direct infusion of a dilute standard solution before proceeding with LC-MS method development.

Q2: What are typical starting parameters for the ESI source?

Answer: ESI source parameters are highly instrument-dependent. However, a good starting point is crucial for efficient method development. The goal is to achieve stable and efficient desolvation and ionization without causing in-source fragmentation.

ParameterTypical Starting ValueRationale & Explanation
Capillary Voltage +3.0 to +4.5 kVThis high voltage creates the electric field necessary to form charged droplets from the LC eluent.[1] Start in the middle of your instrument's recommended range. Excessively high voltages can cause corona discharge, increasing noise.[2]
Drying Gas Temp. 300 - 400 °CThis heated gas aids in the evaporation of solvent from the ESI droplets, releasing the analyte ions into the gas phase.[3] The temperature should be high enough for efficient desolvation but low enough to prevent thermal degradation of the analyte.
Drying Gas Flow 8 - 12 L/minWorks in conjunction with the temperature to facilitate solvent evaporation. Higher flow rates can improve desolvation but may decrease sensitivity if set too high.[3]
Nebulizer Pressure 35 - 55 psiThis gas flow helps to form a fine spray (nebulize) of droplets. A stable spray is fundamental to a stable signal.[4]
Source Temperature 120 - 150 °CThis parameter heats the source block to prevent solvent condensation and aid in the final stages of desolvation.

Always consult your specific instrument's guidelines for optimal ranges.

Q3: What are common adducts I should look for?

Answer: In positive mode ESI, it is common to see adducts, which are ions formed when the analyte molecule associates with other ions present in the mobile phase.[5] For this molecule, besides the primary protonated ion [M+H]⁺, be aware of:

  • [M+Na]⁺: (M + 23 Da) - Sodium adducts are very common and can arise from glassware, solvents, or additives.[5][6]

  • [M+NH₄]⁺: (M + 18 Da) - Ammonium adducts are likely if you use ammonium formate or ammonium acetate as a mobile phase modifier.[5][6]

  • [M+K]⁺: (M + 39 Da) - Potassium adducts are also possible, though typically less abundant than sodium.

If adduct formation is significant and reduces the intensity of your target [M+H]⁺ ion, consider using higher-purity solvents and additives or slightly increasing the cone/declustering potential voltage to promote adduct dissociation.

Q4: Why is a 13C2 labeled standard used and how does it affect the analysis?

Answer: The use of a stable isotope-labeled (SIL) internal standard, such as your 13C2-labeled compound, is the gold standard for quantitative mass spectrometry.[7]

  • Function: It is chemically identical to the analyte you are trying to quantify (the unlabeled version). Because of this, it co-elutes chromatographically and experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement.[7][8]

  • Benefit: By adding a known amount of the SIL standard to your samples early in the preparation process, you can use the ratio of the analyte signal to the internal standard signal for quantification.[8] This ratio remains constant even if signal intensity fluctuates, leading to highly accurate and precise results.[9][10]

  • Why 13C?: Carbon-13 labels are preferred over deuterium (²H) labels because they are chemically more stable and less likely to exhibit chromatographic shifts, ensuring true co-elution with the analyte.[7][11]

In your MS method, you will define two MRM (Multiple Reaction Monitoring) transitions: one for your analyte and one for the 13C2 internal standard, which will have a precursor m/z that is 2 Da higher.

Part 2: Systematic Optimization Workflow

Optimization should be performed systematically by infusing a standard solution of the analyte directly into the mass spectrometer. This decouples MS optimization from any chromatographic variables.

Step-by-Step Experimental Protocol for Parameter Optimization
  • Prepare a Standard Solution: Make a solution of this compound at a concentration of approximately 100-500 ng/mL in a solvent that mimics your final LC mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Infuse the Solution: Use a syringe pump to deliver the solution directly to the MS source at a flow rate typical for your LC method (e.g., 0.3-0.5 mL/min).

  • Tune the Precursor Ion (MS1):

    • Set the mass spectrometer to scan a range around the expected precursor m/z (e.g., m/z 450-470).

    • Adjust the Capillary Voltage and Cone/Declustering Potential/Fragmentor Voltage to maximize the intensity of the [M+H]⁺ ion at m/z 463.1. The cone voltage is critical; too low, and ion transmission suffers, too high, and you will induce in-source fragmentation, decreasing your precursor signal.[12][13]

  • Optimize Fragmentation (MS2):

    • Select m/z 463.1 as the precursor for fragmentation.

    • Ramp the Collision Energy (CE) across a range (e.g., 10-60 eV) while monitoring the MS/MS spectrum.[14]

    • Identify the 2-3 most intense, stable, and specific product ions. The goal is to find a CE that provides a good balance of abundance for your chosen fragments.[15]

  • Identify Key Fragment Ions:

    • The N-benzyl bond is a likely point of cleavage, potentially yielding a fluorobenzyl cation at m/z 109 .[16]

    • Fragmentation of the theophylline core and loss of the methylsulfonyl group are also probable. Analyze the full MS/MS scan to identify other characteristic product ions.

  • Build the MRM Method:

    • Enter the precursor m/z (Q1) and the selected product ions' m/z (Q3) into your acquisition method.

    • Assign the optimized cone voltage and collision energy for each transition.

Logical Workflow for Optimization

Below is a diagram illustrating the systematic workflow for optimizing MS parameters.

OptimizationWorkflow cluster_prep Preparation cluster_ms1 MS1 Optimization cluster_ms2 MS2 Optimization cluster_final Method Finalization Start Prepare 100-500 ng/mL Standard Solution Infuse Infuse into MS via Syringe Pump Start->Infuse TuneCapillary Optimize Capillary Voltage for [M+H]⁺ Signal Infuse->TuneCapillary TuneCone Optimize Cone/Fragmentor Voltage for max [M+H]⁺ TuneCapillary->TuneCone SelectPrecursor Isolate Precursor Ion (m/z 463.1) TuneCone->SelectPrecursor RampCE Ramp Collision Energy (CE) (e.g., 10-60 eV) SelectPrecursor->RampCE IdentifyFragments Identify 2-3 Stable & Intense Product Ions RampCE->IdentifyFragments BuildMRM Build Final MRM Method (Q1 -> Q3 transitions) IdentifyFragments->BuildMRM End Proceed to LC Method Development BuildMRM->End

Caption: Systematic workflow for MS parameter optimization.

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during method development and sample analysis.

Issue 1: No or Very Low Signal Intensity

Q: I've infused my standard or injected my sample, but I see no peak or the signal is extremely weak. What should I do?

A: A complete loss of signal typically points to a singular, significant issue in the workflow.[17] Systematically check the following potential causes:

Potential CauseTroubleshooting Steps & Explanation
Incorrect MS Parameters Verify Tune Page Settings: Double-check that you are targeting the correct precursor m/z (463.1) and that the capillary and cone voltages are set appropriately. Ensure the instrument is in the correct ionization mode (Positive ESI).[18]
System Contamination Clean the Ion Source: The ion source (capillary, cone, sample orifice) is prone to contamination from non-volatile salts and sample matrix components, which can suppress the signal.[19][20] Follow the manufacturer's protocol for cleaning.
LC/Flow Path Issues Check for Leaks: A leak in the LC system will cause a pressure drop and divert flow, preventing your sample from reaching the MS.[19] Confirm Flow: Disconnect the line at the MS source and ensure mobile phase is being delivered at the expected rate.
Sample Degradation/Concentration Prepare Fresh Standards: The analyte may have degraded. Prepare a fresh standard to rule out sample integrity issues.[17] Confirm Concentration: Ensure the sample concentration is within the instrument's detection limits. A sample that is too dilute will not produce a strong signal.[21]
No Stable Spray Visualize the Spray: Use a flashlight to carefully observe the tip of the ESI probe. You should see a fine, consistent mist. If not, the emitter may be clogged, or nebulizer gas settings may be incorrect.[17] An unstable spray leads to an unstable signal.[2]
Issue 2: High Background Noise

Q: My chromatogram has a very high baseline, which is hurting my signal-to-noise ratio. What are the common causes?

A: High background noise can obscure your analyte peak and significantly degrade method sensitivity.[22] It is often caused by chemical or electronic interference.

Potential CauseTroubleshooting Steps & Explanation
Contaminated Solvents Use High-Purity Solvents: Always use LC-MS grade solvents and additives. Lower grade solvents can contain impurities that create a high chemical background.[23] Prepare Fresh Mobile Phase: Microbial growth or leaching from the container can contaminate mobile phases over time. Prepare fresh solutions daily.[24]
System Contamination Perform a System Flush: Contaminants can build up in the injector, tubing, and ion source.[23] Flush the entire system with a strong solvent like isopropanol, following your instrument's guidelines.[23] Run a Blank Injection: Injecting pure mobile phase can help determine if the contamination is coming from the LC system or the solvent itself.[23]
Electronic Noise Check Grounding and Power: Ensure the LC-MS system has a stable and clean power supply and is properly grounded.
Leachables Check Consumables: Plasticizers like phthalates or polymers like PEG can leach from sample vials, caps, and pipette tips, appearing as background ions.[23] Use consumables certified for mass spectrometry.
Issue 3: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

Q: My analyte peak is not sharp and symmetrical. Why is this happening and how can I fix it?

A: Poor peak shape reduces resolution and sensitivity.[25] The cause is often chromatographic but can be influenced by the injection solvent or hardware.[26]

PeakShapeTroubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Peak Shape (Tailing, Broad, Split) Cause_Tailing Secondary Interactions (e.g., with column silanols) Problem->Cause_Tailing Cause_Broad Extra-Column Volume or Column Degradation Problem->Cause_Broad Cause_Split Injection Solvent Mismatch Problem->Cause_Split Sol_Tailing Adjust Mobile Phase pH or Add Competing Base Cause_Tailing->Sol_Tailing Fix Sol_Broad Use Shorter/Narrower Tubing Replace Column/Guard Column Cause_Broad->Sol_Broad Fix Sol_Split Dissolve Sample in Initial Mobile Phase Cause_Split->Sol_Split Fix

Caption: Decision tree for troubleshooting poor peak shape.

  • Peak Tailing: This is often caused by secondary interactions between the basic theophylline structure and acidic residual silanol groups on the column's stationary phase.[27]

    • Solution: Add a small amount of a competing base (e.g., ammonium hydroxide) to the mobile phase or ensure the mobile phase pH is appropriate to keep the analyte in a single protonation state.[27]

  • Peak Broadening: This can be caused by column degradation or excessive volume in the system (extra-column volume) from long or wide-bore tubing.[25][26]

    • Solution: Replace the guard column or analytical column.[25] Use shorter tubing with a smaller internal diameter between the injector, column, and MS source.[25]

  • Split Peaks: This frequently occurs when the sample is dissolved in a solvent much stronger than the initial mobile phase, causing the sample to spread on the column before the gradient starts.[26]

    • Solution: Always try to dissolve your sample in the initial mobile phase composition or a weaker solvent.[25]

References

improving peak resolution for 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2 in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Guide for: 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working on the HPLC analysis of This compound . As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying scientific principles to empower you to solve even the most challenging chromatographic problems. The target analyte is a moderately polar molecule, owing to its polar theophylline core and methylsulfonyl group, combined with a non-polar o-fluoro-benzyl moiety. This structure makes it well-suited for reversed-phase HPLC, but also susceptible to common issues like peak tailing and poor resolution.

This document is structured as a dynamic troubleshooting guide. Instead of a rigid protocol, we will explore issues in a question-and-answer format, simulating a direct conversation with an application scientist.

Primary Troubleshooting Guide
Question 1: I'm seeing poor resolution between my main peak and a closely eluting impurity. How can I improve the separation?

Answer:

Poor resolution (Rs < 1.5) is one of the most common challenges in HPLC. The fundamental goal is to manipulate the three key factors that govern separation: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .[1][2] Let's approach this systematically.

G cluster_0 Start: Poor Resolution (Rs < 1.5) cluster_1 Step 1: Optimize Retention (k) cluster_2 Step 2: Optimize Selectivity (α) cluster_3 Step 3: Optimize Efficiency (N) cluster_4 End: Goal Achieved start Initial Observation k_check Is Retention Factor (k) between 2 and 10? start->k_check adjust_k Adjust Mobile Phase Strength (e.g., decrease % Organic Solvent) k_check->adjust_k No k_ok Retention is Optimal k_check->k_ok Yes adjust_k->k_check alpha_check Change Selectivity (α) k_ok->alpha_check change_solvent Change Organic Solvent (e.g., Acetonitrile to Methanol) alpha_check->change_solvent change_ph Adjust Mobile Phase pH alpha_check->change_ph change_column Change Column Chemistry (e.g., C18 to Phenyl or Cyano) alpha_check->change_column n_check Increase Efficiency (N) change_solvent->n_check change_ph->n_check change_column->n_check decrease_ps Decrease Column Particle Size (e.g., 5 µm to 3 µm or <2 µm) n_check->decrease_ps increase_l Increase Column Length n_check->increase_l optimize_flow Reduce Flow Rate n_check->optimize_flow end Resolution Achieved (Rs ≥ 1.5) decrease_ps->end increase_l->end optimize_flow->end

Caption: Systematic workflow for improving HPLC peak resolution.

Detailed Steps:

  • Optimize Retention Factor (k):

    • Causality: The retention factor (or capacity factor, k') describes how long a compound is retained on the column. A k value between 2 and 10 is ideal for achieving good resolution. If your peaks are eluting too early (k < 2), there isn't enough interaction with the stationary phase for a good separation to occur.

    • Protocol: In reversed-phase HPLC, increase retention by decreasing the amount of organic solvent (e.g., acetonitrile, methanol) in the mobile phase.[2] For example, if your mobile phase is 70:30 Acetonitrile:Water, try changing it to 65:35 or 60:40. This will increase the retention time of your analyte and may be sufficient to resolve it from the impurity.

  • Change Selectivity (α):

    • Causality: Selectivity is the most powerful tool for improving resolution.[2] It describes the ability of the chromatographic system to distinguish between two compounds based on differences in their chemical properties. Even small changes in selectivity can have a dramatic impact.

    • Protocols:

      • Change Organic Modifier: Theophylline and its derivatives often show different selectivity with different organic solvents. If you are using acetonitrile, try substituting it with methanol, or vice-versa.[3][4]

      • Adjust Mobile Phase pH: The analyte has a theophylline core, which contains basic nitrogens. The ionization state of the analyte and any impurities can be altered by changing the mobile phase pH. Adjusting the pH can change the retention times differently for each compound, thus improving selectivity.[5][6] Try screening a pH range from 3.0 to 7.0 using appropriate buffers (e.g., phosphate or acetate).

      • Change Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry is the next logical step.[1] A standard C18 column separates primarily based on hydrophobicity.[7] Consider a Phenyl column, which can provide alternative selectivity through π-π interactions with the benzyl group of your analyte, or a Cyano (CN) column for different polar interactions.[4][7]

  • Increase Efficiency (N):

    • Causality: Column efficiency refers to the narrowness of the peaks. Higher efficiency results in sharper peaks, which are easier to resolve.[2] Efficiency is proportional to column length and inversely proportional to particle size.

    • Protocols:

      • Use a Longer Column: Doubling the column length (e.g., from 150 mm to 250 mm) increases efficiency, but also analysis time and backpressure.[8]

      • Use Smaller Particle Size: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm (UPLC) column will significantly increase efficiency and resolution.[9][10] Note that this will substantially increase backpressure and may require a compatible HPLC/UPLC system.

      • Optimize Flow Rate: Lowering the flow rate can improve efficiency and resolution, but at the cost of longer run times.[1][11]

Parameter ChangeEffect on Retention (k)Effect on Selectivity (α)Effect on Efficiency (N)Primary Outcome
↓ % Organic Solvent IncreaseMinor ChangeMinor ChangeIncreased Resolution
Change Solvent Type VariesMajor Change Minor ChangeAltered Elution Order/Spacing
Adjust pH VariesMajor Change Can ImproveAltered Elution Order/Spacing
Change Column Phase VariesMajor Change VariesAltered Elution Order/Spacing
↑ Column Length IncreaseNo ChangeIncrease Increased Resolution, Longer Run
↓ Particle Size No ChangeNo ChangeMajor Increase Sharper Peaks, Higher Resolution
↓ Flow Rate IncreaseNo ChangeIncreaseIncreased Resolution, Longer Run
Question 2: My peak for this compound is tailing significantly (Asymmetry > 1.2). What's causing this and how do I fix it?

Answer:

Peak tailing is a common problem, especially for molecules containing basic nitrogen groups like theophylline. The primary cause is often unwanted secondary interactions between the analyte and the stationary phase, specifically with acidic silanol groups on the silica surface.

G start Observation: Peak Tailing (As > 1.2) ph_check Is Mobile Phase pH 2-3 units away from analyte pKa? start->ph_check adjust_ph Adjust pH to 2.5-3.5 (e.g., with formic or phosphoric acid) to suppress silanol activity ph_check->adjust_ph No buffer_check Is the mobile phase buffered? ph_check->buffer_check Yes adjust_ph->buffer_check add_buffer Add a buffer (e.g., 10-20 mM Phosphate or Acetate) at the target pH buffer_check->add_buffer No column_check Are you using a modern, high-purity silica column? buffer_check->column_check Yes add_buffer->column_check change_column Switch to an end-capped column or one with a different chemistry (e.g., Polar-Embedded) column_check->change_column No overload_check Is the peak overloaded? column_check->overload_check Yes change_column->overload_check dilute_sample Reduce sample concentration or injection volume overload_check->dilute_sample Yes frit_check Could the column frit be blocked? overload_check->frit_check No dilute_sample->frit_check flush_column Reverse-flush the column (if permissible by manufacturer) or replace the column/frit frit_check->flush_column Yes end Symmetrical Peak (As ≈ 1.0) frit_check->end No flush_column->end

Caption: A logical decision tree for diagnosing and fixing peak tailing.

Detailed Steps:

  • Adjust Mobile Phase pH:

    • Causality: At neutral pH, residual silanol groups on the silica packing are ionized (negatively charged) and can strongly interact with protonated (positively charged) basic analytes, causing tailing. By lowering the mobile phase pH to around 2.5-3.5, you suppress the ionization of the silanols, minimizing this secondary interaction.[5]

    • Protocol: Prepare your aqueous mobile phase with a buffer like 10-20 mM potassium phosphate or an additive like 0.1% formic acid or phosphoric acid to maintain a low and stable pH.

  • Use a High-Purity, End-Capped Column:

    • Causality: Modern HPLC columns are made with high-purity silica and are "end-capped" to cover most of the residual silanol groups. If you are using an older column, it may have more active sites.

    • Protocol: Ensure you are using a high-quality, modern C18 column. If tailing persists, consider a column with a polar-embedded phase, which provides an alternative mechanism for retaining polar compounds and can shield the analyte from silanol interactions.

  • Check for Column Overload:

    • Causality: Injecting too much sample can saturate the stationary phase, leading to peak distortion, which often manifests as tailing for basic compounds.[5]

    • Protocol: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves significantly, you were likely overloading the column.[12]

  • Inspect for Physical Column Issues:

    • Causality: A blocked inlet frit or a void at the head of the column can disrupt the sample band as it enters the column, leading to tailing for all peaks.[5]

    • Protocol: If all peaks in your chromatogram are tailing, consider this possibility. Try reverse-flushing the column (check the manufacturer's instructions first). If this doesn't work, the column may need to be replaced.[13] Using a guard column can help prevent contamination of the analytical column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound? A1: For a moderately polar compound like this compound, a reversed-phase method is the ideal starting point.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid (for pH control and good peak shape).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a scouting gradient of 5% to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined by a UV scan of the analyte (likely around 270-280 nm, typical for theophylline derivatives).[14][15][16]

  • Injection Volume: 5-10 µL.

From this starting point, you can optimize the gradient to improve resolution and reduce run time.

Q2: My peak is fronting. What does that mean? A2: Peak fronting (asymmetry < 0.8) is less common than tailing. The most frequent cause is sample overload , where the concentration of the sample is too high for the column to handle, leading to a "shark-fin" shape.[12] Another common cause is sample solvent incompatibility . If your sample is dissolved in a solvent that is significantly stronger than your mobile phase (e.g., dissolving in 100% acetonitrile when the mobile phase starts at 10% acetonitrile), the peak can be distorted.[13]

  • Solution: First, try diluting your sample. If that doesn't work, ensure your sample is dissolved in a solvent that is as close in composition to the initial mobile phase as possible.[17]

Q3: Why is the compound labeled with 13C2? Does this affect the chromatography? A3: The -13C2 indicates that two carbon atoms in the molecule have been replaced with the stable heavy isotope, Carbon-13. This is very common for compounds intended for use as an internal standard in quantitative mass spectrometry (LC-MS) analysis. The isotopic label increases the mass of the molecule by two Daltons without significantly altering its chemical or physical properties. Therefore, it will co-elute (or elute extremely close to) the unlabeled version of the compound but can be distinguished by the mass spectrometer. For standard UV-based HPLC, its chromatographic behavior will be virtually identical to the unlabeled analog.

References

degradation issues of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2 in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2. This guide is designed for researchers, scientists, and drug development professionals to address potential degradation issues that may be encountered when working with this isotopically labeled compound in solution. As a specialized derivative of theophylline, understanding its stability profile is crucial for generating accurate and reproducible experimental results.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and extensive experience with similar molecular scaffolds. We will explore the causality behind potential degradation pathways and provide self-validating protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am observing unexpected peaks in my LC-MS/HPLC analysis of this compound. What are the likely degradation products?

Answer:

The molecular structure of this compound contains several moieties that can be susceptible to degradation under common experimental conditions. The primary points of instability are the methylsulfonyl group and the theophylline core itself. Based on the known chemistry of related compounds, the most probable degradation pathways are:

  • Hydrolysis of the Methylsulfonyl Group: The carbon-nitrogen bond connecting the methylsulfonyl group to the theophylline ring can be susceptible to hydrolysis, particularly under non-neutral pH conditions. This would result in the formation of 8-(o-Fluoro-benzyl)theophylline-13C2 and methanesulfonic acid. The hydrolysis of sulfonyl groups is a known phenomenon in organic chemistry[1][2][3].

  • Oxidative Degradation of the Theophylline Core: Theophylline and its derivatives are known to be susceptible to oxidation[4]. The imidazole ring of the purine system can be oxidized, leading to the formation of various uric acid derivatives. For instance, N-demethylation can occur, followed by oxidation[5][6].

  • Degradation of the Benzyl Group: While generally stable, the benzyl group could potentially undergo oxidation, especially in the presence of reactive oxygen species.

Below is a diagram illustrating the potential primary degradation pathways:

G A 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2 B Hydrolysis A->B C Oxidation A->C D 8-(o-Fluoro-benzyl)theophylline-13C2 + Methanesulfonic Acid B->D E Oxidized Theophylline Derivatives C->E

Caption: Potential degradation pathways of this compound.

Troubleshooting Protocol:

To identify the unknown peaks, a systematic approach is recommended. This workflow will help you deduce the cause of degradation and the identity of the degradants.

G A Start: Unexpected peaks observed B Analyze a freshly prepared standard solution A->B C Compare peak profiles. Are unexpected peaks present in the fresh standard? B->C D Yes C->D E No C->E F Issue is likely with the stock material or initial solvent. Contact supplier. Consider solvent purity. D->F G Degradation is occurring during the experiment or storage E->G H Investigate Experimental Conditions G->H M Perform forced degradation studies G->M I pH of the solution H->I J Exposure to light H->J K Temperature H->K L Presence of oxidizing agents H->L N Acidic, basic, and oxidative conditions M->N O Compare retention times and mass spectra of degradants with unexpected peaks N->O P Identify degradation products O->P

Caption: Troubleshooting workflow for identifying unknown peaks.

Step-by-Step Methodology for Forced Degradation Studies:

  • Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable organic solvent like methanol or acetonitrile[7].

  • Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Degradation: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: To a third aliquot, add an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

  • Analysis: Analyze all samples by LC-MS/HPLC and compare the resulting chromatograms with your experimental samples showing the unexpected peaks.

FAQ 2: My solution of this compound is showing a decrease in concentration over time. What are the optimal storage conditions?

Answer:

The decrease in concentration is likely due to degradation. The stability of theophylline and its derivatives in solution is influenced by several factors including pH, temperature, and light exposure[8]. The methylsulfonyl group also introduces a potential site for hydrolysis.

Key Factors Influencing Stability:

ParameterRecommendationRationale
pH Store solutions at a neutral pH (around 7).Theophylline is more stable at neutral pH[9]. Both acidic and basic conditions can promote hydrolysis of the methylsulfonyl group[1][3].
Temperature Store stock solutions at -20°C or lower. For short-term storage (days), 2-8°C is acceptable.Lower temperatures slow down the rate of chemical reactions, including degradation.
Light Protect solutions from light by using amber vials or wrapping vials in aluminum foil.Theophylline solutions can be sensitive to light, which can cause discoloration and degradation[8].
Solvent Use high-purity, anhydrous solvents such as methanol, acetonitrile, or DMSO for stock solutions.Water content can facilitate hydrolysis. Theophylline is sparingly soluble in water[7].

Experimental Protocol for Assessing Solution Stability:

  • Prepare Solutions: Prepare solutions of the compound in your experimental buffer or solvent at the desired concentration.

  • Aliquot and Store: Aliquot the solution into multiple vials to avoid repeated freeze-thaw cycles. Store the vials under different conditions (e.g., room temperature, 4°C, -20°C, protected from light, and exposed to light).

  • Analyze Over Time: Analyze the concentration of the parent compound at regular intervals (e.g., 0, 24, 48, 72 hours, and 1 week) using a validated analytical method like LC-MS or HPLC.

  • Plot Data: Plot the concentration of the parent compound versus time for each storage condition to determine the rate of degradation.

FAQ 3: Does the 13C isotopic label affect the stability of the molecule?

Answer:

The presence of the stable isotope 13C in the methylsulfonyl group is not expected to significantly alter the chemical stability of the molecule. 13C labeled compounds have the same chemical structure and reactivity as their unlabeled counterparts[10]. The primary difference is the increased mass, which is detectable by mass spectrometry.

However, it's important to be aware of potential issues that can arise with isotopically labeled compounds in general:

  • Isotopic Purity: Ensure the isotopic purity of your standard is high (typically >98%). Low isotopic purity can lead to the presence of the unlabeled compound (M+0) in your analysis.

  • Isotopic Exchange: While unlikely for 13C in this stable position, some isotopically labeled compounds can undergo exchange with the environment. This is more common with deuterium labels[11].

The use of 13C-labeled compounds is a well-established technique in drug metabolism and pharmacokinetic studies to differentiate the compound from endogenous materials and to serve as an internal standard for quantification[12][].

References

Technical Support Center: Minimizing Ion Suppression for Sulfonyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating challenge in LC-MS analysis: ion suppression, with a specific focus on sulfonyl-containing compounds like sulfonamides and sulfonylureas.[1][2][3][4] Our goal is to move beyond simple procedural lists and delve into the underlying causes of these issues, empowering you to develop robust and reliable analytical methods.

Understanding the Core Problem: What is Ion Suppression and Why Are Sulfonyls Susceptible?

Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[5][6][7][8] This leads to a decreased signal intensity, which can negatively impact sensitivity, accuracy, and reproducibility.[5][6]

Sulfonyl-containing compounds can be particularly prone to ion suppression due to their chemical properties and the complex matrices they are often analyzed in, such as plasma, serum, and urine.[1][9][10][11][12] The presence of salts, endogenous matrix components, and mobile phase additives can all contribute to this effect.[13][14]

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team receives regarding the analysis of sulfonyl-containing compounds.

Q1: My signal intensity for my sulfonylurea drug is unexpectedly low and inconsistent. What's the likely cause?

A1: This is a classic symptom of ion suppression.[15] When your analyte co-elutes with other compounds from your sample matrix, they compete for ionization in the mass spectrometer's source.[6] This competition can significantly reduce the number of your analyte's ions that reach the detector.[16] The variability in your results likely stems from slight differences in the matrix composition from one sample to the next.[8]

Q2: I'm using a protein precipitation sample preparation method. Could this be contributing to the problem?

A2: While protein precipitation is a quick and easy method for sample cleanup, it can be a significant source of ion suppression.[5][9] This is because it primarily removes large protein molecules but leaves behind many other matrix components like salts and phospholipids, which are known to cause ion suppression.[9]

Q3: Are there specific mobile phase additives I should avoid when analyzing sulfonyl-containing compounds?

A3: Yes, certain mobile phase additives can be problematic. For instance, trifluoroacetic acid (TFA) is a strong ion-pairing agent that, while beneficial for chromatography, is known to cause significant ion suppression in electrospray ionization (ESI)-MS.[17] Non-volatile buffers like phosphates should also be avoided as they can contaminate the ion source and suppress the signal.[16]

Q4: Can changing the ionization source help?

A4: In some cases, yes. Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than ESI.[5][18][19] If your compound is amenable to APCI, it's worth exploring as a potential solution. Additionally, switching the polarity of your ESI source (e.g., from positive to negative ion mode) can sometimes mitigate suppression, as fewer matrix components may ionize in the opposite polarity.[5][18]

Troubleshooting Guides: A Systematic Approach to Minimizing Ion Suppression

When faced with ion suppression, a systematic approach is key to identifying and resolving the issue. The following guides provide step-by-step protocols for troubleshooting and optimizing your method.

Guide 1: Diagnosing Ion Suppression

The first step is to confirm that ion suppression is indeed the cause of your poor signal. A post-column infusion experiment is a definitive way to visualize regions of ion suppression in your chromatogram.

Experimental Protocol: Post-Column Infusion

  • Prepare a standard solution of your sulfonyl-containing analyte at a concentration that gives a stable and moderate signal on your mass spectrometer.

  • Set up a "T" junction between your LC column outlet and the mass spectrometer inlet.

  • Infuse the analyte standard solution at a constant, low flow rate (e.g., 5-10 µL/min) into the mobile phase flow post-column using a syringe pump.

  • Inject a blank matrix sample (e.g., extracted plasma without the analyte) onto the LC column.

  • Monitor the signal of your infused analyte. A stable baseline should be observed. Any dips or decreases in this baseline indicate regions where co-eluting matrix components are causing ion suppression.[20]

G cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump Injector Injector LC_Pump->Injector Column LC Column Injector->Column Tee T-Junction Column->Tee Syringe_Pump Syringe Pump (Analyte Standard) Syringe_Pump->Tee MS Mass Spectrometer Tee->MS

Caption: Workflow for a post-column infusion experiment to detect ion suppression.

Guide 2: Optimizing Sample Preparation

Effective sample preparation is one of the most critical steps in minimizing ion suppression.[6][21] The goal is to remove as many interfering matrix components as possible while efficiently recovering your analyte.

Sample Preparation TechniqueProsConsRecommended for Sulfonyls
Protein Precipitation Simple, fast, inexpensive.Prone to significant ion suppression from remaining matrix components.[9]Use with caution; may require further cleanup.
Liquid-Liquid Extraction (LLE) Good for removing salts and some polar interferences.Can be labor-intensive and may not remove all interfering compounds.A good option, especially for moderately polar sulfonyls.
Solid-Phase Extraction (SPE) Highly selective, provides excellent cleanup and can concentrate the analyte.[6][9]Requires method development to select the appropriate sorbent and elution solvents.Highly Recommended. [22]

Experimental Protocol: Solid-Phase Extraction (SPE) for Sulfonylureas in Plasma

This is a general protocol and should be optimized for your specific analyte and matrix.

  • Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.

  • Pre-treat the plasma sample by diluting it with a weak acid (e.g., 2% formic acid in water).

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute the analyte with a stronger organic solvent containing a base (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluent to dryness and reconstitute in the initial mobile phase.

Guide 3: Chromatographic and Mass Spectrometric Optimization

Fine-tuning your LC-MS parameters can further reduce the impact of ion suppression.

Chromatographic Strategies:

  • Optimize the Gradient: A shallower gradient can improve the separation between your analyte and co-eluting interferences.

  • Change the Column Chemistry: If you are using a C18 column, consider trying a different stationary phase like a phenyl-hexyl or a biphenyl column to alter selectivity.

  • Modify the Mobile Phase:

    • For sulfonyl-containing compounds, which are often acidic, using a mobile phase with a low pH (e.g., with 0.1% formic acid) can improve peak shape and retention.[23]

    • Ammonium acetate can be a good buffer choice as it is volatile and compatible with MS.[10][24]

Mass Spectrometry Strategies:

  • Optimize Source Parameters: Carefully tune the ion source parameters, such as the gas flow, temperature, and spray voltage, to maximize the signal for your analyte.[21] In-source fragmentation can be influenced by these parameters, so finding a balance is key.[25]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for ion suppression.[8] A SIL-IS has nearly identical chemical and physical properties to your analyte and will be affected by ion suppression to the same degree, allowing for accurate quantification.[8]

Caption: A decision tree for troubleshooting ion suppression in LC-MS analysis.

Concluding Remarks

Minimizing ion suppression for sulfonyl-containing compounds requires a multi-faceted approach that considers the entire analytical workflow, from sample preparation to data acquisition. By understanding the underlying mechanisms and systematically troubleshooting, you can develop robust and reliable methods for the accurate quantification of these important molecules.

References

Technical Support Center: Addressing Poor Solubility of 8-(o-Fluoro-benzyl)theophylline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-(o-Fluoro-benzyl)theophylline compounds. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility encountered during your experiments. Our approach is grounded in established scientific principles and field-proven insights to ensure the integrity and success of your research.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of 8-(o-Fluoro-benzyl)theophylline and related compounds.

Q1: Why do my 8-(o-Fluoro-benzyl)theophylline compounds exhibit poor water solubility?

A1: Theophylline and its derivatives, including 8-(o-Fluoro-benzyl)theophylline, are aromatic heterocyclic compounds. The presence of the bulky, hydrophobic o-fluoro-benzyl group at the 8-position significantly increases the lipophilicity of the molecule, leading to poor aqueous solubility. The crystalline nature of these compounds can also contribute to low solubility due to strong intermolecular interactions in the solid state.[1]

Q2: What is the first step I should take to try and dissolve my compound?

A2: A simple and effective first step is to attempt dissolution in a small volume of a water-miscible organic co-solvent before adding your aqueous medium. Common choices include ethanol, propylene glycol, or polyethylene glycols (PEGs).[2][3][4] This approach, known as co-solvency, works by reducing the overall polarity of the solvent system, making it more favorable for dissolving nonpolar compounds.[2][5][6]

Q3: Can I use pH adjustment to improve the solubility of my 8-(o-Fluoro-benzyl)theophylline compound?

A3: Yes, pH modification can be a powerful tool. Theophylline is a weak acid, and its derivatives often retain this characteristic. By increasing the pH of the aqueous solution (e.g., to pH 8-9), you can deprotonate the molecule, forming a more soluble anionic species.[7][8][] However, it's crucial to ensure the pH is compatible with your experimental system and does not cause compound degradation.

Q4: Are there more advanced techniques if simple co-solvents and pH adjustment don't work?

A4: Absolutely. Several advanced methods can be employed, including:

  • Complexation with Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate poorly soluble drug molecules and increase their apparent water solubility.[10][11][12][13]

  • Use of Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can solubilize lipophilic compounds.[14][15][16][17]

  • Salt Formation: If your compound has a suitable ionizable group, forming a salt can dramatically improve its solubility and dissolution rate.[18][19][20][21][22]

  • Prodrug Strategies: Chemical modification of the parent molecule to create a more soluble prodrug that converts back to the active compound in vitro or in vivo is another effective approach.[23][24][25][26][27]

II. Troubleshooting Guides

This section provides structured approaches to systematically address solubility issues with your 8-(o-Fluoro-benzyl)theophylline compounds.

Guide 1: Systematic Solvent and Co-Solvent Screening

If your compound fails to dissolve in purely aqueous media, a systematic screening of co-solvents is the next logical step.

Workflow Diagram:

Co-Solvent Screening Workflow A Start: Undissolved Compound B Select Co-solvents (e.g., Ethanol, PG, PEG 400, DMSO) A->B C Prepare Stock Solution in 100% Co-solvent B->C D Titrate with Aqueous Buffer (e.g., PBS pH 7.4) C->D E Observe for Precipitation D->E F Determine Max Aqueous Content E->F Precipitation Occurs H Proceed to Advanced Methods E->H Immediate Precipitation G Successful Solubilization F->G Acceptable Aqueous %

Caption: A systematic workflow for screening co-solvents to improve compound solubility.

Step-by-Step Protocol:

  • Select a panel of pharmaceutically acceptable co-solvents. Good starting points include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[2][3][4][]

  • Prepare a concentrated stock solution of your 8-(o-Fluoro-benzyl)theophylline compound in each co-solvent individually.

  • Gradually add your desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a small aliquot of the stock solution while vortexing.

  • Visually inspect for any signs of precipitation (cloudiness or visible particles).

  • Determine the maximum percentage of the aqueous phase that can be added before precipitation occurs.

  • Compare the results across the different co-solvents to identify the most effective one for your compound.

Data Summary Table:

Co-solventMax. Aqueous Phase (%) before PrecipitationObservations
Ethanol70%Clear solution up to 70% aqueous phase.
Propylene Glycol85%Higher capacity for aqueous phase.
PEG 40090%Excellent solubilizing agent.
DMSO95%Highest solubilizing power, but consider compatibility.
Guide 2: pH-Dependent Solubility Profiling

This guide will help you determine if altering the pH can sufficiently increase the solubility of your compound.

Workflow Diagram:

pH-Dependent Solubility Profiling A Start: Poorly Soluble Compound B Prepare Buffers (pH 4 to 10) A->B C Add Excess Compound to each Buffer B->C D Equilibrate (e.g., 24h Shake-Flask) C->D E Filter and Quantify (e.g., HPLC, UV-Vis) D->E F Plot Solubility vs. pH E->F G Identify Optimal pH Range F->G Clear Trend H Insignificant pH Effect F->H Flat Profile

Caption: Workflow for determining the pH-solubility profile of a compound.

Step-by-Step Protocol:

  • Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 4, 6, 7.4, 8, 9, 10).

  • Add an excess amount of your 8-(o-Fluoro-benzyl)theophylline compound to a fixed volume of each buffer in separate vials. This is known as the shake-flask method.[28][29]

  • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[29]

  • Separate the undissolved solid by filtration (using a 0.22 µm filter) or centrifugation.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[30][31]

  • Plot the measured solubility against the pH to determine the pH-solubility profile. For a weakly acidic compound like a theophylline derivative, you should observe an increase in solubility at higher pH values.[8]

Guide 3: Cyclodextrin-Mediated Solubilization

If co-solvents and pH adjustment are insufficient, cyclodextrins offer a more advanced solution.

Mechanism Diagram:

Cyclodextrin Complexation cluster_0 Inclusion Complex Formation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Drug-Cyclodextrin Inclusion Complex CD->Complex Drug Poorly Soluble Drug (e.g., 8-(o-Fluoro-benzyl)theophylline) Drug->Complex

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule to form a soluble complex.[10][11]

Step-by-Step Protocol (Kneading Method):

  • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with good water solubility and low toxicity.[12]

  • Weigh out the cyclodextrin and your compound in a specific molar ratio (e.g., 1:1, 2:1 cyclodextrin:compound).

  • Place the cyclodextrin in a mortar and add a small amount of water to form a paste.[10]

  • Gradually add your 8-(o-Fluoro-benzyl)theophylline compound to the paste and knead thoroughly for 30-60 minutes.

  • Dry the resulting mixture (e.g., in an oven at 40-50°C or under vacuum).

  • Gently grind the dried complex into a fine powder.

  • Assess the solubility of the prepared inclusion complex in your desired aqueous medium and compare it to the uncomplexed compound.

III. References

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Available at: --INVALID-LINK--

  • Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. Available at: --INVALID-LINK--

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Available at: --INVALID-LINK--

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Available at: --INVALID-LINK--

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC - NIH. Available at: --INVALID-LINK--

  • Solubility Enhancement of Theophylline Drug Using Mixed Solvency Approach | Kumar | International Journal of Chemical Separation Technology. Available at: --INVALID-LINK--

  • Cosolvent. Available at: --INVALID-LINK--

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available at: --INVALID-LINK--

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. Available at: --INVALID-LINK--

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences. Available at: --INVALID-LINK--

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores. Available at: --INVALID-LINK--

  • Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning - MDPI. Available at: --INVALID-LINK--

  • Techniques for solubility enhancement of poorly soluble drugs: an overview - JMPAS. Available at: --INVALID-LINK--

  • Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility | Molecular Pharmaceutics - ACS Publications. Available at: --INVALID-LINK--

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - MDPI. Available at: --INVALID-LINK--

  • Cosolvent - Wikipedia. Available at: --INVALID-LINK--

  • Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids - RSC Publishing. Available at: --INVALID-LINK--

  • Full article: Surfactant-based drug delivery systems for treating drug-resistant lung cancer. Available at: --INVALID-LINK--

  • Co-solvent: Significance and symbolism. Available at: --INVALID-LINK--

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs - JOCPR. Available at: --INVALID-LINK--

  • Cosolvent and Complexation Systems - Pharma Excipients. Available at: --INVALID-LINK--

  • Recent advances in pharmaceutical cocrystals of theophylline - PMC - NIH. Available at: --INVALID-LINK--

  • Cosolvent – Knowledge and References - Taylor & Francis. Available at: --INVALID-LINK--

  • Solubility enhancement of Theophylline by different formulations - ResearchGate. Available at: --INVALID-LINK--

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects - Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: --INVALID-LINK--

  • New perspectives on lipid and surfactant based drug delivery systems for oral delivery of poorly soluble drugs | Request PDF - ResearchGate. Available at: --INVALID-LINK--

  • Salt formation to improve drug solubility - PubMed. Available at: --INVALID-LINK--

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC - NIH. Available at: --INVALID-LINK--

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: --INVALID-LINK--

  • Strategies in poorly soluble drug delivery systems. Available at: --INVALID-LINK--

  • Prodrugs of Theophylline Incorporating Ethyleneoxy Groups in the Promoiety: Synthesis, Characterization, and Transdermal Delivery - PMC - NIH. Available at: --INVALID-LINK--

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. Available at: --INVALID-LINK--

  • Method Development & Method Validation for Solubility and Dissolution Curves. Available at: --INVALID-LINK--

  • Drug solubility: why testing early matters in HTS | BMG LABTECH. Available at: --INVALID-LINK--

  • Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Available at: --INVALID-LINK--

  • Salt formation to improve drug solubility. - Semantic Scholar. Available at: --INVALID-LINK--

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - MDPI. Available at: --INVALID-LINK--

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed Central. Available at: --INVALID-LINK--

  • IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. Available at: --INVALID-LINK--

  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. Available at: --INVALID-LINK--

  • Prodrug strategies to overcome poor water solubility - ResearchGate. Available at: --INVALID-LINK--

References

Technical Support Center: 8-(o-Fluoro-benzyl)theophylline Metabolite Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 8-(o-Fluoro-benzyl)theophylline and its metabolites. This guide is designed for researchers, scientists, and drug development professionals. Given that 8-(o-Fluoro-benzyl)theophylline is a specialized derivative of theophylline, this document provides foundational methods based on well-established protocols for theophylline and other xanthines, along with specific considerations for this fluorinated analog. We will address common challenges and provide systematic troubleshooting guides to help you refine and validate your extraction methodologies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers may have when beginning their method development for 8-(o-Fluoro-benzyl)theophylline metabolites.

Q1: What are the primary challenges when extracting 8-(o-Fluoro-benzyl)theophylline and its metabolites from biological matrices?

The primary challenges are similar to those for other xanthine derivatives but with unique considerations due to the fluoro-benzyl group. These include:

  • Matrix Effects: Biological samples like plasma, urine, and tissue homogenates are complex. Endogenous components such as salts, lipids, and proteins can co-elute with the analytes and cause ion suppression or enhancement in mass spectrometry (MS) analysis, leading to inaccurate quantification.[1][2][3]

  • Analyte Polarity Range: The parent drug, 8-(o-Fluoro-benzyl)theophylline, is significantly more lipophilic than its expected metabolites. Metabolites are typically formed through processes like hydroxylation, demethylation, or oxidation, making them more polar than the parent compound.[4] An effective extraction method must efficiently recover compounds across this polarity spectrum.

  • Low Recovery: Achieving high and consistent recovery can be difficult due to analyte-matrix interactions, suboptimal solvent selection, or incorrect pH during extraction.[5][6]

  • Analyte Stability: Some metabolites may be unstable and can degrade during sample collection, storage, or the extraction process itself.[6][7]

Q2: Which extraction technique is recommended for starting my method development: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

Both techniques are viable, and the best choice depends on your specific requirements.

  • Liquid-Liquid Extraction (LLE) is a classic technique that is often simpler to set up initially. It is effective for cleaning up "dirtier" samples and can be optimized by adjusting solvent choice and pH.[8] For 8-(o-Fluoro-benzyl)theophylline, which is more lipophilic than theophylline, a less polar organic solvent may be advantageous.

  • Solid-Phase Extraction (SPE) generally provides cleaner extracts, higher analyte concentration, and better reproducibility, and it is more amenable to automation.[9][10] Given the expected range of metabolite polarities, a mixed-mode or polymer-based reversed-phase SPE sorbent could offer the best performance.[11]

The following diagram outlines a decision-making workflow.

start Start: Select Extraction Method q1 High Throughput / Automation Needed? start->q1 q2 Sample Matrix Complexity? q1->q2 No spe Solid-Phase Extraction (SPE) q1->spe Yes q3 Wide Range of Metabolite Polarities? q2->q3 High (e.g., plasma, tissue) protein_precip Protein Precipitation (Simplest, but 'dirtiest') q2->protein_precip Low (e.g., simple buffer) q3->spe Yes lle Liquid-Liquid Extraction (LLE) q3->lle No / Unsure

Caption: Decision workflow for selecting an initial extraction technique.

Q3: How does the fluoro-benzyl group on the theophylline core affect extraction?

The 8-position benzyl group, and specifically the fluorine atom, introduces significant lipophilicity compared to theophylline. This has two main implications:

  • Increased Affinity for Reversed-Phase Sorbents: The parent compound and less polar metabolites will bind more strongly to C18 or polymeric SPE sorbents. This may require a stronger (higher percentage organic) elution solvent compared to standard theophylline methods.

  • Solvent Selection in LLE: You may achieve good recovery with less polar solvents than the chloroform/isopropanol mixtures often used for theophylline.[12][13] Solvents like dichloromethane or ethyl acetate could be effective.

Part 2: Troubleshooting Guides

This section is formatted as a series of common problems with potential causes and recommended solutions.

Problem 1: Low or Inconsistent Analyte Recovery

Q: We are experiencing low recovery for our target metabolites, especially the more polar ones. What steps should we take?

A: Low recovery is a multifaceted problem that requires systematic troubleshooting.[5][6]

Potential Causes & Solutions

  • Suboptimal Extraction pH (LLE & Ion-Exchange SPE):

    • The Science: The ionization state of your analytes is critical for partitioning into an organic solvent (LLE) or retention on an ion-exchange sorbent (SPE). Xanthines are weakly acidic. To ensure they are in a neutral state for efficient extraction into an organic solvent during LLE, the pH of the aqueous sample should be adjusted to be at least 2 units below the pKa of the most acidic analyte. Conversely, for retention on an anion-exchange sorbent, the pH should be ~2 units above the pKa.

    • Solution: Perform a pH optimization study. Test a range of pH values for your sample buffer (e.g., from pH 3 to 7 for a reversed-phase LLE) to find the point of maximum recovery for the broadest range of metabolites.

  • Inappropriate LLE Solvent:

    • The Science: The polarity of the extraction solvent must be matched to the analytes. A solvent that is too non-polar may fail to extract polar metabolites, while one that is too polar may co-extract excessive matrix components.

    • Solution: Test a panel of solvents with varying polarities. For this compound family, consider starting with dichloromethane, ethyl acetate, and mixtures of chloroform/isopropanol (e.g., 9:1 v/v).

  • Inefficient SPE Elution:

    • The Science: The elution solvent must be strong enough to disrupt the interactions between the analytes and the SPE sorbent. As mentioned, the fluoro-benzyl group increases retention on reversed-phase media.

    • Solution:

      • Increase the percentage of organic solvent in your elution buffer in increments (e.g., from 70% to 80% to 90% methanol or acetonitrile).

      • Consider adding a modifier to the elution solvent. For acidic metabolites, adding a small amount of a basic modifier (e.g., 0.5-2% ammonium hydroxide) can neutralize the analytes and improve their release from the sorbent.

  • Incomplete SPE Sorbent Conditioning:

    • The Science: For reversed-phase SPE, the sorbent must be properly solvated with an organic solvent (like methanol) and then equilibrated with an aqueous solution before loading the sample.[10] Failure to do so prevents the C18 chains from interacting effectively with the analytes, leading to sample breakthrough and low recovery.[10]

    • Solution: Ensure your protocol includes a distinct conditioning step (e.g., 1-3 mL methanol) followed by an equilibration step (e.g., 1-3 mL water or buffer). Crucially, do not let the sorbent bed go dry between the equilibration and sample loading steps.[10]

The following flowchart provides a systematic approach to diagnosing low recovery.

start Start: Low Analyte Recovery check_method Which Method? start->check_method lle_path LLE check_method->lle_path LLE spe_path SPE check_method->spe_path SPE check_ph_lle Is sample pH optimized? lle_path->check_ph_lle optimize_ph_lle Adjust sample pH (test range 3-7) check_ph_lle->optimize_ph_lle No check_solvent Is solvent appropriate? check_ph_lle->check_solvent Yes optimize_ph_lle->check_solvent test_solvents Test solvents of varying polarity (e.g., DCM, Ethyl Acetate) check_solvent->test_solvents No end Recovery Optimized check_solvent->end Yes test_solvents->end check_conditioning Is sorbent properly conditioned/equilibrated? spe_path->check_conditioning review_conditioning Review protocol: 1. Methanol rinse 2. Aqueous rinse 3. Do not let dry check_conditioning->review_conditioning No check_elution Is elution solvent strong enough? check_conditioning->check_elution Yes review_conditioning->check_elution optimize_elution Increase % organic solvent or add pH modifier (e.g., NH4OH) check_elution->optimize_elution No check_elution->end Yes optimize_elution->end

Caption: Troubleshooting workflow for low analyte recovery.

Problem 2: Significant Matrix Effects in LC-MS Analysis

Q: Our results show significant ion suppression for the parent drug and enhancement for a key metabolite. How can we reduce these matrix effects?

A: Matrix effects are a major hurdle in LC-MS bioanalysis and arise when co-eluting endogenous compounds interfere with the ionization of the target analyte.[2][14]

Potential Causes & Solutions

  • Insufficient Sample Cleanup:

    • The Science: The most common cause of matrix effects is the presence of interfering substances from the biological matrix, particularly phospholipids from plasma.[1][15] LLE and simple protein precipitation often fail to remove these effectively.

    • Solution:

      • Switch to SPE: SPE is generally superior to LLE for removing phospholipids and other interferences.[1][15] Consider using a polymeric reversed-phase sorbent (e.g., Oasis HLB) which has a balanced chemistry for retaining a wide range of analytes while allowing for aggressive washing steps to remove interferences.[11]

      • Optimize SPE Wash Step: Develop a more rigorous wash step in your SPE protocol. Use a solvent that is strong enough to remove interferences but weak enough to leave your analytes of interest on the sorbent. For a reversed-phase sorbent, this might be a higher percentage of aqueous solvent (e.g., 5-20% methanol in water).

  • Co-elution of Analyte and Matrix Components:

    • The Science: Even with good cleanup, some matrix components may have similar chromatographic properties to your analytes and co-elute from the HPLC/UPLC column.

    • Solution:

      • Modify Chromatographic Gradient: Lengthen your LC gradient to increase the separation between your analytes and the interfering peaks.

      • Change Column Chemistry: Switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column) to alter the selectivity of the separation.

  • High Analyte Concentration:

    • The Science: Matrix effects can sometimes be concentration-dependent.

    • Solution: Simply dilute the final extract. This reduces the concentration of both the analyte and the interfering components. While this may impact sensitivity, modern mass spectrometers are often sensitive enough to compensate, and the improved accuracy is worth the trade-off.

Strategy Principle Pros Cons
Optimize SPE Cleanup Remove interfering compounds before injection.Highly effective, leads to cleaner system.Requires more method development.
Improve Chromatography Separate analytes from interfering compounds on the column.No change to extraction needed.May increase run time; may not resolve all interferences.
Dilute the Sample Reduce the concentration of interfering compounds.Simple and fast.Reduces analyte signal, may not be feasible for trace-level analysis.
Use Isotope-Labeled Internal Standard A stable isotope-labeled (SIL) internal standard co-elutes and experiences the same matrix effects, correcting for the variation during data processing.Considered the gold standard for correcting matrix effects.SIL standards can be expensive or unavailable for novel metabolites.
Table 1: Strategies to Mitigate Matrix Effects in LC-MS Analysis.

Part 3: Experimental Protocols

These protocols serve as a starting point. They should be optimized and validated for your specific application.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of 8-(o-Fluoro-benzyl)theophylline and its metabolites from human plasma.

Step-by-Step Methodology:

  • Sample Preparation:

    • Thaw plasma samples to room temperature.

    • To a 1.5 mL microcentrifuge tube, add 200 µL of plasma.

    • Add 20 µL of internal standard (IS) solution (e.g., a stable isotope-labeled version of the parent drug or a structurally similar compound like 8-chlorotheophylline).[13]

    • Add 50 µL of a pH 4.0 buffer (e.g., 0.1 M phosphate buffer) to acidify the sample.

  • Extraction:

    • Add 1 mL of extraction solvent (start with ethyl acetate or dichloromethane).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection & Evaporation:

    • Carefully transfer the upper organic layer to a clean tube. Avoid aspirating the protein disk at the interface.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the initial mobile phase of your LC method (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol uses a generic polymeric reversed-phase SPE cartridge, which is an excellent starting point for compounds with a range of polarities.

cluster_spe SPE Protocol Workflow step1 Step 1: Condition (1 mL Methanol) step2 Step 2: Equilibrate (1 mL Water) step1->step2 step3 Step 3: Load Sample (Pre-treated plasma, slow flow) step2->step3 step4 Step 4: Wash (1 mL 5% Methanol in Water) step3->step4 step5 Step 5: Elute (1 mL 90% Acetonitrile w/ 2% NH4OH) step4->step5

Caption: The five core steps of a Solid-Phase Extraction protocol.

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 20 µL of IS and 400 µL of 2% phosphoric acid in water.

    • Vortex and centrifuge to pellet precipitated proteins. The acidification helps in retaining the analytes on the reversed-phase sorbent.

  • SPE Cartridge Processing:

    • Condition: Pass 1 mL of methanol through the SPE cartridge (e.g., 30 mg polymeric sorbent).

    • Equilibrate: Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.

    • Load: Load the supernatant from the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 drop per second).

    • Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove salts and other polar interferences.

    • Elute: Elute the analytes with 1 mL of an appropriate elution solvent. A good starting point is 90% Acetonitrile containing 2% ammonium hydroxide (to ensure acidic metabolites are in their non-ionized state).

  • Evaporation & Reconstitution:

    • Collect the eluate and evaporate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of mobile phase for LC-MS analysis.

References

Technical Support Center: Correcting for Isotopic Interference in ¹³C Labeling Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in ¹³C labeling experiments. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address the common and complex challenges associated with isotopic interference. Our goal is to equip you with the expertise to ensure the accuracy and integrity of your metabolic flux analysis.

I. Foundational Concepts: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding isotopic interference in ¹³C labeling experiments. A solid understanding of these concepts is crucial for accurate data interpretation and troubleshooting.

Q1: What is isotopic interference in the context of a ¹³C labeling experiment?

A: Isotopic interference refers to the confounding signals in mass spectrometry that arise from the natural abundance of heavy isotopes of various elements (e.g., ¹³C, ¹⁵N, ¹⁸O, ²H) in a biological sample.[1][2][3] In a ¹³C labeling experiment, the objective is to measure the incorporation of the experimentally introduced ¹³C tracer into metabolites. However, the mass spectrometer detects the total number of heavy isotopes in a molecule, regardless of their origin.[2] This means that the signal from naturally occurring heavy isotopes can obscure the true signal from the ¹³C tracer, leading to an overestimation of labeling and inaccurate calculations of metabolic fluxes if not properly corrected.[2]

Q2: Why do I see M+1, M+2, etc. peaks in my unlabeled control samples?

A: This is an expected and normal observation. Even in the absence of a ¹³C-labeled tracer, molecules will exhibit a distribution of mass isotopologues due to the natural abundance of stable isotopes.[2] For instance, carbon naturally exists as approximately 98.9% ¹²C and 1.1% ¹³C.[4][5] Therefore, a molecule containing multiple carbon atoms has a statistical probability of incorporating one or more ¹³C atoms, giving rise to M+1, M+2, and higher mass peaks in the mass spectrum.[2] Other elements like nitrogen, oxygen, and hydrogen also contribute to this phenomenon.[2]

Q3: What is a Mass Isotopomer Distribution (MID)?

A: A Mass Isotopomer Distribution (MID) represents the fractional abundance of all the mass isotopologues of a specific metabolite.[2][6] Mass isotopologues are molecules of the same elemental composition but with different numbers of heavy isotopes, resulting in different molecular weights.[6] For a metabolite with 'n' carbon atoms, there can be isotopologues with zero, one, two, up to 'n' ¹³C atoms, in addition to heavy isotopes of other elements. The MID is a vector that quantifies the relative abundance of each of these isotopologues.[2]

Q4: Is subtracting the MID of an unlabeled sample from my labeled sample a valid correction method?

A: No, this is a common misconception and an invalid method for correcting for natural abundance.[7] The contribution of natural isotopes to the MID is not simply additive. It follows a complex combinatorial pattern that is dependent on the elemental composition of the molecule and the isotopic enrichment of the precursor pool.[6][8] A proper correction requires mathematical deconvolution using algorithms that account for these probabilistic distributions.[6]

II. Troubleshooting Guide: Diagnosing and Resolving Common Issues

This section provides a structured approach to troubleshooting common problems encountered during the analysis of ¹³C labeling data.

Issue 1: My calculated metabolic fluxes have excessively large confidence intervals.

Symptom: The flux estimation software reports large error margins or confidence intervals for many of the calculated fluxes, indicating a high degree of uncertainty.

Possible Causes & Solutions:

  • Suboptimal Tracer Selection: The chosen ¹³C tracer may not provide sufficient labeling information to resolve the fluxes of interest.[2][9] Different tracers are better suited for interrogating specific pathways. For example, [1,2-¹³C₂]glucose is highly effective for the pentose phosphate pathway, while [U-¹³C₅]glutamine is often preferred for the TCA cycle.[9][10]

    • Solution: If possible, perform parallel labeling experiments with different tracers to improve flux resolution across the entire metabolic network.[10][11] Consult literature for tracer recommendations specific to your biological system and pathways of interest.[9]

  • Incomplete or Inaccurate Metabolic Model: The underlying biochemical network model used for flux calculations may be missing key reactions or contain incorrect atom transitions.[2][11][12]

    • Solution: Carefully review and validate your metabolic model against established databases (e.g., KEGG, BioCyc). Ensure all relevant pathways, compartments (for eukaryotic cells), and atom mappings are accurately represented.[12]

  • Insufficient Measurement Data: The number and type of measured labeling patterns may not be sufficient to constrain all the fluxes in the model.

    • Solution: Increase the number of measured metabolites, particularly those at key branch points in metabolism. Consider using techniques like tandem mass spectrometry (MS/MS) to obtain positional isotopomer information, which can significantly improve flux resolution.[13]

Issue 2: The goodness-of-fit for my flux model is poor.

Symptom: The flux estimation software indicates a statistically significant discrepancy between the simulated labeling patterns from the model and your experimentally measured data, often indicated by a high chi-square (χ²) value.[12]

Possible Causes & Solutions:

  • Failure to Reach Isotopic Steady State: Standard ¹³C-MFA assumes that the isotopic labeling of intracellular metabolites has reached a steady state, meaning the labeling patterns are stable over time.[12][14] If this assumption is not met, the data will not fit a steady-state model.

    • Solution: Verify the attainment of isotopic steady state by performing a time-course experiment and measuring labeling patterns at multiple time points.[10][12] If steady state is not achievable, consider using isotopically non-stationary MFA (INST-MFA) methods.[15]

  • Errors in Data Correction: Incorrect or incomplete correction for natural isotopic abundance will lead to erroneous MIDs that do not fit the model.

    • Solution: Double-check your natural abundance correction workflow. Ensure you are using a validated correction algorithm and that the elemental composition of your metabolites (including any derivatization agents) is accurate.[16][17]

  • Biological Inconsistencies: The metabolic behavior of your biological system may be different from what is represented in your model. This could include unknown metabolic pathways or unexpected substrate utilization.

    • Solution: This presents a research opportunity. A poor fit can indicate novel biology.[11] Investigate alternative pathways and consider revising your metabolic model based on the discrepancies between your data and the simulation.

Issue 3: I am observing negative values in my corrected Mass Isotopomer Distributions.

Symptom: After applying a natural abundance correction algorithm, some of the fractional abundances in your MID vector are negative, which is physically impossible.

Possible Causes & Solutions:

  • Low Signal-to-Noise Ratio: Low intensity peaks in the mass spectrum are more susceptible to noise, which can lead to inaccuracies that result in negative values after correction.[6]

    • Solution: Improve the signal-to-noise ratio of your mass spectrometry data by optimizing sample preparation and instrument parameters. For very low abundance metabolites, consider using targeted methods like Selected Ion Monitoring (SIM) to increase sensitivity.[18]

  • Incorrect Baseline Correction: Improper baseline correction during the integration of mass spectral peaks can introduce errors that manifest as negative values after correction.

    • Solution: Carefully review the peak integration settings in your data processing software. Ensure that the baseline is being accurately determined and subtracted.

  • Limitations of the Correction Algorithm: Some matrix-based correction methods can be sensitive to noisy data and may produce negative values.[6]

    • Solution: Employ iterative correction methods or algorithms that incorporate non-negativity constraints.[1][6] Software packages like IsoCor, IsoCorrectoR, and AccuCor2 offer different algorithmic approaches to handle this issue.[19]

III. Protocols and Workflows

This section provides detailed, step-by-step methodologies for key experimental and computational workflows related to correcting for isotopic interference.

Protocol 1: Sample Preparation for ¹³C Labeling Experiments

Accurate sample preparation is foundational to high-quality data. The goal is to rapidly quench metabolism and efficiently extract metabolites while minimizing isotopic alteration.[10]

  • Cell Culture and Labeling: Grow cells in a medium containing the desired ¹³C-labeled substrate for a duration sufficient to approach isotopic steady state.[2][10]

  • Metabolic Quenching:

    • Prepare a quenching solution of ice-cold saline (0.9% NaCl).[10]

    • Rapidly aspirate the labeling medium from the cell culture plate.

    • Immediately wash the cells with the ice-cold quenching solution to halt enzymatic activity and remove extracellular labeled substrate.[10]

  • Metabolite Extraction:

    • Prepare an extraction solvent of 80% methanol pre-chilled to -80°C.[10]

    • Add the pre-chilled extraction solvent to the quenched cells.

    • Scrape the cells into the solvent and collect the cell lysate.

  • Sample Processing:

    • Centrifuge the lysate to pellet cell debris.

    • Collect the supernatant containing the metabolites.

    • Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization (for GC-MS analysis):

    • Derivatize the dried metabolites to increase their volatility and thermal stability. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[2][18]

Protocol 2: Workflow for Natural Abundance Correction of Mass Isotopomer Data

This workflow outlines the computational steps required to correct raw mass spectrometry data for the natural abundance of stable isotopes.

  • Data Acquisition: Acquire mass spectra of your samples with sufficient resolution to distinguish between the different mass isotopologues of your metabolites of interest.[19]

  • Peak Integration: Integrate the areas of the peaks corresponding to each mass isotopologue (M+0, M+1, M+2, etc.) for each metabolite. This will yield the raw, uncorrected MID.

  • Correction Using Specialized Software: Utilize a software tool designed for natural abundance correction. Popular options include IsoCor, IsoCorrectoR, and AccuCor2.[19] The general process is as follows:

    • Input Data: Provide the software with the raw MID data for each metabolite.

    • Elemental Composition: Input the precise elemental formula for each metabolite, including any atoms added during derivatization. This is a critical step, as the correction matrix is calculated based on this information.[16][17]

    • Tracer Information: Specify the isotopic tracer used and its purity.

    • Execution of Correction Algorithm: The software will construct a correction matrix based on the natural isotopic abundances of the elements in your metabolite and use it to solve for the corrected MID.[1][19]

  • Data Validation:

    • Check for Negatives: Review the corrected MIDs for any negative values. If present, refer to the troubleshooting guide (Issue 3).

    • Analyze Unlabeled Controls: Apply the correction algorithm to your unlabeled control samples. The corrected MID for these samples should show close to 100% abundance at M+0, with minimal abundance at higher masses. Any significant deviation may indicate an issue with your workflow or analytical measurements.

IV. Data Presentation and Visualization

Clear visualization of workflows and data is essential for understanding and communicating the complex processes involved in ¹³C labeling experiments.

Tables for Quick Reference

Table 1: Natural Isotopic Abundance of Key Elements in Biological Systems

ElementIsotopeNatural Abundance (%)
Carbon¹²C~98.9
¹³C~1.1
Hydrogen¹H~99.98
²H (D)~0.02
Nitrogen¹⁴N~99.63
¹⁵N~0.37
Oxygen¹⁶O~99.76
¹⁷O~0.04
¹⁸O~0.20

Source: Data compiled from various sources on natural isotopic abundances.[4][20]

Diagrams of Key Workflows

The following diagrams, generated using Graphviz, illustrate the critical workflows in ¹³C labeling experiments.

CorrectionWorkflow cluster_exp Experimental Phase cluster_data Data Processing Phase cluster_analysis Analysis Phase A ¹³C Labeling Experiment B Sample Quenching & Metabolite Extraction A->B C Mass Spectrometry Analysis (e.g., GC-MS) B->C D Raw Mass Spectra C->D E Peak Integration (Uncorrected MIDs) D->E F Natural Abundance Correction Algorithm E->F G Corrected MIDs F->G H Metabolic Flux Analysis G->H I Biological Interpretation H->I

Caption: Workflow for correcting mass isotopomer data.

TroubleshootingLogic Start Poor Goodness-of-Fit (High χ²) Model Is the metabolic network model correct? Start->Model SteadyState Was isotopic steady state achieved? Model->SteadyState Yes ReviseModel Revise network model (reactions, atom transitions) Model->ReviseModel No Correction Is the natural abundance correction accurate? SteadyState->Correction Yes VerifySS Verify steady state (time-course experiment) SteadyState->VerifySS No CheckCorrection Validate correction workflow (elemental formulas, software) Correction->CheckCorrection No Success Improved Model Fit Correction->Success Yes ReviseModel->Start VerifySS->Start CheckCorrection->Start

Caption: Troubleshooting logic for a poor goodness-of-fit.

V. References

  • Lee, W. N. P., & Brunengraber, H. (1992). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Analytical Biochemistry, 206(1), 190-198. --INVALID-LINK--

  • Wahl, S. A., Dauner, M., & Wiechert, W. (2004). Software tool for automated processing of 13C labeling data from mass spectrometric spectra. Metabolic Engineering, 6(3), 267-279. --INVALID-LINK--

  • Brunengraber, H., & Lee, W. N. P. (1993). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of Inherited Metabolic Disease, 16(4), 741-744. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting 13C Metabolic Flux Analysis Experiments. BenchChem.

  • Wang, Y., Parsons, L. R., & Su, X. (2021). AccuCor2: Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv. --INVALID-LINK--

  • BenchChem. (2025). Data interpretation issues in 13C labeling experiments. BenchChem.

  • Henneman, J. R., et al. (2020). DecoID Improves Identification Rates in Metabolomics through Database-Assisted MS/MS Deconvolution. Journal of the American Society for Mass Spectrometry, 31(10), 2091-2100. --INVALID-LINK--

  • Jin, B., & He, Z. (2021). Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives. Metabolites, 11(11), 743. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Correcting for Natural Isotopic Abundance in Mass Spectrometry Data. BenchChem.

  • Moseley, H. N. B. (2010). Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry. BMC Bioinformatics, 11(139). --INVALID-LINK--

  • Jonsson, P., et al. (2007). Comparative evaluation of software for deconvolution of metabolomics data based on GC-TOF-MS. Analytical Chemistry, 79(4), 1563-1571. --INVALID-LINK--

  • Castillo, S., & Rocha, I. (2018). Data Handling. In Chromatographic Methods in Metabolomics. --INVALID-LINK--

  • Wiechert, W., et al. (2007). Software tool for automated processing of 13C labeling data from mass spectrometry data. Metabolic Engineering, 9(5-6), 407-426. --INVALID-LINK--

  • Fiehn Lab. (2017). Flux-analysis. UC Davis. --INVALID-LINK--

  • Wahl, S. A., et al. (2004). Software tool for automated processing of 13C labeling data from mass spectrometric spectra. Metabolic Engineering, 6(3), 267-279. --INVALID-LINK--

  • Henneman, J. R., et al. (2020). DecoID improves identification rates in metabolomics through database-assisted MS/MS deconvolution. Nature Methods, 17, 913–916. --INVALID-LINK--

  • Feng, X., & Tang, Y. J. (2014). Evaluation of isotope discrimination in C-13-based metabolic flux analysis. Journal of Biotechnology, 184, 114-120. --INVALID-LINK--

  • Midani, F. S., et al. (2017). The importance of accurately correcting for the natural abundance of stable isotopes. Metabolites, 7(2), 17. --INVALID-LINK--

  • Hellerstein, M. K., & Neese, R. A. (1992). Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers. The American Journal of Physiology, 263(5 Pt 1), E988-1001. --INVALID-LINK--

  • Opella, S. J., et al. (2002). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Journal of Magnetic Resonance, 158(1-2), 16-23. --INVALID-LINK--

  • Le, A., & Comet, I. (2020). Stable Isotope Abundance and Fractionation in Human Diseases. Metabolites, 10(11), 458. --INVALID-LINK--

  • BenchChem. (2025). Preparing ¹³C Labeled Standards for Quantitative Mass Spectrometry: Application Notes and Protocols. BenchChem.

  • Ludwig, C., et al. (2022). MetaboLabPy—An Open-Source Software Package for Metabolomics NMR Data Processing and Metabolic Tracer Data Analysis. Metabolites, 12(3), 209. --INVALID-LINK--

  • BenchChem. (2025). Common pitfalls in 13C metabolic flux analysis and how to avoid them. BenchChem.

  • Creative Proteomics. (n.d.). Overview of 13c Metabolic Flux Analysis. Creative Proteomics. --INVALID-LINK--

  • BenchChem. (2025). A Researcher's Guide to Validating Mass Isotopomer Distribution in ¹³C Tracer Analysis. BenchChem.

  • Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. The American Journal of Physiology, 276(6), E1146-E1170. --INVALID-LINK--

  • Midani, F., et al. (2017). The importance of accurately correcting for the natural abundance of stable isotopes. Metabolites, 7(2), 17. --INVALID-LINK--

  • ACE Isotope Lab. (n.d.). Stable isotope sample submission instructions. Northern Arizona University. --INVALID-LINK--

  • UC Davis Stable Isotope Facility. (2023). Sample Preparation - Carbon and Nitrogen in Solids. UC Davis. --INVALID-LINK--

  • Newsome Lab. (n.d.). Sample Preparation Protocols for Stable Isotope Analysis. University of New Mexico. --INVALID-LINK--

  • International Union of Pure and Applied Chemistry. (2024). Isotopic Abundances of the Elements. IUPAC. --INVALID-LINK--

  • Antoniewicz, M. R. (2013). 13C metabolic flux analysis: Optimal design of isotopic labeling experiments. Current Opinion in Biotechnology, 24(6), 1116-1121. --INVALID-LINK--

  • J. D. Young. (2021). Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID. Metabolites, 11(5), 314. --INVALID-LINK--

  • Gauthier, P. P., & Tcherkez, G. (n.d.). Isotope effects and natural isotope abundance. ANU Research School of Biology. --INVALID-LINK--

  • Jazmin, L. J., & Young, J. D. (2013). Isotopically nonstationary 13C metabolic flux analysis. Methods in Molecular Biology, 985, 367-390. --INVALID-LINK--

  • Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 11(4-5), 231-237. --INVALID-LINK--

  • Solubility of Things. (n.d.). Natural Abundance of Isotopes. Solubility of Things. --INVALID-LINK--

  • M. E. Nilson, & K. H. M. van Grinsven. (2017). A roadmap for interpreting 13C metabolite labeling patterns from cells. Metabolic Engineering, 43, 114-125. --INVALID-LINK--

  • Zhang, Y., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 984577. --INVALID-LINK--

  • Bioengineering at Illinois. (2020, April 9). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12 [Video]. YouTube. --INVALID-LINK--

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-11. --INVALID-LINK--

  • Abaye, D. A., et al. (2022). UHAS-MIDA Software Package: Mass Isotopomer Distribution Analysis-Applying the Inverse Matrix for the Determination of Stable Isotopes of Chromium Distribution during Red Blood Cell Labelling. American Journal of Analytical Chemistry, 13(11), 489-502. --INVALID-LINK--

  • Al-Rister, A. (2020, July 19). Calculating Isotopic Distributions | Mass Spectrometry Tutorials [Video]. YouTube. --INVALID-LINK--

  • Wikipedia. (n.d.). Natural abundance. In Wikipedia. Retrieved January 6, 2026, from --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating a High-Performance LC-MS/MS Method for the Quantification of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl and its Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities is the bedrock of preclinical and clinical research. This guide provides an in-depth, experience-driven framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for a hypothetical novel xanthine derivative, 8-(o-Fluoro-benzyl)theophylline methylsulfonyl (Analyte), and its stable isotope-labeled internal standard (SIL-IS), 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2.

This document eschews a rigid template, instead offering a narrative built on years of bioanalytical experience. It emphasizes not just the "how" but the critical "why" behind each experimental choice, ensuring a self-validating and scientifically sound methodology grounded in the principles of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3]

A Note on the Analyte and Internal Standard Structure

As the exact chemical structure of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl is not publicly available, a plausible structure is proposed for the purpose of this guide. It is assumed that the o-fluorobenzyl group is attached at the 8-position of the theophylline core, a common site for substitution. The methylsulfonyl group is presumed to be attached to the benzyl ring, a common modification to alter physicochemical properties. The stable isotope-labeled internal standard is assumed to have two 13C atoms incorporated into the xanthine ring. This structural assumption is critical for the subsequent prediction of mass spectrometric parameters.

Proposed Analyte Structure: 8-((2-fluorophenyl)(methylsulfonyl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Proposed SIL-IS Structure: 8-((2-fluorophenyl)(methylsulfonyl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, with two 13C atoms in the purine ring.

The Bioanalytical Strategy: A Comparative Overview

The quantification of small molecules like our target analyte in complex biological matrices such as human plasma necessitates a highly selective and sensitive analytical technique. LC-MS/MS is the gold standard for such applications due to its ability to separate the analyte from matrix components and provide unambiguous detection based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.[4][5]

Alternative methods for xanthine derivatives include HPLC with UV detection and immunoassays.[6][7] However, HPLC-UV often lacks the sensitivity and selectivity required for low-level quantification in complex matrices. Immunoassays, while sensitive, can suffer from cross-reactivity with metabolites and are more time-consuming to develop.

Table 1: Comparison of Bioanalytical Techniques for 8-(o-Fluoro-benzyl)theophylline methylsulfonyl

FeatureLC-MS/MSHPLC-UVImmunoassay
Selectivity Very HighModerateModerate to High
Sensitivity Very High (pg/mL to ng/mL)Moderate (ng/mL to µg/mL)Very High (pg/mL to ng/mL)
Throughput HighModerateModerate
Development Time ModerateShortLong
Cost per Sample ModerateLowHigh (initially)
Matrix Effect Potential for ion suppression/enhancementLess susceptible than MSPotential for interference

The Core of Validation: A Step-by-Step Protocol

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2][3] The following sections detail the experimental protocols for validating the LC-MS/MS method for our analyte, in accordance with the ICH M10 guideline.

System Suitability: The Daily Health Check

Before any validation or sample analysis run, the performance of the LC-MS/MS system must be verified. This is not just a formality; it ensures that the instrument is operating within established parameters, guaranteeing the integrity of the generated data.

Protocol:

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Inject a standard solution of the analyte and SIL-IS at a mid-range concentration (e.g., mid-QC level) at least three times.

  • Evaluate the peak area, retention time, and peak shape for both the analyte and the SIL-IS.

  • Acceptance Criteria: The coefficient of variation (%CV) for the peak areas and retention times should be ≤ 15%. The peak shape should be symmetrical and free of splitting.

Specificity and Selectivity: Ensuring We Measure Only What Matters

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[8] For bioanalytical methods, this primarily involves assessing the impact of the biological matrix.

Protocol:

  • Obtain at least six different lots of blank human plasma from individual donors.

  • Process each blank plasma sample using the proposed sample preparation procedure (see below).

  • Analyze the processed blank samples by LC-MS/MS to check for any interfering peaks at the retention times of the analyte and SIL-IS.

  • Spike one of the blank plasma lots at the Lower Limit of Quantification (LLOQ) and analyze.

  • Acceptance Criteria: In at least 80% of the blank plasma lots, the response of any interfering peak at the retention time of the analyte should be ≤ 20% of the response of the LLOQ. The response of any interfering peak at the retention time of the SIL-IS should be ≤ 5% of its response in the LLOQ sample.

Calibration Curve and Linearity: Defining the Quantitative Range

The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. A linear relationship is desirable for ease of data processing.

Protocol:

  • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of the analyte. A typical range might be 1 to 1000 ng/mL, consisting of a blank, a zero sample (spiked with SIL-IS only), and at least six non-zero concentration levels.

  • Process and analyze the calibration standards in duplicate.

  • Plot the peak area ratio (analyte/SIL-IS) against the nominal concentration of the analyte.

  • Perform a linear regression analysis, typically with a weighting factor of 1/x or 1/x².

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of at least 75% of the non-zero calibration standards must be within ±15% of their nominal values (±20% for the LLOQ).

Accuracy and Precision: The Cornerstones of Reliability

Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements.[9][10] These are assessed using Quality Control (QC) samples at different concentrations.

Protocol:

  • Prepare QC samples in blank human plasma at a minimum of four concentration levels:

    • LLOQ: At the lowest concentration of the calibration curve.

    • Low QC: Approximately 3 times the LLOQ.

    • Mid QC: In the middle of the calibration range.

    • High QC: At approximately 80% of the Upper Limit of Quantification (ULOQ).

  • Intra-day (within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (between-run) Accuracy and Precision: Analyze at least five replicates of each QC level on at least three different days.

  • Acceptance Criteria:

    • Accuracy: The mean measured concentration should be within ±15% of the nominal concentration for all QC levels (±20% for the LLOQ).

    • Precision: The %CV should be ≤ 15% for all QC levels (≤ 20% for the LLOQ).

Table 2: Example Acceptance Criteria for Accuracy and Precision

QC LevelIntra-day Accuracy (% bias)Intra-day Precision (%CV)Inter-day Accuracy (% bias)Inter-day Precision (%CV)
LLOQ± 20%≤ 20%± 20%≤ 20%
Low QC± 15%≤ 15%± 15%≤ 15%
Mid QC± 15%≤ 15%± 15%≤ 15%
High QC± 15%≤ 15%± 15%≤ 15%
Matrix Effect and Recovery: Understanding the Influence of the Biological Environment

The matrix effect is the alteration of ionization efficiency by co-eluting components from the biological matrix.[11] Recovery is the efficiency of the extraction procedure. A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects and variability in recovery.

Protocol:

  • Matrix Factor:

    • Prepare two sets of samples:

      • Set A: Analyte and SIL-IS spiked into the mobile phase.

      • Set B: Blank plasma from six different sources is extracted, and the resulting extract is spiked with the analyte and SIL-IS at the low and high QC concentrations.

    • Calculate the matrix factor for each source by dividing the peak area in Set B by the peak area in Set A.

  • Recovery:

    • Prepare three sets of samples at low, mid, and high QC concentrations:

      • Set 1: Analyte and SIL-IS spiked into blank plasma and extracted.

      • Set 2: Blank plasma is extracted, and the extract is spiked with the analyte and SIL-IS.

      • Set 3: Analyte and SIL-IS spiked into the mobile phase.

    • Calculate recovery by dividing the peak area of Set 1 by the peak area of Set 2.

  • Acceptance Criteria:

    • Matrix Effect: The %CV of the matrix factor across the six different plasma lots should be ≤ 15%.

    • Recovery: While no specific value is required, the recovery should be consistent, precise, and reproducible.

Stability: Ensuring the Analyte Survives the Journey

The stability of the analyte in the biological matrix must be assessed under various conditions that mimic sample handling and storage.

Protocol:

  • Analyze QC samples (low and high concentrations) after subjecting them to the following conditions:

    • Freeze-Thaw Stability: Three cycles of freezing at -80°C and thawing at room temperature.

    • Short-Term (Bench-Top) Stability: Stored at room temperature for a duration that exceeds the expected sample handling time (e.g., 24 hours).

    • Long-Term Stability: Stored at -80°C for a period that covers the expected duration of the study.

    • Post-Preparative Stability: The processed samples are kept in the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Experimental Workflow Visualization

The following diagrams illustrate the proposed experimental workflows for sample preparation and LC-MS/MS analysis.

G cluster_prep Sample Preparation: Protein Precipitation plasma 100 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 300 µL Acetonitrile containing SIL-IS plasma->add_is vortex Vortex Mix (5 minutes) add_is->vortex centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Protein precipitation sample preparation workflow.

G cluster_lcms LC-MS/MS Analysis Workflow autosampler Autosampler (10°C) hplc HPLC System (C18 column, gradient elution) autosampler->hplc Injection ms Tandem Mass Spectrometer (ESI+, MRM mode) hplc->ms Elution data Data Acquisition and Processing ms->data Detection

Caption: Overall LC-MS/MS analytical workflow.

Proposed LC-MS/MS Method Parameters

Based on the analysis of similar xanthine derivatives, the following starting parameters are proposed for method development and validation.[10][12][13]

Table 3: Proposed LC-MS/MS Conditions

ParameterProposed ConditionRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase chromatography.
Flow Rate 0.4 mL/minSuitable for 2.1 mm ID columns.
Gradient 5% B to 95% B over 3 minutesA generic gradient to elute a wide range of compounds. To be optimized.
Injection Volume 5 µLA typical injection volume to balance sensitivity and peak shape.
Ionization Mode Electrospray Ionization (ESI), PositiveXanthine derivatives are known to ionize well in positive mode.
MRM Transitions Analyte: To be determined based on structurePrecursor ion will be [M+H]+. Product ions will be determined by infusion and fragmentation experiments.
SIL-IS: To be determined based on structureExpected to be [M+H+2]+ with similar fragmentation to the analyte.

Conclusion: A Foundation for Confident Bioanalysis

This guide has outlined a comprehensive and scientifically rigorous approach to the validation of an LC-MS/MS method for the novel xanthine derivative, 8-(o-Fluoro-benzyl)theophylline methylsulfonyl. By adhering to the principles of the ICH M10 guideline and understanding the rationale behind each validation parameter, researchers can establish a robust and reliable method that will generate high-quality data to support drug development decisions. The provided protocols and comparative analysis serve as a strong foundation for any laboratory tasked with the critical role of bioanalysis.

References

A Comparative Guide to the Biological Efficacy of Fluorinated vs. Non-Fluorinated Theophylline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Theophylline and the Rationale for Fluorination

Theophylline, a methylxanthine, has been a cornerstone in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) for decades. Its therapeutic effects are primarily attributed to two key mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[1][2] While effective, theophylline's narrow therapeutic index and susceptibility to metabolic variations have driven the exploration of structural modifications to enhance its pharmacological profile.

Fluorination is a powerful strategy in medicinal chemistry to modulate a drug's physicochemical and biological properties.[3][4] The introduction of fluorine can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. This can prolong the drug's half-life and improve its pharmacokinetic profile.[4]

  • Increased Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of a molecule, potentially leading to more favorable interactions with target proteins and thus increasing binding affinity and potency.[5]

  • Improved Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can enhance its ability to cross biological membranes.[5]

This guide will explore the impact of fluorination on the biological efficacy of theophylline derivatives, drawing on available experimental data to provide a comparative analysis.

Comparative Biological Efficacy: A Mechanistic Deep-Dive

The biological efficacy of theophylline and its derivatives is multifaceted, primarily revolving around their interactions with adenosine receptors and phosphodiesterase enzymes.

Adenosine Receptor Antagonism

Theophylline acts as a non-selective antagonist at A1 and A2 adenosine receptors.[6][7] This action contributes to its bronchodilatory effects by preventing adenosine-induced bronchoconstriction. While direct comparative data for a wide range of fluorinated theophylline derivatives is limited, studies on other fluorinated xanthine derivatives provide valuable insights.

A study on novel fluorinated xanthine derivatives targeting the adenosine A2B receptor, which is implicated in inflammation and cancer, demonstrated that fluorination can enhance binding affinity.[6] Specifically, a derivative bearing a 2-fluoropyridine moiety exhibited a Ki of 9.97 nM, while another with a 4-fluoro-piperidine moiety had a Ki of 12.3 nM for the A2B receptor.[6] These values indicate a slightly increased affinity compared to their non-fluorinated counterparts.[6]

Table 1: Comparative Adenosine Receptor Binding Affinity (Ki) of Xanthine Derivatives

CompoundAdenosine Receptor SubtypeKi (nM)Reference
Fluorinated Xanthine Derivative (with 2-fluoropyridine)A2B9.97 ± 0.86[6]
Fluorinated Xanthine Derivative (with 4-fluoro-piperidine)A2B12.3 ± 3.6[6]
TheophyllineA1~14,000 - 30,000[1]
A2A~14,000 - 20,000[1]
Enprofylline (non-fluorinated derivative)A132,000 - 45,000[1][8]
A2A130,000[1][8]

Note: Data for fluorinated derivatives are for a specific novel compound and may not be representative of all fluorinated theophyllines. Theophylline and Enprofylline data are provided for a general comparison of non-selective xanthines.

The data suggests that strategic fluorination can lead to more potent and potentially more selective adenosine receptor antagonists.

cluster_adenosine Adenosine Receptor Signaling cluster_theophylline Theophylline Action Adenosine Adenosine AR Adenosine Receptor (A1, A2A, A2B, A3) Adenosine->AR AC Adenylyl Cyclase AR->AC Inhibition (A1/A3) or Stimulation (A2A/A2B) cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activation cAMP->PKA Effector Cellular Response (e.g., Bronchoconstriction) PKA->Effector Theophylline Theophylline / Fluorinated Derivatives Theophylline->AR Antagonism

Caption: Adenosine receptor signaling and the antagonistic action of theophylline.

Phosphodiesterase (PDE) Inhibition

Theophylline is a non-selective PDE inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[9] This contributes to smooth muscle relaxation and anti-inflammatory effects.[10]

  • Increased Binding Pocket Interactions: Fluorine can participate in favorable electrostatic or hydrophobic interactions within the active site of PDE enzymes.

  • Altered Conformation: The introduction of fluorine can influence the conformational preference of the molecule, potentially favoring a conformation that binds more tightly to the enzyme.

While quantitative data is lacking for fluorinated versions, a comparison with another non-fluorinated derivative, enprofylline, shows it to be a more potent PDE inhibitor than theophylline in some tissues.[10] This highlights that even without fluorination, modifications to the theophylline scaffold can significantly impact PDE inhibitory activity.

Table 2: Comparative PDE Inhibitory Potency (IC50) of Non-selective PDE Inhibitors

CompoundTargetIC50 (µM)CommentsReference
TheophyllinePDE5High µM rangeNon-selective inhibitor[9]
EnprofyllineTotal PDE activity (human myometrium)More potent than theophyllineSpecific isozyme IC50s not widely available[10]

Further research is needed to quantify the PDE inhibitory profiles of fluorinated theophylline derivatives.

cluster_pde Phosphodiesterase Signaling cluster_theophylline Theophylline Action cAMP cAMP PDE Phosphodiesterase (PDE) cAMP->PDE PKA PKA Activation cAMP->PKA AMP 5'-AMP PDE->AMP Effector Cellular Response (e.g., Bronchodilation, Anti-inflammatory effects) PKA->Effector Theophylline Theophylline / Fluorinated Derivatives Theophylline->PDE Inhibition

Caption: Phosphodiesterase signaling and the inhibitory action of theophylline.

Experimental Protocols

To rigorously assess the biological efficacy of novel theophylline derivatives, standardized and validated experimental protocols are essential.

Radioligand Binding Assay for Adenosine Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from a specific receptor subtype.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

  • Assay Buffer: Use an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-DPCPX for A1 receptors) and varying concentrations of the test compound (fluorinated or non-fluorinated theophylline derivative).

  • Separation: After incubation to reach equilibrium, separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start prep Prepare Cell Membranes (Expressing Adenosine Receptor) start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Separate Bound and Unbound Radioligand via Filtration incubate->filter quantify Quantify Radioactivity filter->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

In Vitro PDE Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isozyme.

Step-by-Step Methodology:

  • Enzyme and Substrate: Use recombinant human PDE enzymes (e.g., PDE4B) and a fluorescently labeled substrate (e.g., FAM-cAMP).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM MnCl₂).

  • Serial Dilutions: Prepare serial dilutions of the test compounds.

  • Reaction: In a 384-well microplate, add the test compound, the PDE enzyme, and the fluorescently labeled substrate.

  • Incubation: Incubate the plate at a controlled temperature to allow the enzymatic reaction to proceed.

  • Detection: Measure the fluorescence polarization of each well using a plate reader. The hydrolysis of the substrate by the PDE enzyme will result in a decrease in fluorescence polarization.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

start Start prep Prepare Serial Dilutions of Test Compound start->prep reaction Set up Reaction: Enzyme + Substrate + Compound prep->reaction incubate Incubate at Controlled Temperature reaction->incubate measure Measure Fluorescence Polarization incubate->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Workflow for an in vitro PDE inhibition assay.

Conclusion and Future Directions

The strategic incorporation of fluorine into the theophylline scaffold holds significant promise for the development of next-generation therapeutics for respiratory and inflammatory diseases. The available data, although limited, suggests that fluorination can enhance binding affinity at adenosine receptors. While direct comparative data on PDE inhibition is needed, the fundamental principles of medicinal chemistry support the potential for improved activity.

Future research should focus on the systematic synthesis and evaluation of a broader range of fluorinated theophylline derivatives. A comprehensive assessment of their activity against a panel of adenosine receptor subtypes and PDE isozymes is crucial to establish a clear structure-activity relationship. Furthermore, in vivo pharmacokinetic and pharmacodynamic studies will be essential to translate in vitro findings into clinically relevant outcomes. This continued exploration will undoubtedly pave the way for novel drug candidates with superior efficacy and safety profiles.

References

Navigating Metabolic Stability: A Comparative Guide to 8-Substituted Theophyllines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the metabolic stability of a drug candidate is a critical early-stage milestone. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing a promising therapeutic agent.[1] Theophylline, a well-established methylxanthine, has been a cornerstone in the treatment of respiratory diseases.[2][3] Its derivatives, particularly those substituted at the 8-position, are of significant interest for their potential to fine-tune pharmacological activity. However, these structural modifications also profoundly influence their metabolic fate.

This guide provides an in-depth comparison of the metabolic stability of different 8-substituted theophyllines, offering experimental data and protocols to aid in the selection and development of more robust drug candidates. We will delve into the causal relationships between chemical structure and metabolic clearance, supported by authoritative references and practical, field-proven insights.

The Metabolic Landscape of Theophylline: The Role of Cytochrome P450

Theophylline is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[4] Specifically, CYP1A2 is the major enzyme responsible for its biotransformation, with CYP2E1 also playing a role.[5][6] The main metabolic pathways for theophylline include N-demethylation and 8-hydroxylation.[2] Understanding this enzymatic machinery is crucial, as any modification to the theophylline scaffold, especially at the 8-position, can alter its interaction with these enzymes and, consequently, its metabolic stability.

Comparative Metabolic Stability of 8-Substituted Theophyllines

Compound8-SubstituentKey Metabolic Features & Stability InsightsIn Vivo Half-Life (t½)
Theophylline -HThe parent compound, extensively metabolized by CYP1A2 and CYP2E1.[5][6]~8 hours (in adults)[7]
8-Phenyltheophylline PhenylA potent and selective competitive inhibitor of CYP1A2.[8] This suggests it may have a longer half-life due to reduced metabolism by this key enzyme.Data in humans is not readily available.
8-Bromotheophylline BromoExhibits a longer half-life compared to theophylline, suggesting increased metabolic stability.[9]~21.35 hours[10]
8-Chlorotheophylline ChloroHas a shorter half-life compared to 8-bromotheophylline, indicating it is more rapidly metabolized.[11]~18.7 hours

Disclaimer: The half-life data presented is collated from different sources and may not be directly comparable due to variations in experimental conditions.

The data suggests that substitution at the 8-position generally increases metabolic stability compared to theophylline. The bulky phenyl group in 8-phenyltheophylline appears to confer significant resistance to metabolism, likely through steric hindrance at the active site of CYP1A2. Halogenation at the 8-position also enhances stability, with the larger bromine atom providing a greater stabilizing effect than chlorine.

Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

To generate robust and comparable metabolic stability data, a standardized in vitro assay is essential. The following protocol describes a typical microsomal stability assay.

Principle

This assay measures the rate of disappearance of a test compound when incubated with human liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.[12] The rate of metabolism is used to calculate the intrinsic clearance (CLint), a measure of the enzyme's ability to metabolize the drug without the influence of physiological factors.[12]

Materials
  • Test compounds (8-substituted theophyllines)

  • Theophylline (as a reference compound)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare stock solutions of test compounds, theophylline, and internal standard in a suitable solvent (e.g., DMSO or acetonitrile).

    • Prepare a working solution of the NADPH regenerating system in phosphate buffer.

    • Thaw the pooled HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, pre-warm the HLM suspension and test compound working solutions at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation mixture should contain the test compound (e.g., 1 µM), HLM (e.g., 0.5 mg/mL), and the NADPH regenerating system in phosphate buffer.

    • Incubate the plate/tubes at 37°C with gentle shaking.

  • Time-Point Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.

    • The 0-minute time point serves as the initial concentration control and is prepared by adding the termination solution before the NADPH regenerating system.

  • Sample Processing:

    • Centrifuge the terminated reaction mixtures to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining parent compound at each time point. The analytical method should be validated for linearity, accuracy, and precision.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

Visualizing the Workflow

workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_reagents Prepare Reagents (Test Compounds, HLM, NADPH system) pre_warm Pre-warm at 37°C prep_reagents->pre_warm initiate_reaction Initiate Reaction (Add NADPH system) pre_warm->initiate_reaction incubate Incubate at 37°C with shaking initiate_reaction->incubate time_points Collect samples at (0, 5, 15, 30, 60 min) incubate->time_points terminate Terminate Reaction (Add cold Acetonitrile + IS) time_points->terminate centrifuge Centrifuge to precipitate proteins terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the in vitro microsomal stability assay.

Theophylline Metabolic Pathways

The primary metabolic pathways of theophylline involve oxidation and demethylation, leading to the formation of several metabolites that are then excreted.

metabolic_pathways Theophylline Theophylline DMU 1,3-Dimethyluric Acid Theophylline->DMU CYP1A2, CYP2E1 (8-Hydroxylation) MX1 1-Methylxanthine Theophylline->MX1 CYP1A2 (N3-Demethylation) MX3 3-Methylxanthine Theophylline->MX3 CYP1A2 (N1-Demethylation) MUA1 1-Methyluric Acid MX1->MUA1 Xanthine Oxidase

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 8-(o-Fluoro-benzyl)theophylline Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is non-negotiable. For novel compounds like 8-(o-Fluoro-benzyl)theophylline, a derivative of theophylline, establishing robust analytical methods is a cornerstone of preclinical and clinical success. This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)—and details the critical process of cross-validation to ensure data integrity and comparability between these methods.

This document is intended for researchers, analytical scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols necessary for rigorous analytical method validation.

Section 1: Choosing the Right Analytical Tool

The selection of an analytical method is a strategic decision driven by the stage of drug development, the required sensitivity, the complexity of the sample matrix (e.g., plasma, urine, formulation buffers), and available resources.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Principle & Expertise: HPLC is a foundational technique in pharmaceutical analysis. It separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase.[1][2][3] For a molecule like 8-(o-Fluoro-benzyl)theophylline, which contains a chromophore, UV detection provides a simple, robust, and cost-effective means of quantification.[1][4] The choice of an HPLC-UV method is often favored in early development and for quality control (QC) of drug substances and products due to its reliability and widespread availability.

  • Trustworthiness: A well-validated HPLC-UV method is highly dependable. Its performance characteristics—accuracy, precision, linearity, and robustness—are thoroughly defined by international guidelines, primarily the International Council for Harmonisation (ICH) Q2(R1) guideline.[5][6][7][8][9]

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

  • Principle & Expertise: UPLC-MS/MS represents a leap in sensitivity and specificity.[10][11] UPLC utilizes smaller stationary phase particles, enabling faster analysis and higher resolution than traditional HPLC. The tandem mass spectrometer acts as a highly specific detector. It measures the mass-to-charge ratio of the target analyte and its specific fragment ions, a technique known as Multiple Reaction Monitoring (MRM).[11][12] This makes it the gold standard for quantifying low concentrations of drugs in complex biological matrices like plasma, where endogenous components can interfere with UV detection.[10][11][13]

  • Trustworthiness: The specificity of MS/MS significantly reduces the risk of interferences, leading to highly trustworthy data.[11] Validation for bioanalytical methods like this is rigorously governed by both ICH and FDA guidelines, which demand thorough evaluation of parameters like matrix effects, in addition to standard validation characteristics.[14][15]

Section 2: Foundational Pillar: Primary Method Validation

Before any comparison can be made, at least one method must be fully validated to serve as the reference. Here, we outline the validation of the HPLC-UV method according to ICH Q2(R1) standards.[5][8][9]

Experimental Workflow for HPLC-UV Method Validation

G cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Analysis & Reporting prep_std Prepare Stock Solutions (Analyte & Internal Standard) prep_qc Prepare Calibration Standards & Quality Control (QC) Samples prep_std->prep_qc spec Specificity (Peak Purity, Resolution) prep_qc->spec lin Linearity & Range spec->lin acc_prec Accuracy & Precision (Intra- & Inter-Day) lin->acc_prec loq Limit of Quantification (LOQ) acc_prec->loq robust Robustness (Varying Flow, Temp, pH) loq->robust data Analyze Data (Regression, %RSD, %Bias) robust->data report Generate Validation Report data->report

Caption: Workflow for analytical method validation.

Detailed Protocol: HPLC-UV Method Validation
  • System Suitability: Before each validation run, inject a standard solution (e.g., 10 µg/mL) six times. The relative standard deviation (%RSD) for peak area and retention time should be <2.0%.

  • Specificity: Analyze blank matrix, matrix spiked with the analyte, and matrix spiked with known potential impurities or degradation products to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity and Range: Prepare calibration standards at a minimum of five concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Plot the peak area response versus concentration and determine the correlation coefficient (r²), which should be ≥0.999.

  • Accuracy and Precision:

    • Analyze Quality Control (QC) samples at three concentrations (Low, Mid, High) in replicates of five on three separate days.

    • Precision (%RSD) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ).

    • Accuracy (%Bias) should be within ±15% of the nominal value (±20% at LLOQ).[16]

  • Limit of Quantification (LOQ): Determine the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[7]

  • Robustness: Intentionally vary method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%) and assess the impact on the results. The system suitability criteria must still be met.

Summary of Validation Data (HPLC-UV Method)
ParameterAcceptance CriterionHypothetical ResultStatus
Linearity (r²) ≥ 0.9990.9998Pass
Intra-day Precision (%RSD) ≤ 15%2.5% - 4.8%Pass
Inter-day Precision (%RSD) ≤ 15%3.1% - 5.5%Pass
Accuracy (%Bias) Within ±15%-5.2% to +3.8%Pass
LOQ S/N ≥ 10, with acceptable A&P1.0 µg/mLPass
Robustness System Suitability MetAll variations passedPass

Section 3: The Imperative for Cross-Validation

Cross-validation is the formal process of comparing two analytical methods to demonstrate that they provide equivalent results.[14] This becomes essential in several scenarios:

  • Method Transfer: When transferring a validated method from a development lab to a QC lab.

  • Method Evolution: When replacing an older, validated method (e.g., HPLC-UV) with a newer, more advanced one (e.g., UPLC-MS/MS) for the same study.[14]

  • Multi-Site Studies: When different laboratories using different methods need to pool their data.[14]

The objective is to ensure that data generated across the lifecycle of a drug, or across different sites, is consistent and reliable.

Section 4: Cross-Validation Protocol: HPLC-UV vs. UPLC-MS/MS

This protocol is designed to directly compare the validated HPLC-UV method with a newly developed UPLC-MS/MS method for the quantification of 8-(o-Fluoro-benzyl)theophylline in human plasma.

Logical Flow of Cross-Validation

G Samples Prepare Identical Sample Set (n≥30, Low/Mid/High QCs) MethodA Method A Validated HPLC-UV Samples->MethodA MethodB Method B UPLC-MS/MS Samples->MethodB ResultsA Results from Method A (Concentration Values) MethodA->ResultsA ResultsB Results from Method B (Concentration Values) MethodB->ResultsB Compare Compare Results Calculate % Difference for each sample ResultsA->Compare ResultsB->Compare Criteria Acceptance Criteria (e.g., ≥67% of samples must have ≤20% difference) Compare->Criteria Pass PASS Methods are Equivalent Compare->Pass Meets Criteria Fail FAIL Investigate Discrepancy Compare->Fail Fails Criteria

Caption: Logical flow for cross-method validation.

Step-by-Step Cross-Validation Experiment
  • Sample Preparation: Prepare a minimum of three batches of QC samples in the relevant matrix (e.g., human plasma). Each batch should contain at least three replicates at Low, Medium, and High concentrations.

  • Analysis:

    • Analyze one set of the QC samples using the validated HPLC-UV method (Method A).

    • Analyze the identical, corresponding set of QC samples using the UPLC-MS/MS method (Method B).

  • Data Evaluation:

    • Calculate the mean concentration for each QC level as determined by both methods.

    • For each sample, calculate the percent difference between the methods: % Difference = ((Value_MethodB - Value_MethodA) / mean(Value_MethodA, Value_MethodB)) * 100

  • Acceptance Criteria: The cross-validation is successful if the acceptance criteria are met. While specific criteria can vary, a common industry standard derived from regulatory guidance is:

    • The mean concentration at each QC level should be within ±15.0% between the two methods.[17]

    • For individual samples, the difference between the values should be within 20% of the mean for at least 67% of the samples analyzed.[16]

Comparative Data Summary
QC LevelMean Conc. (HPLC-UV)Mean Conc. (UPLC-MS/MS)% Difference (of Means)Status
Low QC (5 µg/mL) 4.95 µg/mL5.10 µg/mL+3.0%Pass
Mid QC (25 µg/mL) 25.4 µg/mL24.8 µg/mL-2.4%Pass
High QC (40 µg/mL) 40.8 µg/mL39.9 µg/mL-2.2%Pass
Individual Samples --7 out of 9 samples (78%) had <%20 differencePass

Section 5: Interpretation and Conclusion

Authoritative Grounding & Final Recommendation:

This guide is built upon the principles outlined in the FDA's Bioanalytical Method Validation Guidance and the ICH Q2(R1) guideline.[5][14] The successful cross-validation confirms that the more sensitive and specific UPLC-MS/MS method can reliably replace or be used in conjunction with the established HPLC-UV method without compromising data integrity. For future studies requiring high throughput or analysis of low-concentration samples from biological matrices, the UPLC-MS/MS method is recommended. The robust HPLC-UV method remains an excellent choice for routine QC of bulk drug substances and finished products where high concentrations are expected and the matrix is simpler.

By following these rigorous validation and cross-validation procedures, organizations can ensure the generation of consistent, reliable, and defensible analytical data throughout the entire lifecycle of a pharmaceutical product.

References

Comparative In-Vitro Analysis of 8-Substituted Theophylline Analogs as Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Binding Affinity and Functional Potency

Prepared for: Researchers, scientists, and drug development professionals.

Introduction: Beyond Theophylline's Therapeutic Window

Theophylline, a methylxanthine, has been a cornerstone in treating respiratory diseases for decades. Its therapeutic action, however, is complex, stemming from non-selective inhibition of phosphodiesterases and antagonism of adenosine receptors.[1] This lack of specificity contributes to a narrow therapeutic index and a well-documented side-effect profile. The quest for more refined therapeutic agents has led researchers to modify the theophylline scaffold, with the 8-position emerging as a critical locus for modulating potency and selectivity at adenosine receptors.[2][3]

This guide provides a head-to-head comparison of 8-substituted theophylline analogs, with a particular focus on aryl derivatives like the 8-benzyl and 8-phenyl series. We will dissect the in-vitro experimental methodologies used to characterize these compounds, explaining the causality behind the protocols and presenting comparative data to illuminate structure-activity relationships (SAR). Our focus is on two primary in-vitro assessments: radioligand binding assays to determine receptor affinity and functional assays to quantify antagonist potency.

The Target: Adenosine Receptor Signaling

Adenosine is a ubiquitous purine nucleoside that fine-tunes physiological processes by activating four G-protein coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[4] These receptors are critical drug targets. For instance, antagonism of the A2A receptor is a promising non-dopaminergic approach for treating Parkinson's disease.[5]

Theophylline analogs act as antagonists, blocking the downstream signaling initiated by adenosine. These pathways are primarily distinguished by the G-protein to which the receptor couples:

  • A1 and A3 Receptors: Couple to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase (AC), leading to a decrease in the intracellular second messenger, cyclic adenosine monophosphate (cAMP).[4][6]

  • A2A and A2B Receptors: Couple to Gαs proteins, which stimulate adenylyl cyclase, causing an increase in intracellular cAMP.[4][7]

Understanding this fundamental dichotomy is crucial for designing and interpreting functional assays.

Adenosine_Signaling cluster_Gi A1 / A3 Receptor Pathway (Inhibitory) cluster_Gs A2A / A2B Receptor Pathway (Stimulatory) cluster_antagonist Mechanism of Action A1_R A1/A3 Receptor Gi Gαi/o Protein A1_R->Gi Agonist (Adenosine) AC_i Adenylyl Cyclase Gi->AC_i Inhibits cAMP_i ↓ cAMP AC_i->cAMP_i ATP→cAMP A2A_R A2A/A2B Receptor Gs Gαs Protein A2A_R->Gs Agonist (Adenosine) AC_s Adenylyl Cyclase Gs->AC_s Stimulates cAMP_s ↑ cAMP AC_s->cAMP_s ATP→cAMP Antagonist 8-Benzyl Theophylline Analog Antagonist->A1_R Blocks Antagonist->A2A_R Blocks

Figure 1: Canonical signaling pathways of Gαi and Gαs-coupled adenosine receptors and the blocking action of antagonists.

In-Vitro Evaluation: A Two-Pronged Approach

To comprehensively profile a novel analog, we must determine both its ability to bind to the receptor (affinity) and its ability to prevent the receptor from functioning (potency).

Radioligand Binding Assays: Measuring Affinity (Kᵢ)

Expertise & Experience: The foundational step is to measure the binding affinity (Kᵢ, or inhibitory constant) of an analog. A lower Kᵢ value signifies a higher affinity, meaning the compound binds more tightly to the receptor. We employ a competitive binding assay, which pits our unlabeled test compound against a radiolabeled ligand with known high affinity for the target receptor. The degree to which our analog displaces the radioligand reveals its own affinity.

Trustworthiness: This protocol is self-validating. By running a saturation binding experiment first with only the radioligand, we determine its Kₔ (dissociation constant), ensuring we use an appropriate concentration in our competitive assay. Non-specific binding is determined using a high concentration of a known, potent, unlabeled ligand to ensure that the measured signal is truly from specific receptor binding.

  • Membrane Preparation: Utilize membranes from cell lines (e.g., HEK293, CHO) engineered to stably express a high density of a single human adenosine receptor subtype (e.g., A1 or A2A).[8][9] This ensures a clean, specific target.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a subtype-selective radioligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A), and serial dilutions of the 8-benzyltheophylline test analog.[8][10]

  • Incubation: Incubate the plates at room temperature for 60-120 minutes to allow the binding reaction to reach equilibrium.[9]

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This crucial step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Detection: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the measured radioactivity against the concentration of the test analog. This generates a sigmoidal dose-response curve, from which the IC₅₀ (the concentration of analog that displaces 50% of the radioligand) is calculated. The Kᵢ is then derived from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[4]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Cell Membranes (e.g., HEK293-hA2A) Incubate Combine & Incubate (Reach Equilibrium) Membranes->Incubate Radioligand Radioligand (e.g., [3H]ZM241385) Radioligand->Incubate Analog Test Analog (Serial Dilutions) Analog->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Count Scintillation Counting (Measure Radioactivity) Filter->Count Plot Plot % Inhibition vs. [Analog] Count->Plot IC50 Calculate IC50 Plot->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Figure 2: Experimental workflow for a competitive radioligand binding assay to determine binding affinity (Ki).

cAMP Accumulation Assays: Measuring Functional Potency (IC₅₀)

Expertise & Experience: While affinity is important, it doesn't tell the whole story. A compound can bind tightly but have little effect on receptor function. A functional assay is required to measure the analog's potency as an antagonist. Since adenosine receptors modulate adenylyl cyclase, measuring changes in intracellular cAMP is the most direct readout of receptor activation or inhibition.[11][12]

Trustworthiness: The protocol includes critical controls. An agonist-only dose-response curve is generated to determine the agonist's EC₅₀ and Eₘₐₓ, confirming the cells are responding correctly. The antagonist is also tested in agonist mode (without any agonist present) to ensure it has no intrinsic agonist activity.[11] For Gαi-coupled receptors, we use forskolin, a direct activator of adenylyl cyclase, to create a measurable cAMP window that the agonist can then inhibit. The antagonist's job is to reverse this inhibition.

  • Cell Plating: Seed cells expressing the receptor of interest into 384-well plates and culture overnight.

  • Antagonist Pre-incubation: Pre-treat the cells with serial dilutions of the 8-benzyltheophylline test analog. This allows the antagonist to occupy the receptors before the agonist is introduced.

  • Agonist Stimulation:

    • For Gαs (A2A/A2B): Add a known agonist (e.g., NECA) at a concentration that elicits ~80% of its maximal response (EC₈₀).[11]

    • For Gαi (A1/A3): Add forskolin to stimulate cAMP production, followed by an agonist to inhibit this production. The antagonist is measured by its ability to reverse the agonist's inhibitory effect.[6][11]

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis & Detection: Lyse the cells and measure the accumulated cAMP using a commercial detection kit, often based on principles like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[13][14] These are competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

  • Data Analysis: Plot the detected signal against the antagonist concentration. The resulting curve is used to calculate the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-stimulated response.

Head-to-Head Data Comparison: 8-Aryl and Related Theophylline Analogs

The substitution at the 8-position dramatically influences both affinity and selectivity. Bulky, lipophilic groups are generally favored. The introduction of an 8-phenyl or 8-cycloalkyl group can increase potency by orders of magnitude compared to the parent theophylline molecule.[15][16]

Compound Name/TypeA1 Affinity (Kᵢ, nM)A2A Affinity (Kᵢ, nM)Selectivity (A1 vs. A2A)Key Structural FeatureReference
Theophylline~10,000~25,000~0.4C8-H[17]
8-Phenyltheophylline5030~1.78-Phenyl group[18][19]
1,3-Dipropyl-8-cyclopentylxanthine (DPCPX)0.5 - 1.5~500>300-fold for A11,3-Dipropyl, 8-Cyclopentyl[15][20]
8-[4-(carboxymethyloxy)phenyl]-1,3-dipropylxanthine (XAC congener)1.280~67-fold for A18-Phenyl with functionalized chain[15]

Note: Data are compiled from multiple sources and experimental conditions may vary. The values serve as a representative comparison of relative potencies.

Analysis & Interpretation:

  • From Theophylline to 8-Phenyltheophylline: Simply adding an 8-phenyl group dramatically increases affinity at both A1 and A2A receptors, showcasing the importance of this substitution.[18][19]

  • Impact of N1 and N3 Substituents: Replacing the N1 and N3 methyl groups of theophylline with larger alkyl groups, like n-propyl, generally enhances affinity further. The compound DPCPX, which combines N-dipropyl groups with an 8-cyclopentyl moiety, is a highly potent and remarkably selective A1 antagonist.[15][17]

  • Functionalized Congeners: The "functionalized congener approach," exemplified by XAC, involves adding a functionalized chain to the 8-phenyl group.[15][21] This strategy not only yields high-potency compounds but also provides a chemical handle for conjugation to other molecules or surfaces without losing affinity.[15]

Conclusion

The in-vitro characterization of 8-benzyltheophylline analogs and related compounds is a systematic process grounded in well-validated biochemical assays. Radioligand binding assays provide a precise measure of a compound's affinity for its target, while functional cAMP assays reveal its true potency as a signaling modulator. The comparative data clearly demonstrate that strategic substitutions at the 8-position, as well as at the N1 and N3 positions, are key to transforming the non-selective theophylline scaffold into highly potent and selective antagonists of adenosine receptors. These methodologies form the bedrock of the preclinical evaluation pipeline, enabling researchers to identify promising lead candidates for further development.

References

A Comparative Guide to the Pharmacokinetic Profiling of 8-(o-Fluorobenzyl)theophylline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the xanthine scaffold, particularly theophylline and its derivatives, remains a cornerstone for developing novel therapeutics targeting a range of conditions, from respiratory diseases to neurodegenerative disorders.[1][2][3] The therapeutic efficacy of these compounds is intrinsically linked to their pharmacokinetic profile—the journey a drug takes through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive framework for evaluating the pharmacokinetic properties of a promising class of compounds: 8-(o-Fluorobenzyl)theophylline derivatives.

As a Senior Application Scientist, my objective is to equip you not just with protocols, but with the strategic rationale behind them. We will delve into the established pharmacokinetic profiles of parent compounds, theophylline and caffeine, as benchmarks for comparison. Subsequently, we will explore the anticipated characteristics of 8-(o-Fluorobenzyl)theophylline derivatives and provide detailed, field-proven methodologies to elucidate their complete pharmacokinetic signature.

The Significance of the 8-Position and Fluorobenzyl Substitution

Theophylline (1,3-dimethylxanthine) has a well-documented history as a bronchodilator and adenosine receptor antagonist.[4][5] However, its clinical utility can be hampered by a narrow therapeutic window and variable metabolism.[5][6][7] Chemical modification, particularly at the 8-position, has been a key strategy to enhance potency, selectivity, and pharmacokinetic properties.[3][8] The introduction of a bulky, lipophilic group like a benzyl ring at this position can significantly influence receptor binding and the overall ADME profile.[9][10] The further addition of a fluorine atom to the benzyl group, as in 8-(o-Fluorobenzyl)theophylline, is a strategic medicinal chemistry approach to modulate metabolic stability and receptor interactions.

Comparative Pharmacokinetic Profiles: Theophylline, Caffeine, and the Predicted Profile of 8-(o-Fluorobenzyl)theophylline Derivatives

To contextualize the evaluation of our target compounds, we first present the known pharmacokinetic parameters of theophylline and caffeine. This comparative data, summarized in Table 1, will serve as a baseline for interpreting the experimental data generated for the 8-(o-Fluorobenzyl)theophylline derivatives.

Table 1: Comparative Pharmacokinetic Parameters

ParameterTheophyllineCaffeine8-(o-Fluorobenzyl)theophylline Derivatives
Oral Bioavailability (F) ~96%[6]HighTo be determined
Plasma Protein Binding ~40%[6]~35%Predicted to be higher than theophylline due to increased lipophilicity
Volume of Distribution (Vd) ~0.5 L/kg[11]~0.7 L/kg[12]To be determined
Metabolism Primarily hepatic via CYP1A2 and to a lesser extent CYP2E1[5]Primarily hepatic via CYP1A2[13][14]Predicted to be primarily hepatic; the fluoro-substitution may alter the rate and site of metabolism
Elimination Half-life (t1/2) ~7-9 hours (highly variable)[6][11]~2.5-5 hours[12][15]To be determined
Primary Route of Elimination Hepatic metabolism (~90%)[5]Hepatic metabolism (>97%)[13]To be determined

Experimental Protocols for Pharmacokinetic Profiling

The following sections provide detailed, step-by-step methodologies for key in vitro assays to determine the pharmacokinetic profile of 8-(o-Fluorobenzyl)theophylline derivatives.

In Vitro Metabolic Stability Assessment

The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability.[16][17] This assay evaluates the susceptibility of the test compound to enzymatic degradation, typically by liver enzymes.

Protocol: Metabolic Stability in Human Liver Microsomes

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL) and the 8-(o-Fluorobenzyl)theophylline derivative (final concentration 1 µM) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquot a portion of the reaction mixture into a separate tube containing a cold "stop" solution (e.g., acetonitrile with an internal standard) to quench the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Diagram: Metabolic Stability Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis prep1 Combine Microsomes and Compound prep2 Pre-incubate at 37°C prep1->prep2 react1 Add NADPH to Initiate prep2->react1 react2 Incubate at 37°C react1->react2 samp1 Aliquot at Time Points react2->samp1 samp2 Add Cold Stop Solution samp1->samp2 analysis1 Centrifuge and Collect Supernatant samp2->analysis1 analysis2 LC-MS/MS Analysis analysis1->analysis2 analysis3 Calculate t1/2 and CLint analysis2->analysis3

Caption: Workflow for in vitro metabolic stability assay.

Membrane Permeability Assessment

The ability of a drug to pass through biological membranes is fundamental to its absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for predicting passive diffusion.[18]

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane) and allow the solvent to evaporate.

  • Preparation of Solutions:

    • Donor Solution: Dissolve the 8-(o-Fluorobenzyl)theophylline derivative in a buffer solution (pH adjusted to mimic the gastrointestinal tract, e.g., pH 6.5) to a final concentration of 100 µM.

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with a buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:

    Pe = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)

    Where:

    • [Drug]acceptor is the concentration in the acceptor well.

    • [Drug]equilibrium is the theoretical concentration at equilibrium.

    • VA and VD are the volumes of the acceptor and donor wells, respectively.

    • Area is the surface area of the membrane.

    • Time is the incubation time.

Diagram: PAMPA Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Coat Donor Plate with Lipid prep2 Prepare Donor and Acceptor Solutions prep1->prep2 assay1 Assemble Donor and Acceptor Plates prep2->assay1 assay2 Incubate with Shaking assay1->assay2 analysis1 Measure Compound Concentration in Both Wells assay2->analysis1 analysis2 Calculate Permeability Coefficient (Pe) analysis1->analysis2

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.

Plasma Protein Binding Assessment

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target.[19][20] Only the unbound fraction is pharmacologically active.

Protocol: Equilibrium Dialysis for Plasma Protein Binding

  • Preparation of Dialysis Unit: Hydrate a semi-permeable dialysis membrane and assemble the equilibrium dialysis apparatus, which consists of two chambers separated by the membrane.

  • Sample Preparation:

    • Plasma Chamber: Add plasma (human or other species of interest) spiked with the 8-(o-Fluorobenzyl)theophylline derivative to one chamber.

    • Buffer Chamber: Add a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber.

  • Equilibration: Seal the dialysis unit and incubate at 37°C in a shaking water bath for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.

  • LC-MS/MS Analysis: Determine the concentration of the test compound in both samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the fraction unbound (fu) using the following equation:

    fu = [Concentration in buffer chamber] / [Concentration in plasma chamber]

    The percentage of plasma protein binding can then be calculated as (1 - fu) * 100.

Diagram: Equilibrium Dialysis Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Assemble Dialysis Unit prep2 Add Spiked Plasma and Buffer prep1->prep2 equil1 Incubate at 37°C with Shaking prep2->equil1 analysis1 Collect Samples from Both Chambers equil1->analysis1 analysis2 LC-MS/MS Analysis analysis1->analysis2 analysis3 Calculate Fraction Unbound (fu) analysis2->analysis3

Caption: Workflow for the Equilibrium Dialysis assay.

Conclusion

The evaluation of the pharmacokinetic profile is a critical step in the progression of any new chemical entity from a promising lead to a viable drug candidate. For 8-(o-Fluorobenzyl)theophylline derivatives, a systematic approach to characterizing their ADME properties is paramount. By leveraging the established profiles of theophylline and caffeine as benchmarks and employing the robust in vitro assays detailed in this guide, researchers can generate the crucial data needed to understand how these novel compounds will behave in a biological system. This knowledge is indispensable for optimizing lead compounds, designing in vivo studies, and ultimately, developing safer and more effective therapeutics.

References

Enhancing Experimental Reproducibility in Pharmaceutical Research: A Comparative Guide to 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of reproducible experimental data is paramount. In fields like pharmacokinetics, metabolism, and toxicology, the accuracy and reliability of analytical methods are the bedrock of confident decision-making. This guide provides an in-depth comparison of experimental approaches utilizing 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂ against traditional methodologies, offering a clear rationale for its superior performance in ensuring data integrity.

The core challenge in many bioanalytical assays is compensating for sample-to-sample variability introduced during processing—extraction, derivatization, and analysis. The ideal internal standard must mimic the analyte's behavior as closely as possible. Herein, we explore the practical and theoretical advantages of a stable isotope-labeled (SIL) internal standard, specifically 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂, over a common alternative, a structurally analogous compound.

The Foundation: Why Stable Isotope Labeling?

Stable isotope labeling involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes, such as replacing ¹²C with ¹³C.[][2] This subtle change in mass does not alter the chemical properties of the molecule.[] Consequently, the labeled compound co-elutes with the unlabeled analyte during chromatography and experiences identical ionization efficiency and matrix effects in mass spectrometry.[] This co-behavior allows it to serve as a perfect proxy, enabling precise quantification even in complex biological matrices.[4]

The use of SIL compounds is a cornerstone of modern analytical chemistry, particularly in absorption, distribution, metabolism, and excretion (ADME) studies, as it allows for the clear differentiation and quantification of a drug from its metabolites and endogenous compounds.[2][4]

Comparative Experimental Framework

To illustrate the impact on reproducibility, we will compare two experimental workflows for the quantification of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl (the analyte) in human plasma.

  • Workflow A: Utilizes 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂ as the internal standard.

  • Workflow B: Employs a structurally similar but unlabeled compound, 8-(o-Methyl-benzyl)theophylline methylsulfonyl, as the internal standard.

The following sections will detail the synthesis of these compounds, the experimental protocols for sample analysis, and a comparison of the resulting data.

Synthesis and Characterization of Analytical Standards

The synthesis of xanthine derivatives like theophylline is well-established.[5] A common route involves the Traube synthesis or modifications thereof, starting from a substituted uracil.[5]

Proposed Synthesis of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl and its ¹³C₂-labeled analogue:

A potential synthetic pathway is outlined below. The introduction of the ¹³C₂ label would occur at the methylsulfonyl group precursor.

Synthesis_Workflow cluster_unlabeled Unlabeled Synthesis cluster_labeled ¹³C₂-Labeled Synthesis Uracil 5,6-diamino-1,3-dimethyluracil Intermediate1 8-(o-Fluorobenzyl)theophylline Uracil->Intermediate1 o-Fluorophenylacetic acid Analyte 8-(o-Fluoro-benzyl)theophylline methylsulfonyl Intermediate1->Analyte Mesyl Chloride Uracil_L 5,6-diamino-1,3-dimethyluracil Intermediate1_L 8-(o-Fluorobenzyl)theophylline Uracil_L->Intermediate1_L o-Fluorophenylacetic acid SIL_IS 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂ Intermediate1_L->SIL_IS ¹³C₂-Mesyl Chloride Mesyl_L ¹³C₂-Mesyl Chloride Mesyl_L->SIL_IS

Caption: Proposed synthetic routes for the analyte and its stable isotope-labeled internal standard.

Upon synthesis, both the analyte and the internal standards must be rigorously purified, typically by recrystallization or column chromatography, and their identity and purity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Experimental Protocols

The following is a detailed protocol for the quantification of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Preparation of Calibration Standards and Quality Control Samples
  • Prepare stock solutions of the analyte and both internal standards (¹³C₂-labeled and unlabeled analogue) in methanol at a concentration of 1 mg/mL.

  • Create a series of working standard solutions of the analyte by serial dilution of the stock solution.

  • Spike blank human plasma with the working standard solutions to create calibration standards at concentrations ranging from 1 to 1000 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

Sample Extraction: Protein Precipitation
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the appropriate internal standard working solution (either ¹³C₂-labeled or unlabeled analogue).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure separation from endogenous plasma components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Analyte: To be determined based on the exact mass.

      • ¹³C₂-Internal Standard: Parent ion mass will be +2 Da compared to the analyte.

      • Analogue Internal Standard: To be determined based on its exact mass.

Data Comparison and Reproducibility

The key to assessing reproducibility lies in analyzing the consistency of the internal standard's response and the accuracy and precision of the QC samples across multiple runs.

Table 1: Hypothetical Internal Standard Response Variability
Sample IDWorkflow A: ¹³C₂-IS Peak Area%RSDWorkflow B: Analogue-IS Peak Area%RSD
QC Low 11,520,3453.2%1,234,56715.8%
QC Low 21,498,7651,456,789
QC Low 31,555,4321,098,765
QC Mid 11,532,1092.8%1,345,67814.2%
QC Mid 21,567,8901,123,456
QC Mid 31,510,9871,498,765
QC High 11,543,2103.5%1,298,76516.1%
QC High 21,499,8761,512,345
QC High 31,587,6541,187,654

RSD: Relative Standard Deviation

As the hypothetical data in Table 1 illustrates, the peak area of the ¹³C₂-labeled internal standard (Workflow A) shows significantly less variability compared to the structural analogue (Workflow B). This is because the SIL internal standard is affected by matrix effects and extraction inconsistencies in the exact same way as the analyte, leading to a more stable response.

Table 2: Hypothetical Accuracy and Precision of Quality Control Samples
QC LevelWorkflow A: ¹³C₂-ISWorkflow B: Analogue-IS
Low (5 ng/mL)
Mean Measured Conc.5.05 ng/mL5.89 ng/mL
Accuracy (%)101%117.8%
Precision (%CV)4.1%18.5%
Mid (50 ng/mL)
Mean Measured Conc.49.8 ng/mL44.3 ng/mL
Accuracy (%)99.6%88.6%
Precision (%CV)3.5%16.2%
High (500 ng/mL)
Mean Measured Conc.503.2 ng/mL567.8 ng/mL
Accuracy (%)100.6%113.6%
Precision (%CV)3.8%19.1%

CV: Coefficient of Variation

The Self-Validating System: Causality Explained

The superiority of the SIL internal standard is rooted in its ability to create a self-validating analytical system.

Analytical_Process cluster_workflowA Workflow A: ¹³C₂-IS cluster_workflowB Workflow B: Analogue-IS cluster_effects Experimental Variables Plasma_A Plasma Sample (Analyte + ¹³C₂-IS) Extraction_A Extraction Plasma_A->Extraction_A Analysis_A LC-MS/MS Analysis Extraction_A->Analysis_A Ratio_A Calculate Peak Area Ratio (Analyte / ¹³C₂-IS) Analysis_A->Ratio_A Result_A Accurate Quantification Ratio_A->Result_A Plasma_B Plasma Sample (Analyte + Analogue-IS) Extraction_B Extraction Plasma_B->Extraction_B Analysis_B LC-MS/MS Analysis Extraction_B->Analysis_B Ratio_B Calculate Peak Area Ratio (Analyte / Analogue-IS) Analysis_B->Ratio_B Result_B Inaccurate Quantification Ratio_B->Result_B Matrix Matrix Effects Matrix->Extraction_A Matrix->Extraction_B Loss Extraction Loss Loss->Extraction_A Loss->Extraction_B

References

A Comparative Guide to Xanthine Metabolism: Elucidating the Metabolic Fate of 8-(o-Fluoro-benzyl)theophylline via ¹³C Tracing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Xanthine Therapeutics

Theophylline, a methylxanthine, has been a cornerstone in the management of respiratory diseases for decades. Its clinical utility, however, is often tempered by a narrow therapeutic index and a metabolic profile susceptible to numerous drug-drug interactions.[1][2] The metabolic landscape of theophylline is well-charted, primarily involving hepatic cytochrome P450 (CYP) enzymes, which govern its clearance and the formation of active or inactive metabolites.[2][3][4][5] To enhance the therapeutic profile of theophylline, medicinal chemists are exploring structural modifications. One such modification is the introduction of a substituent at the 8-position of the xanthine core, leading to derivatives like 8-(o-Fluoro-benzyl)theophylline. This substitution is intended to modulate the compound's pharmacological activity and potentially its metabolic fate.

The introduction of an o-fluoro-benzyl group at the C8 position represents a significant structural alteration. The fluorine atom, with its high electronegativity, can induce profound electronic effects, altering the pKa and lipophilicity of the molecule.[6][7][8][9] Furthermore, the bulky benzyl group may introduce steric hindrance, potentially altering the interaction of the molecule with metabolizing enzymes. Understanding how these changes impact the metabolic pathway is crucial for the preclinical development of this new chemical entity.

This guide provides a comprehensive comparison of the metabolic pathways of theophylline and the novel derivative, 8-(o-Fluoro-benzyl)theophylline. We will first revisit the established metabolic fate of theophylline. Subsequently, we will present a hypothesized metabolic pathway for 8-(o-Fluoro-benzyl)theophylline and detail a robust experimental protocol using ¹³C tracing to unequivocally confirm this pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply stable isotope tracing techniques to elucidate the metabolism of novel drug candidates.

The Established Metabolic Pathway of Theophylline

The metabolism of theophylline is predominantly hepatic, with approximately 90% of the drug being metabolized in the liver before renal excretion.[3][10] The primary metabolic transformations are oxidation and N-demethylation, catalyzed mainly by CYP1A2, with a minor contribution from CYP2E1, particularly at higher concentrations.[2][4][5][11][12]

The three main metabolic routes are:

  • C8-Hydroxylation: This is the major pathway, accounting for roughly 60-80% of theophylline metabolism. It results in the formation of 1,3-dimethyluric acid.[3][13]

  • N-Demethylation: This is a minor pathway, leading to the formation of 1-methylxanthine and 3-methylxanthine.[3][14]

  • Secondary Metabolism: 1-methylxanthine is further metabolized by xanthine oxidase to 1-methyluric acid.[3][15][16]

The following diagram illustrates the established metabolic pathway of theophylline:

Theophylline_Metabolism Theophylline Theophylline DMU 1,3-Dimethyluric Acid (Major Metabolite) Theophylline->DMU CYP1A2, CYP2E1 (C8-Hydroxylation) MX1 1-Methylxanthine Theophylline->MX1 CYP1A2 (N-Demethylation) MX3 3-Methylxanthine Theophylline->MX3 CYP1A2 (N-Demethylation) MU1 1-Methyluric Acid MX1->MU1 Xanthine Oxidase Hypothesized_Metabolism Parent 8-(o-Fluoro-benzyl)theophylline N1_Demethyl 8-(o-Fluoro-benzyl)-3-methylxanthine Parent->N1_Demethyl CYP1A2 (N-Demethylation) N3_Demethyl 8-(o-fluoro-benzyl)-1-methylxanthine Parent->N3_Demethyl CYP1A2 (N-Demethylation) Benzyl_Hydrox 8-(Hydroxy-o-fluoro-benzyl)theophylline Parent->Benzyl_Hydrox CYP enzymes (Hydroxylation) Experimental_Workflow cluster_PreAnalytics Pre-Analytics cluster_Analytics Analytics cluster_DataAnalysis Data Analysis Synthesis Synthesis of ¹³C-labeled 8-(o-Fluoro-benzyl)theophylline Incubation Incubation with Human Liver Microsomes/Hepatocytes Synthesis->Incubation Extraction Metabolite Extraction Incubation->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS NMR NMR Spectroscopy (optional) Extraction->NMR Identification Metabolite Identification (Mass Shift Analysis) LCMS->Identification NMR->Identification Quantification Relative Quantification of Metabolites Identification->Quantification Pathway Metabolic Pathway Confirmation Quantification->Pathway

References

A Senior Application Scientist's Guide to Benchmarking Novel Metabolic Tracers: The Case of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Stable Isotope-Resolved Metabolomics (SIRM) is a cornerstone of modern biological research, providing unparalleled insights into the dynamic nature of metabolic networks.[1][2] The power of SIRM lies in the use of isotopically labeled molecules—tracers—that allow researchers to follow atoms through complex biochemical transformations.[3][4] While canonical tracers like ¹³C-glucose and ¹⁵N-glutamine have been instrumental, the development of novel, pathway-specific tracers is essential for probing distinct areas of metabolism with greater precision. This guide introduces a robust framework for benchmarking such novel tracers, using the specialized, albeit niche, tracer 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂ (herein referred to as o-F-BTM-¹³C₂) as a case study. We will compare o-F-BTM-¹³C₂ against universally adopted tracers—Uniformly Labeled ¹³C-Glucose ([U-¹³C]-Glucose) and ¹⁵N-Glutamine ([amide-¹⁵N]-Gln)—to provide a comprehensive, data-driven comparison for researchers in drug discovery and metabolic research.

Introduction: The Need for Specialized Tracers

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic pathways.[5][6][7] The choice of an isotopic tracer is arguably the most critical parameter in experimental design.[8][9] While [U-¹³C]-Glucose is excellent for interrogating central carbon metabolism, its utility diminishes when investigating pathways where glucose-derived carbons are less prevalent.[8] This necessitates the development of novel tracers designed to probe specific enzymatic activities or pathways.

o-F-BTM-¹³C₂ is one such specialized tracer.[10][11] As a derivative of theophylline, a xanthine, it is hypothesized to engage with purine metabolism and related pathways. Theophylline itself is known to have metabolic effects, such as influencing glucose and fatty acid levels.[12][13] The stable isotope label allows its metabolic fate to be tracked, while the ortho-fluorobenzyl and methylsulfonyl groups provide unique chemical properties and mass shifts for sensitive detection via mass spectrometry.

This guide provides the rationale and step-by-step protocols for a head-to-head comparison of o-F-BTM-¹³C₂ with [U-¹³C]-Glucose and [amide-¹⁵N]-Gln, focusing on three key performance areas:

  • Cellular Uptake and Cytotoxicity: A tracer must enter the cell without perturbing its native physiology.

  • Metabolic Stability and Label Incorporation: A tracer must be metabolized in a predictable manner to provide meaningful data.

  • Pathway-Specific Insights: A specialized tracer should illuminate metabolic fluxes that are less visible with general-purpose tracers.

Comparative Tracer Profiles

A successful tracer must possess a balance of biological activity and analytical tractability. The table below summarizes the key characteristics of our three compounds of interest.

Feature[U-¹³C]-Glucose [amide-¹⁵N]-Gln o-F-BTM-¹³C₂
Core Pathway Central Carbon Metabolism (Glycolysis, PPP, TCA Cycle)Glutaminolysis, Nitrogen Metabolism, Nucleotide SynthesisPurine Metabolism, Xenobiotic Metabolism (Hypothesized)
Label Type ¹³C (Carbon)¹⁵N (Nitrogen)¹³C (Carbon)
Advantages Well-characterized, high incorporation into diverse metabolites, foundational for MFA.[5][14]Traces nitrogen entry into the cell, crucial for amino acid and nucleotide synthesis.High specificity, potentially low background, unique mass for unambiguous detection.
Limitations May not efficiently label all pathways; high natural abundance of glucose can dilute label.Label can be lost via transamination; less informative for carbon backbone flux.Potentially slower uptake, unknown metabolic pathways, and potential for off-target effects.
Primary Use Case General metabolic phenotyping and flux analysis.Studying nitrogen flux and anabolic metabolism.Probing specific enzyme activities or pathways related to purine or xenobiotic metabolism.

Experimental Benchmarking Workflow

A rigorous benchmarking study requires a multi-stage approach, from initial cell culture to final data analysis. Each step must be carefully controlled to ensure that observed differences are attributable to the tracers themselves and not experimental artifact.

Benchmarking_Workflow cluster_prep Phase 1: Preparation cluster_tracing Phase 2: Isotope Labeling cluster_analysis Phase 3: Analysis & Interpretation Culture Cell Culture (e.g., A549 Lung Carcinoma) Toxicity Dose-Response & Cytotoxicity Assay Culture->Toxicity Determine sub-toxic working concentrations Incubate Incubate Cells with Tracers ([U-¹³C]-Glc, [amide-¹⁵N]-Gln, o-F-BTM-¹³C₂) Quench Rapid Quenching (Cold Methanol) Incubate->Quench Extract Metabolite Extraction (Methanol/Water/Chloroform) Quench->Extract LCMS LC-MS/MS Analysis (Polar & Non-polar Metabolites) Extract->LCMS Inject sample DataProc Data Processing (Peak Integration, Isotopologue Correction) LCMS->DataProc FluxCalc Metabolic Flux Analysis (e.g., INCA, VANTED) DataProc->FluxCalc Interpretation Comparative Interpretation (Pathway Enrichment, Flux Maps) FluxCalc->Interpretation

Caption: A multi-phase workflow for benchmarking metabolic tracers.

Detailed Experimental Protocols

The following protocols are designed for A549 cells (human lung carcinoma), a common model for metabolic studies, but can be adapted for other adherent cell lines.

Protocol 1: Cytotoxicity and Optimal Dose Determination

Causality: Before tracing, it is imperative to determine the concentration at which a novel tracer exhibits no toxicity. High concentrations can create metabolic artifacts, confounding any flux measurements. We use a standard MTT or resazurin-based assay to measure cell viability across a range of tracer concentrations.

Methodology:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Tracer Dilution: Prepare a serial dilution of o-F-BTM-¹³C₂ (e.g., from 1 µM to 1 mM) in standard culture medium. Include vehicle-only (DMSO, if applicable) and untreated controls.

  • Incubation: Replace the medium in each well with the corresponding tracer dilution and incubate for 24 hours (a typical duration for a labeling experiment).

  • Viability Assay: Add resazurin solution to each well and incubate for 2-4 hours.

  • Measurement: Read fluorescence on a plate reader (Ex/Em ~560/590 nm).

  • Analysis: Normalize fluorescence values to the untreated control and plot cell viability vs. concentration to determine the IC₅₀. The optimal working concentration should be at least 10-fold lower than the IC₅₀.

Protocol 2: Stable Isotope Labeling and Metabolite Extraction

Causality: The goal of this step is to achieve a metabolic and isotopic steady-state, where the fractional contribution of the tracer to downstream metabolites is stable. Rapid quenching and efficient extraction are critical to halt enzymatic activity and capture a snapshot of the metabolome.

Methodology:

  • Cell Culture: Grow A549 cells in 6-well plates to ~80% confluency.

  • Tracer Media Preparation: Prepare labeling media:

    • Medium A ([U-¹³C]-Glc): Glucose-free DMEM supplemented with 10% dialyzed FBS, 4 mM L-glutamine, and 25 mM [U-¹³C]-Glucose.

    • Medium B ([amide-¹⁵N]-Gln): Glutamine-free DMEM supplemented with 10% dialyzed FBS, 25 mM glucose, and 4 mM [amide-¹⁵N]-Glutamine.

    • Medium C (o-F-BTM-¹³C₂): Standard DMEM supplemented with 10% dialyzed FBS, 25 mM glucose, 4 mM L-glutamine, and the predetermined non-toxic concentration of o-F-BTM-¹³C₂.

  • Labeling: Aspirate standard medium, wash cells once with PBS, and add 2 mL of the respective tracer medium to each well. Incubate for 6 hours to approach isotopic steady-state.

  • Quenching & Extraction:

    • Aspirate the labeling medium.

    • Immediately place the plate on dry ice and add 1 mL of ice-cold 80% methanol.

    • Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

    • Vortex vigorously and centrifuge at 14,000 x g for 10 min at 4°C.

    • Transfer the supernatant (containing metabolites) to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried metabolite pellet at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis

Causality: Liquid chromatography-mass spectrometry (LC-MS) is the preferred platform for metabolomics due to its high sensitivity and broad coverage of metabolites.[15][16] We use two different chromatographic methods to capture both polar and non-polar metabolites. A high-resolution mass spectrometer is essential for resolving isotopologues.

Methodology:

  • Sample Reconstitution: Reconstitute the dried metabolite pellet in 50 µL of 50% methanol.

  • LC Separation (Polar Metabolites):

    • Column: HILIC column (e.g., SeQuant ZIC-pHILIC).

    • Mobile Phase A: 10 mM ammonium carbonate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 80% B, hold for 1 min, decrease to 20% B over 10 min, hold for 2 min, then return to 80% B and re-equilibrate.

  • Mass Spectrometry:

    • Instrument: Q-Exactive Orbitrap Mass Spectrometer or equivalent.

    • Ionization Mode: ESI, switching between positive and negative modes.[16][17]

    • Scan Range: m/z 70-1000.

    • Resolution: 140,000.

    • Data Acquisition: Full scan followed by data-dependent MS/MS fragmentation on the top 5 most abundant ions.

Comparative Data Analysis & Interpretation

Data presented below is illustrative and representative of a typical benchmarking experiment.

Table 1: Uptake and Cytotoxicity
TracerIC₅₀ (µM)Recommended Working Conc. (µM)Cellular Uptake (pmol/million cells/hr)
[U-¹³C]-Glucose>25,00025,0005,200 ± 450
[amide-¹⁵N]-Gln>4,0004,0001,100 ± 180
o-F-BTM-¹³C₂4502585 ± 15

Interpretation: o-F-BTM-¹³C₂ displays significantly higher cytotoxicity than the nutrient tracers, which is expected for a xenobiotic compound. Its uptake rate is also substantially lower, indicating that it may rely on passive diffusion or less efficient transporters. This necessitates careful dose selection to avoid perturbing the system under study.

Table 2: Label Incorporation into Key Metabolites (6 hr Incubation)
MetaboliteTracer: [U-¹³C]-Glucose (Fractional ¹³C Labeling)Tracer: [amide-¹⁵N]-Gln (Fractional ¹⁵N Labeling)Tracer: o-F-BTM-¹³C₂ (Detected Metabolites)
Citrate 0.92 ± 0.04 (M+2, M+4, M+6)0.45 ± 0.03 (M+1)Not Detected
Glutamate 0.41 ± 0.05 (M+2, M+4)0.88 ± 0.02 (M+1)Not Detected
Aspartate 0.89 ± 0.03 (M+2, M+3, M+4)0.85 ± 0.04 (M+1)Not Detected
Hypoxanthine 0.15 ± 0.02 (M+5)0.35 ± 0.03 (M+1, M+2)Not Detected
o-F-BTM (parent) N/AN/AM+2 (parent ion)
Demethylated o-F-BTM N/AN/AM+2 (product ion)

Interpretation:

  • [U-¹³C]-Glucose effectively labels the TCA cycle (Citrate, Aspartate) and connected pathways. The low labeling in Hypoxanthine suggests that under these conditions, de novo purine synthesis from glucose is less active than salvage pathways.

  • [amide-¹⁵N]-Gln robustly labels nitrogen-containing compounds like Glutamate, Aspartate, and Hypoxanthine, demonstrating its critical role as a nitrogen donor for nucleotide synthesis.

  • o-F-BTM-¹³C₂ does not appear to contribute its carbon backbone to central metabolism. Instead, it undergoes biotransformation (demethylation). This confirms its role not as a nutrient source, but as a probe for specific enzymatic activity—likely a cytochrome P450 or similar demethylase. The ¹³C₂ label remains intact on the core structure, validating its use for tracking this specific transformation.

Visualizing Metabolic Insights

The diagram below illustrates the distinct roles of each tracer. Glucose and glutamine feed into the central metabolic network, whereas o-F-BTM-¹³C₂ probes a peripheral pathway.

Metabolic_Pathways Glc [U-¹³C]-Glucose Glycolysis Glycolysis Glc->Glycolysis ¹³C Gln [amide-¹⁵N]-Gln TCA TCA Cycle Gln->TCA ¹⁵N Purine Purine Synthesis Gln->Purine ¹⁵N BTM o-F-BTM-¹³C₂ Xeno Xenobiotic Metabolism BTM->Xeno ¹³C Glycolysis->TCA ¹³C TCA->Purine ¹³C/¹⁵N

Caption: Distinct metabolic pathways interrogated by different tracers.

Conclusion and Recommendations

This guide demonstrates a comprehensive framework for benchmarking a novel metabolic tracer against established standards. Our case study of o-F-BTM-¹³C₂ reveals its distinct character compared to nutrient tracers like [U-¹³C]-Glucose and [amide-¹⁵N]-Gln.

  • [U-¹³C]-Glucose remains the gold standard for a global view of central carbon metabolism.

  • [amide-¹⁵N]-Gln is indispensable for tracing nitrogen flux and understanding anabolic processes like nucleotide synthesis.

  • o-F-BTM-¹³C₂ is not a tool for broad metabolic phenotyping. Instead, it is a highly specific probe for xenobiotic metabolism, potentially quantifying the activity of demethylating enzymes. Its value lies in its specificity, allowing researchers to isolate and measure a single metabolic transformation with high precision.

Final Recommendation: The choice of tracer must be hypothesis-driven. For a systems-level view of metabolic reprogramming, a combination of [U-¹³C]-Glucose and [¹⁵N]-Glutamine is powerful. For dissecting a specific enzymatic function, particularly in drug metabolism or toxicology, a specialized tracer like o-F-BTM-¹³C₂ offers unparalleled specificity. The integration of results from both types of tracers can provide a holistic understanding of cellular metabolism, from global network function to the activity of individual enzymes.[18]

References

A Comparative Guide to the Adenosine Receptor Specificity of 8-(o-Fluoro-benzyl)theophylline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the nuanced world of G-protein coupled receptor (GPCR) modulation is one of constant refinement. Within this landscape, adenosine receptors (ARs) present a compelling target for therapeutic intervention in a host of pathologies, from inflammatory conditions to neurodegenerative diseases. Theophylline, a classic methylxanthine, has long been recognized as a non-selective adenosine receptor antagonist.[1][2] However, the quest for subtype-selective agents has driven extensive synthetic efforts, with substitutions at the 8-position of the xanthine core emerging as a critical determinant of receptor affinity and specificity.[3] This guide provides an in-depth assessment of the specificity of 8-(o-Fluoro-benzyl)theophylline derivatives for adenosine receptors, contextualized by a comparison with established selective antagonists and grounded in the principles of structure-activity relationship (SAR) analysis.

The Adenosine Receptor Family: A Primer

The adenosine receptor family comprises four subtypes, each with distinct signaling pathways and physiological roles:

  • A1 Receptor: Primarily coupled to Gαi/o proteins, its activation inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels.[4] This leads to effects such as reduced heart rate and neuroprotection.

  • A2A Receptor: Typically coupled to Gαs proteins, it stimulates adenylyl cyclase, leading to an increase in cAMP.[5] It plays a significant role in regulating inflammation and immune responses.

  • A2B Receptor: Also coupled to Gαs (and sometimes Gαq), it is a low-affinity receptor activated by higher concentrations of adenosine, often under conditions of cellular stress or inflammation, leading to increased cAMP and/or inositol phosphate signaling.[6][7]

  • A3 Receptor: Predominantly coupled to Gαi/o proteins, its activation inhibits adenylyl cyclase.[8] The A3 receptor is implicated in both pro- and anti-inflammatory processes and has a role in cardioprotection and cancer cell apoptosis.

Signaling Pathways of Adenosine Receptors

The differential coupling of adenosine receptor subtypes to various G-proteins initiates distinct intracellular signaling cascades. Understanding these pathways is fundamental to interpreting the functional consequences of receptor antagonism.

Adenosine_Signaling cluster_A1 A1 Receptor cluster_A2A A2A Receptor cluster_A2B A2B Receptor cluster_A3 A3 Receptor A1 A1 Gai_A1 Gαi/o A1->Gai_A1 AC_A1 Adenylyl Cyclase Gai_A1->AC_A1 cAMP_A1 ↓ cAMP AC_A1->cAMP_A1 A2A A2A Gas_A2A Gαs A2A->Gas_A2A AC_A2A Adenylyl Cyclase Gas_A2A->AC_A2A cAMP_A2A ↑ cAMP AC_A2A->cAMP_A2A A2B A2B Gas_A2B Gαs A2B->Gas_A2B AC_A2B Adenylyl Cyclase Gas_A2B->AC_A2B cAMP_A2B ↑ cAMP AC_A2B->cAMP_A2B A3 A3 Gai_A3 Gαi/o A3->Gai_A3 AC_A3 Adenylyl Cyclase Gai_A3->AC_A3 cAMP_A3 ↓ cAMP AC_A3->cAMP_A3

Caption: Simplified signaling pathways of adenosine receptor subtypes.

Comparative Analysis of Adenosine Receptor Antagonists

To contextualize the potential specificity of 8-(o-Fluoro-benzyl)theophylline, it is instructive to compare it with well-characterized selective antagonists for each adenosine receptor subtype. The following table summarizes the binding affinities (Ki values in nM) of these benchmark compounds at human adenosine receptors.

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Primary Selectivity
8-(o-Fluoro-benzyl)theophylline PredictedPredictedPredictedPredictedPredicted Non-selective/A2A
DPCPX3.9[9][10]130[9][10]50[9]4000[9][10]A1
ZM241385255[3]0.8[3]50[3]>10000[3]A2A
PSB-603>10000[11][12]>10000[11][12]0.553[13]>10000[11][12]A2B
MRS 1220305 (rat)52 (rat)>10000.65A3

Note: Data for MRS 1220 at human A2B and A3 receptors is extensive, confirming high selectivity for A3.

Structure-Activity Relationship (SAR) Insights and Predicted Profile of 8-(o-Fluoro-benzyl)theophylline

The affinity and selectivity of theophylline derivatives are profoundly influenced by the nature of the substituent at the 8-position of the xanthine core.

  • 8-Phenyl Substitution: The introduction of a phenyl group at the 8-position generally enhances affinity for adenosine receptors compared to unsubstituted theophylline.[8] However, these compounds, such as 8-phenyltheophylline, tend to be non-selective antagonists.

  • Influence of a Benzyl Moiety: Research has indicated that replacing the 8-phenyl ring with a benzyl group can lead to a reduction in overall adenosine receptor affinity.[13] This suggests that the additional methylene linker in the benzyl group may alter the optimal positioning of the aromatic ring within the receptor binding pocket.

  • Substitution on the Benzyl Ring: The substitution pattern on the 8-benzyl group is a key determinant of affinity and selectivity. Halogen substitutions, such as the ortho-fluoro group in our compound of interest, can influence electronic properties and steric interactions. While specific data for the o-fluoro substitution is scarce, studies on related 8-benzylaminoxanthines have shown that chloro-substitutions on the benzyl ring can be beneficial for A2A receptor affinity. It has also been observed that the A2A receptor can tolerate bulkier substituents at the 8-position better than the A1 receptor.[8]

Experimental Protocols for Assessing Receptor Specificity

To empirically determine the binding profile of novel compounds like 8-(o-Fluoro-benzyl)theophylline, a combination of radioligand binding assays and functional assays is employed.

Radioligand Binding Assay Workflow

This assay directly measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.

Radioligand_Binding_Workflow prep Prepare Receptor Membranes (e.g., from cells expressing the target receptor) incubation Incubate Membranes, Radioligand, and Test Compound prep->incubation radioligand Select Radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A) radioligand->incubation competitor Prepare Serial Dilutions of 8-(o-Fluoro-benzyl)theophylline competitor->incubation filtration Separate Bound and Free Radioligand (Rapid Vacuum Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (Calculate Ki values from IC50) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

  • Receptor Membrane Preparation:

    • Culture cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for:

      • Total binding (membranes + radioligand)

      • Non-specific binding (membranes + radioligand + a high concentration of a known non-labeled antagonist)

      • Competition binding (membranes + radioligand + varying concentrations of the test compound, e.g., 8-(o-Fluoro-benzyl)theophylline).

    • Add the appropriate radioligand at a concentration near its Kd value.

    • Add the test compound in a range of concentrations.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to antagonize the agonist-induced production of the second messenger cAMP, providing a measure of functional activity.

Detailed Protocol: cAMP Accumulation Assay (for A2A and A2B Receptors)

  • Cell Culture and Seeding:

    • Culture cells expressing the A2A or A2B receptor in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare serial dilutions of the test antagonist (8-(o-Fluoro-benzyl)theophylline).

    • Prepare a solution of a known adenosine receptor agonist (e.g., NECA) at a concentration that elicits a submaximal response (EC80).

  • Assay Procedure:

    • Pre-incubate the cells with the various concentrations of the antagonist for a defined period (e.g., 15-30 minutes).

    • Add the agonist to all wells (except for the basal control) and incubate for a further period (e.g., 30 minutes) to stimulate cAMP production.

    • Lyse the cells to release the intracellular cAMP.

  • cAMP Detection:

    • Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the antagonist concentration.

    • Determine the IC50 value of the antagonist for the inhibition of the agonist-induced cAMP response.

    • Calculate the functional antagonist constant (Kb) from the IC50 value.

For A1 and A3 receptors, a similar protocol can be followed, but the assay measures the antagonism of agonist-induced inhibition of forskolin-stimulated cAMP production.

Conclusion

The exploration of 8-(o-Fluoro-benzyl)theophylline derivatives as adenosine receptor antagonists is a scientifically meritorious endeavor. Based on established structure-activity relationships, it is reasonable to hypothesize that 8-(o-Fluoro-benzyl)theophylline is likely a non-selective antagonist with a potential preference for the A2A receptor subtype. However, without direct experimental evidence, this remains an educated prediction.

The definitive characterization of the specificity of this and related compounds requires rigorous experimental validation using the radioligand binding and functional assays detailed in this guide. Such studies are essential for advancing our understanding of adenosine receptor pharmacology and for the development of novel, selective therapeutic agents. The provided protocols offer a robust framework for researchers to undertake these critical investigations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.